D-(-)-Lactic acid-13C-1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C3H6O3 |
|---|---|
Peso molecular |
91.07 g/mol |
Nombre IUPAC |
(2R)-2-hydroxy(213C)propanoic acid |
InChI |
InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/t2-/m1/s1/i2+1 |
Clave InChI |
JVTAAEKCZFNVCJ-GUVXASRRSA-N |
SMILES isomérico |
C[13C@H](C(=O)O)O |
SMILES canónico |
CC(C(=O)O)O |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Understanding D-lactic Acid Pathways with 13C Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-lactic acid, a stereoisomer of the more common L-lactic acid, is typically present in mammalian tissues in very low amounts. However, elevated levels of D-lactic acid can lead to D-lactic acidosis, a serious metabolic condition characterized by encephalopathy and severe metabolic acidosis, often observed in patients with short bowel syndrome.[1][2] The primary sources of D-lactic acid in humans are the metabolic activities of gut bacteria and the endogenous methylglyoxal (B44143) pathway.[1][3] Understanding the dynamics of D-lactic acid production is crucial for diagnosing and managing associated pathologies and for developing targeted therapeutic interventions.
Stable isotope labeling, particularly with 13C, is a powerful technique for tracing metabolic pathways in real-time.[4] By supplying cells or organisms with a 13C-labeled substrate, such as [U-13C]-glucose, researchers can track the incorporation of the 13C atoms into downstream metabolites.[4] This methodology, known as 13C Metabolic Flux Analysis (13C-MFA), allows for the precise quantification of the flow of carbons through various metabolic networks, providing invaluable insights into cellular metabolism in both healthy and diseased states.[5][6] This guide details the core pathways of D-lactic acid production, provides comprehensive experimental protocols for 13C tracer analysis, and explains how to present and interpret the resulting data.
Core Metabolic Pathways of D-Lactic Acid Production
While gut microbiota are a significant source of D-lactic acid, mammalian cells can also produce it endogenously, primarily through the methylglyoxal pathway. This pathway serves as a detoxification route for methylglyoxal, a reactive dicarbonyl compound formed as a byproduct of glycolysis.
The Methylglyoxal Pathway
The methylglyoxal pathway converts glycolytic intermediates into D-lactate. It involves two key enzymes: glyoxalase I (GLO1) and glyoxalase II (GLO2). The process begins with the non-enzymatic conversion of the glycolytic intermediates dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (G3P) to methylglyoxal. GLO1 then catalyzes the reaction of methylglyoxal with glutathione (B108866) (GSH) to form S-D-lactoylglutathione. Finally, GLO2 hydrolyzes this intermediate to yield D-lactate and regenerate GSH.[3] Tracing 13C from labeled glucose through this pathway can quantify its contribution to the overall D-lactate pool.
Caption: The Methylglyoxal Pathway for D-Lactate Production.
Experimental Methodologies
A typical 13C labeling experiment involves selecting an appropriate tracer, labeling cells or organisms, extracting metabolites, and analyzing their isotopic enrichment using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[4]
Overall Experimental Workflow
The process from experimental design to data analysis follows a structured workflow. It begins with the selection of a 13C-labeled substrate and culminates in the calculation of metabolic fluxes, which quantify the in vivo rates of metabolic reactions.[7]
Caption: General workflow for 13C metabolic flux analysis.
Protocol 1: Cell Culture and Isotopic Labeling
This protocol is adapted from standard procedures for steady-state labeling experiments.[4]
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest. Allow cells to adhere and grow for 24 hours in standard culture medium.
-
Media Preparation: Prepare the 13C-labeling medium. For tracing glucose metabolism, use a glucose-free medium base (e.g., DMEM) supplemented with dialyzed fetal bovine serum, and replace standard glucose with the desired concentration of a 13C-labeled glucose tracer (e.g., [U-13C]-glucose).
-
Labeling: Aspirate the standard medium from the cells, wash once with pre-warmed phosphate-buffered saline (PBS), and add the pre-warmed 13C-labeling medium.
-
Incubation: Incubate the cells for a period sufficient to reach isotopic steady state. This time varies depending on the pathway of interest; for glycolytic intermediates and lactate (B86563), this is typically achieved within hours, while TCA cycle intermediates may take longer.[8][9] A common duration is 24 hours.[4]
Protocol 2: Metabolite Extraction
This protocol outlines a common method for quenching metabolism and extracting polar metabolites.
-
Quenching: To halt all enzymatic activity, quickly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a quenching/extraction solvent, typically an 80:20 methanol/water solution, pre-chilled to -80°C.[4]
-
Cell Lysis: Place the culture plate on dry ice or at -80°C for at least 15 minutes to ensure complete quenching and to facilitate cell lysis.[4]
-
Harvesting: Scrape the cells from the plate using a cell scraper and transfer the entire cell lysate/methanol mixture into a pre-chilled microcentrifuge tube.
-
Protein and Lipid Removal: Centrifuge the lysate at maximum speed (e.g., >16,000 x g) for 10-15 minutes at 4°C to pellet protein and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube for analysis. The sample can be stored at -80°C or dried down under nitrogen gas for later reconstitution.
Protocol 3: Analytical Measurement and Distinction of D/L-Lactate (B1674914)
Distinguishing between D- and L-lactate is critical and cannot be achieved by standard MS or NMR.
-
Mass Spectrometry (LC-MS/GC-MS):
-
Principle: MS separates ions based on their mass-to-charge ratio (m/z). The incorporation of 13C from a labeled substrate results in a predictable mass shift in downstream metabolites.[4] For example, pyruvate (B1213749) derived from [U-13C]-glucose will have a mass shift of +3 (M+3).
-
Analysis: Analyze the extracted metabolites using high-resolution MS. Determine the Mass Isotopomer Distribution (MID) for lactate and its precursors, which shows the fraction of the metabolite pool containing 0, 1, 2, or 3 labeled carbons (M+0, M+1, M+2, M+3).
-
Chiral Chromatography: To separate D- and L-lactate, specialized chiral columns must be used in the liquid chromatography (LC) setup prior to MS analysis.
-
-
NMR Spectroscopy with Chiral Shift Reagents:
-
Principle: While conventional 1H NMR cannot distinguish between lactate stereoisomers, the addition of a chiral NMR shift reagent can resolve the resonances of D- and L-lactate.[3]
-
Procedure: After extraction and reconstitution in an appropriate buffer, add a chiral lanthanide shift reagent (e.g., Yb3+-based reagent) to the sample.[3]
-
Analysis: Acquire 1H NMR spectra. The chiral reagent will induce separate, distinct peaks for D-lactate and L-lactate, allowing for their independent quantification and 13C enrichment analysis.[3]
-
Data Presentation and Analysis
Quantitative Data Summary
The primary output of a 13C labeling experiment is the mass isotopomer distribution (MID) for key metabolites. This data reveals the extent of label incorporation and provides clues about the active metabolic pathways. The data should be summarized in clear tables for comparison across different experimental conditions.
Table 1: Hypothetical Mass Isotopomer Distribution (%) for Key Metabolites This table illustrates representative data from an experiment using [U-13C]-glucose to trace D-lactate production via the methylglyoxal pathway.
| Metabolite | M+0 | M+1 | M+2 | M+3 |
| Pyruvate | 10.5 | 1.5 | 3.0 | 85.0 |
| L-Lactate | 11.2 | 1.6 | 3.2 | 84.0 |
| D-Lactate | 65.8 | 2.2 | 7.0 | 25.0 |
| Citrate | 30.1 | 5.7 | 45.2 | 4.5 |
-
Interpretation of Table 1:
-
The high M+3 enrichment in Pyruvate and L-Lactate (~85%) indicates a dominant flux from [U-13C]-glucose through glycolysis.[10]
-
The lower M+3 enrichment in D-Lactate (25%) suggests that while it is derived from glucose, other unlabeled sources may contribute, or the pathway flux is lower.
-
The complex pattern for Citrate (high M+2) reflects the entry of M+2 Acetyl-CoA (from M+3 Pyruvate) into the TCA cycle.[10]
-
Metabolic Flux Analysis (13C-MFA)
While MIDs provide qualitative insights, 13C-MFA is a computational method used to quantify intracellular fluxes.[5][9] It involves:
-
Model Construction: A stoichiometric model of the relevant metabolic network is created.
-
Data Input: The model is fed with experimentally measured data, including the MIDs of key metabolites and substrate uptake/product secretion rates (e.g., glucose consumption and lactate production).[8]
-
Flux Calculation: Computational algorithms then solve for the set of metabolic fluxes that best explains the observed 13C labeling patterns.[6]
The output is a quantitative flux map, providing absolute or relative rates for each reaction in the network.
Table 2: Example Metabolic Flux Data This table shows hypothetical flux values (relative to glucose uptake rate of 100) calculated using 13C-MFA.
| Pathway | Reaction | Relative Flux (Condition A) | Relative Flux (Condition B) |
| Glycolysis | Glucose -> G3P | 100.0 | 125.0 |
| LDH | Pyruvate -> L-Lactate | 85.2 | 110.5 |
| PDH | Pyruvate -> Acetyl-CoA | 9.8 | 8.1 |
| Methylglyoxal | G3P -> D-Lactate | 1.5 | 4.2 |
| TCA Cycle | Citrate Synthase | 9.8 | 8.1 |
-
Interpretation of Table 2:
-
This data quantifies the flow of carbon through different branches.
-
In this example, switching from Condition A to B (e.g., a drug treatment) increases overall glycolysis and shunts more carbon towards both L- and D-lactate production, while reducing flux into the TCA cycle. This type of analysis is critical for understanding the metabolic rewiring caused by disease or therapeutic intervention.[4]
-
References
- 1. D-Lactate: Implications for Gastrointestinal Diseases [mdpi.com]
- 2. D-Lactic Acidosis in Humans: Review of Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of glucose-derived d- and l-lactate in cancer cells by the use of a chiral NMR shift reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 8. cancer.northwestern.edu [cancer.northwestern.edu]
- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Natural Abundance and Endogenous Production of D-Lactic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-lactic acid, the dextrorotatory stereoisomer of lactate (B86563), has long been considered a secondary metabolite with minimal physiological relevance in mammals. However, emerging research has illuminated its significant roles in various biological processes, ranging from microbial metabolism to mammalian pathophysiology. This technical guide provides a comprehensive overview of the natural abundance of D-lactic acid in diverse environments and its endogenous production within mammalian systems. It is designed to serve as a critical resource for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key metabolic and signaling pathways. Understanding the nuances of D-lactic acid's origins and functions is paramount for developing novel diagnostics and therapeutics targeting conditions where its metabolism is dysregulated.
Natural Abundance of D-Lactic Acid
D-lactic acid is predominantly a product of microbial fermentation. Its presence is widespread in environments rich in microbial activity, particularly in fermented foods and beverages. The concentration of D-lactic acid can vary significantly depending on the specific microorganisms involved in the fermentation process and the available substrates.
D-Lactic Acid in Microbial Cultures
Numerous bacterial species are known to produce D-lactic acid. Lactic acid bacteria (LAB) are the most prominent producers, with different genera and species exhibiting varying capacities for D- and L-lactate synthesis.[1] Some bacteria, such as Staphylococcus aureus and Escherichia coli, also produce D-lactic acid as a metabolic byproduct.[2]
Table 1: D-Lactic Acid Concentrations in Various Bacterial Cultures
| Bacterial Species | D-Lactic Acid Concentration (mmol/L) | Culture Conditions | Reference |
| Staphylococcus aureus | 10.99 (maximal) | 48h incubation | [2] |
| Escherichia coli | 1.22 (maximal) | Not specified | [2] |
| Staphylococcus epidermidis | 0.48 (maximal) | 144h incubation | [2] |
| Streptococcus pyogenes | 0.12 (maximal) | 48h incubation | [2] |
| Enterococcus faecalis | 0.12 (maximal) | 144h incubation | [2] |
| Lactobacillus acidophilus | 1.08 - 11.7 | Not specified | [1] |
| Levilactobacillus brevis | 1.08 - 11.7 | Not specified | [1] |
| Lactobacillus bulgaricus | 1.08 - 11.7 | Not specified | [1] |
| Bifidobacterium sp. | 0.31 - 13.9 | Not specified | [1] |
| Leuconostoc sp. | 0.72 - 20.3 | Not specified | [1] |
D-Lactic Acid in Fermented Foods and Beverages
The consumption of fermented products is a primary exogenous source of D-lactic acid for humans. The levels of D-lactic acid in these products are highly variable.
Table 2: D-Lactic Acid Concentrations in Fermented Foods and Beverages
| Food/Beverage | D-Lactic Acid Concentration | Reference |
| Kimchi (commercial) | 17 - 57 mmol/L | [3] |
| Sauerkraut (commercial) | 68.96 - 103.62 mmol/L | [3] |
| Yogurt | 29 - 122 mmol/L | [4] |
| Fermented Milk | 0.9% (w/v) total lactate | [5] |
| Kefir | Up to 2% (w/v) total lactate | [5] |
Endogenous Production and Physiological Levels of D-Lactic Acid in Mammals
In contrast to its abundance in the microbial world, D-lactic acid is produced in only minute quantities in mammals under normal physiological conditions.[6] The primary endogenous source is the glyoxalase system, which detoxifies methylglyoxal (B44143), a byproduct of glycolysis.[7][8]
The Methylglyoxal Pathway
The methylglyoxal pathway is the main route for endogenous D-lactic acid synthesis. Methylglyoxal, a reactive dicarbonyl compound, is converted to S-D-lactoylglutathione by the enzyme glyoxalase I (Glo1). Subsequently, glyoxalase II (Glo2) hydrolyzes S-D-lactoylglutathione to yield D-lactic acid and regenerate glutathione.[7]
Physiological Concentrations
Under normal conditions, the concentration of D-lactic acid in human plasma is extremely low, typically in the nanomolar to low micromolar range.[6] This is in stark contrast to L-lactate, which is present at much higher concentrations.
Table 3: Physiological and Pathological Concentrations of D-Lactic Acid in Humans
| Sample Type | Condition | D-Lactic Acid Concentration | Reference |
| Plasma | Normal | Undetectable to 0.025 mmol/L | [4] |
| Plasma | Normal | <0.010 mmol/L | [4] |
| Serum | Normal | 13 - 90 µmol/L | [9] |
| Urine | Normal | 0 - 4.1 mcg/mg creatinine | [10] |
| Plasma | Short Bowel Syndrome | >3 mmol/L | [4] |
| Plasma | Short Bowel Syndrome (case) | 5.23 mmol/L | [11] |
| Plasma | Short Bowel Syndrome (case) | 7.84 mmol/L (originally reported as 784 mmol/L, likely a typo) | [12] |
| Plasma | Short Bowel Syndrome (case) | 11.2 mmol/L | [13] |
| Plasma | Intestinal Ischemia | 0.2 mmol/L (vs. 2.2 mmol/L L-lactate) | [2] |
| Infected Ascitic Fluid | Bacterial Infection | ≥0.15 mmol/L | [14] |
| Infected Pleural Fluid | Bacterial Infection | ≥0.15 mmol/L | [14] |
| Infected Synovial Fluid | Bacterial Infection | ≥0.15 mmol/L | [14] |
| Infected Cerebrospinal Fluid | Bacterial Infection | ≥0.15 mmol/L | [14] |
Pathophysiological Significance and Signaling Pathways
Elevated levels of D-lactic acid are primarily associated with D-lactic acidosis, a serious complication most commonly seen in individuals with short bowel syndrome.[15][16] In this condition, malabsorbed carbohydrates are fermented by colonic bacteria, leading to a massive overproduction of D-lactic acid, which is then absorbed into the bloodstream.[12]
Recent studies have begun to elucidate the cellular signaling pathways modulated by D-lactic acid. It has been shown to enter cells via the monocarboxylate transporter 1 (MCT1) and subsequently activate several key signaling cascades, including the PI3K/Akt, MAPK, and NF-κB pathways, leading to the production of pro-inflammatory cytokines like IL-6 and IL-8.[17][18]
Experimental Protocols: Quantification of D-Lactic Acid
Accurate quantification of D-lactic acid is crucial for both research and clinical diagnostics. Enzymatic assays are the most common methods, utilizing the specificity of D-lactate dehydrogenase (D-LDH).
Principle of the Enzymatic Assay
The quantification of D-lactic acid is based on a two-step enzymatic reaction. First, D-LDH oxidizes D-lactate to pyruvate (B1213749), with the concomitant reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. The increase in absorbance at 340 nm due to the formation of NADH is proportional to the initial D-lactic acid concentration. To drive the reaction to completion, the pyruvate formed is subsequently converted to D-alanine by D-glutamate-pyruvate transaminase (D-GPT) in the presence of excess D-glutamate.[19]
Generalized Protocol for D-Lactic Acid Quantification
This protocol provides a general framework for the enzymatic determination of D-lactic acid in biological samples. Specific details may vary depending on the commercial kit used.
Materials:
-
D-Lactate Assay Kit (containing buffer, NAD+, D-GPT, D-LDH, and D-lactic acid standard)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
-
Cuvettes or 96-well microplates
-
Micropipettes
-
Reagents for sample preparation (e.g., perchloric acid, potassium hydroxide (B78521), Carrez reagents)
Sample Preparation:
-
Clear Liquids (e.g., wine, filtered culture media): Can often be used directly or after dilution to bring the D-lactic acid concentration into the assay's linear range (typically 0.005 to 0.30 g/L).[20]
-
Dairy Products (e.g., yogurt, milk): Deproteinization is required. A common method involves treatment with Carrez reagents followed by filtration.[19]
-
Tissue Samples: Homogenize the tissue in perchloric acid, followed by neutralization with potassium hydroxide and centrifugation to remove precipitated proteins.[6][20]
-
Serum/Plasma: Deproteinization is necessary. This can be achieved by adding perchloric acid or metaphosphoric acid, followed by centrifugation. The acidic supernatant is then neutralized.[9][21]
Assay Procedure (Manual Method):
-
Set up: Label cuvettes for a blank (reagents only) and samples.
-
Pipetting:
-
Pipette the assay buffer and NAD+ solution into each cuvette.
-
Add the D-GPT enzyme solution and mix.
-
Add the sample solution to the respective cuvettes.
-
-
Initial Absorbance (A1): Mix the contents of the cuvettes and measure the absorbance at 340 nm after approximately 3 minutes.
-
Reaction Initiation: Add the D-LDH solution to each cuvette to start the reaction.
-
Final Absorbance (A2): Mix and incubate at room temperature for approximately 5-10 minutes, or until the reaction is complete. Measure the final absorbance at 340 nm.
-
Calculation:
-
Calculate the change in absorbance (ΔA) for each sample by subtracting A1 from A2, after correcting for the blank.
-
Determine the concentration of D-lactic acid in the sample using a standard curve or by applying the Beer-Lambert law with the known extinction coefficient of NADH.
-
Conclusion and Future Directions
The study of D-lactic acid has evolved from a niche area of microbiology to a field with significant implications for human health and disease. This guide has synthesized the current knowledge on its natural abundance and endogenous production, providing quantitative data and methodological frameworks to aid researchers in their investigations. The clear association of elevated D-lactic acid with specific pathologies, such as short bowel syndrome, and its emerging role in inflammatory signaling, underscore its importance as both a biomarker and a potential therapeutic target.
Future research should focus on several key areas:
-
Expanding the quantitative database: More comprehensive studies are needed to quantify D-lactic acid levels in a wider variety of foods, microbial species, and patient populations.
-
Elucidating metabolic pathways: A deeper understanding of the regulation of the methylglyoxal pathway and the enzymes involved in D-lactate metabolism in mammals is required.
-
Investigating signaling mechanisms: Further exploration of the downstream effects of D-lactic acid-induced signaling is crucial to unravel its precise role in inflammation and other cellular processes.
-
Developing advanced analytical techniques: The development of more rapid, sensitive, and cost-effective methods for D-lactic acid quantification will be vital for its broader application in clinical diagnostics.
By continuing to explore the multifaceted nature of D-lactic acid, the scientific community can unlock new avenues for the diagnosis, treatment, and prevention of a range of metabolic and inflammatory disorders.
References
- 1. Journal of Dairy Science and Biotechnology [ejmsb.org]
- 2. In vitro evaluation of microbial D- and L-lactate production as biomarkers of infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Evaluation of D-Lactate Pathophysiology: New Insights into the Mechanisms Involved and the Many Areas in Need of Further Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Is lactate an undervalued functional component of fermented food products? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Methylglyoxal pathway - Wikipedia [en.wikipedia.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. D-Lactate - Organix Comprehensive Profile - Urine - Lab Results explained | HealthMatters.io [healthmatters.io]
- 11. mmcneuro.wordpress.com [mmcneuro.wordpress.com]
- 12. casereports.bmj.com [casereports.bmj.com]
- 13. D-Lactic Acid as a Metabolite: Toxicology, Diagnosis, and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. D-lactic acid measurements in the diagnosis of bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Factors associated with D-lactic acidosis in pediatric intestinal failure: A case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. D-Lactic Acidosis: An Underrecognized Complication of Short Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. D-Lactate Increases Cytokine Production in Bovine Fibroblast-Like Synoviocytes via MCT1 Uptake and the MAPK, PI3K/Akt, and NFκB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 20. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 21. assaygenie.com [assaygenie.com]
D-Lactic Acid Versus L-Lactic Acid in Physiological Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactic acid, a fundamental product of glycolysis, exists as two stereoisomers: D-lactic acid and L-lactic acid. While structurally similar as mirror images, their physiological roles, metabolic pathways, and implications in health and disease are markedly distinct. L-lactic acid is the predominant enantiomer in mammals, serving as a key metabolic fuel and signaling molecule. In contrast, D-lactic acid is primarily of microbial origin, and its accumulation in mammals can lead to pathological conditions, most notably D-lactic acidosis characterized by metabolic acidosis and neurotoxicity. This technical guide provides a comprehensive overview of the core differences between D- and L-lactic acid, detailing their metabolism, physiological concentrations, and signaling functions. It includes a compilation of quantitative data, detailed experimental protocols for their study, and visual representations of their metabolic and signaling pathways to serve as a resource for researchers, scientists, and professionals in drug development.
Introduction
The stereoisomers of lactic acid, L-(+)-lactic acid and D-(-)-lactic acid, are chiral molecules that rotate plane-polarized light in opposite directions.[1] In mammalian physiology, L-lactic acid is the naturally produced and predominantly utilized form, playing a crucial role in energy metabolism and cellular signaling.[1] Conversely, D-lactic acid is found in mammals at much lower concentrations and is largely derived from the metabolism of gut microbiota.[2] While the body has a limited capacity to metabolize D-lactic acid, its overproduction and accumulation can lead to significant health issues.[1] This guide will delve into the distinct characteristics and physiological impacts of these two isomers.
Metabolism of L-Lactic Acid and D-Lactic Acid
The metabolic pathways for L- and D-lactic acid are stereospecific, involving distinct enzymes.
2.1. L-Lactic Acid Metabolism
L-lactic acid is produced from pyruvate (B1213749), the end-product of glycolysis, by the enzyme L-lactate dehydrogenase (L-LDH), which is abundant in mammalian tissues.[3] This reaction is reversible and is coupled with the interconversion of NADH and NAD+.[3] L-lactate can be transported between cells and tissues to be used as an energy source. For instance, during intense exercise, L-lactate produced in muscles can be transported to the liver and heart, where it is converted back to pyruvate and enters the Krebs cycle for aerobic energy production.[4]
2.2. D-Lactic Acid Metabolism
Mammalian cells produce only minute amounts of D-lactic acid through the methylglyoxal (B44143) pathway.[2] The primary source of D-lactic acid in humans is the fermentation of carbohydrates by gut bacteria, such as certain species of Lactobacillus and Bifidobacterium.[5] Mammals possess a limited capacity to metabolize D-lactic acid, primarily through the action of the mitochondrial enzyme D-2-hydroxyacid dehydrogenase (also referred to as D-lactate dehydrogenase).[1][6] This enzyme converts D-lactate to pyruvate.[1]
Quantitative Data: Concentrations and Enzyme Kinetics
The following tables summarize key quantitative data related to D-lactic acid and L-lactic acid in physiological and pathological contexts.
Table 1: Physiological and Pathological Concentrations of L- and D-Lactic Acid
| Analyte | Condition | Fluid | Concentration | Citation |
| L-Lactic Acid | Rest | Blood | 0.5-2.0 mmol/L | [1] |
| Intense Exercise | Blood | >20 mmol/L | [7] | |
| Normal | CSF | 1.52 ± 0.54 mmol/L | [8] | |
| D-Lactic Acid | Normal | Blood | 5-20 µmol/L | [2] |
| Normal | CSF | 10.98 ± 5.15 µmol/L | [8] | |
| D-Lactic Acidosis | Blood | >3 mmol/L | [6] | |
| Short Bowel Syndrome | Feces | Significantly increased | [9] |
Table 2: Kinetic Parameters of Human Lactate (B86563) Dehydrogenases
| Enzyme | Substrate | K_m_ | V_max_ | Tissue/Source | Citation |
| L-Lactate Dehydrogenase (LDH) | Pyruvate | 0.63 ± 0.04 mM (Normal Breast Tissue) | 1747 ± 68 mU/mg protein | Breast Tissue | [4] |
| Pyruvate | 0.78 ± 0.12 mM (Tumor Breast Tissue) | 4034 ± 348 mU/mg protein | Breast Tissue | [4] | |
| L-Lactate | 10.73 ± 0.54 mM (Normal Breast Tissue) | - | Breast Tissue | [4] | |
| L-Lactate | 21.78 ± 1.07 mM (Tumor Breast Tissue) | - | Breast Tissue | [4] | |
| NADH | 0.33 ± 0.01 mM (Normal Breast Tissue) | 1370 ± 52 mU/mg protein | Breast Tissue | [4] | |
| NADH | 0.3 ± 0.01 mM (Tumor Breast Tissue) | 2788 ± 111 mU/mg protein | Breast Tissue | [4] | |
| NAD+ | 0.5 ± 0.06 mM (Normal Breast Tissue) | - | Breast Tissue | [4] | |
| NAD+ | 0.99 ± 0.2 mM (Tumor Breast Tissue) | - | Breast Tissue | [4] | |
| D-2-Hydroxyacid Dehydrogenase | D-2-Hydroxyglutarate | - | - | Human | [1] |
| D-Lactate | - | Weak activity (0.16 ± 0.01 µmol/min/mg) | Human | [1] |
Signaling Pathways
Both L- and D-lactic acid have emerged as signaling molecules, though the roles of L-lactic acid are more extensively characterized.
4.1. L-Lactic Acid Signaling
L-lactate acts as a ligand for the G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1).[10] Activation of GPR81 by L-lactate in adipocytes leads to the inhibition of lipolysis.[10] In the brain, L-lactate signaling is implicated in neuroprotection and synaptic plasticity.[11] A recently discovered signaling function of L-lactate is its role in histone modification. L-lactate can be a precursor for histone lysine (B10760008) lactylation, a novel epigenetic mark that can regulate gene expression.[12]
4.2. D-Lactic Acid Signaling
The signaling roles of D-lactic acid are less understood. However, its accumulation is associated with distinct neurological symptoms, suggesting a direct interaction with neural pathways. The neurotoxic effects of D-lactate appear to be independent of acidosis, pointing towards a specific signaling or disruptive mechanism.[13]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of D- and L-lactic acid.
5.1. Induction of D-Lactic Acidosis in an Animal Model (Calf Model)
-
Objective: To induce D-lactic acidosis to study its pathophysiological effects, particularly neurotoxicity.
-
Animals: Holstein calves (e.g., 32 ± 11 days old, 70 ± 10 kg).
-
Procedure:
-
Surgically catheterize the jugular vein for intravenous infusion and the atlanto-occipital space for cerebrospinal fluid (CSF) sampling.[13]
-
Prepare isomolar (B1166829) solutions of DL-lactic acid, L-lactic acid, hydrochloric acid (as a control for acidosis), and saline (as a negative control).[13]
-
Infuse the solutions intravenously over a period of 6 hours.[13]
-
Monitor neurological signs (e.g., ataxia, level of consciousness) at regular intervals.[13]
-
Collect blood and CSF samples before, during, and after the infusion period for analysis of pH, blood gases, and D- and L-lactic acid concentrations.[13]
-
5.2. Chiral Separation and Quantification of Lactic Acid Enantiomers by HPLC
-
Objective: To accurately measure the concentrations of D- and L-lactic acid in biological samples.
-
Method: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
-
Sample Preparation:
-
For urine or plasma samples, perform a solid-phase extraction to remove interfering substances. A common choice is an Oasis HLB cartridge.[8]
-
-
Chromatographic Conditions:
-
Column: A chiral column is essential. Examples include Chirobiotic T (teicoplanin-based) or a column with a D-penicillamine stationary phase.[14][15]
-
Mobile Phase: A common mobile phase for chiral separation of lactic acid is an aqueous solution of copper sulfate, sometimes with an organic modifier like isopropyl alcohol.[15] For LC-MS/MS, a mobile phase of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) can be used.[16]
-
Detection: UV detection (e.g., at 254 nm) is commonly used.[15] For higher sensitivity and specificity, tandem mass spectrometry (MS/MS) can be employed.[14]
-
Flow Rate: Typically around 1.0 mL/min.[15]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.[15]
-
-
Quantification: Generate calibration curves using standard solutions of pure L- and D-lactic acid of known concentrations.[15]
5.3. Assay for L-Lactate Signaling via GPR81
-
Objective: To investigate the activation of the GPR81 receptor by L-lactate.
-
Cell Line: A cell line expressing GPR81, such as CHO-K1 cells transiently transfected with the GPR81 gene.[10]
-
Method 1: GTPγS Binding Assay
-
Prepare cell membranes from GPR81-expressing cells.
-
Incubate the membranes with varying concentrations of L-lactate in the presence of [35S]GTPγS.
-
The binding of the agonist (L-lactate) to the G_i_-coupled GPR81 receptor will stimulate the binding of [35S]GTPγS.
-
Measure the amount of bound [35S]GTPγS by scintillation counting to determine the EC_50_ for L-lactate.[10]
-
-
Method 2: cAMP Accumulation Assay
-
Culture GPR81-expressing cells.
-
Treat the cells with forskolin (B1673556) (to stimulate adenylyl cyclase and increase cAMP levels) in the presence of varying concentrations of L-lactate.
-
Activation of the G_i_-coupled GPR81 by L-lactate will inhibit adenylyl cyclase, leading to a decrease in cAMP accumulation.[10]
-
Measure intracellular cAMP levels using a commercially available ELISA kit.
-
5.4. Detection of Histone Lactylation
-
Objective: To identify and quantify histone lactylation in response to changes in lactate levels.
-
Method: Western Blotting and Mass Spectrometry.
-
Procedure:
-
Cell Culture and Treatment: Culture cells (e.g., HeLa cells or primary macrophages) and treat with exogenous lactate or inhibitors of lactate production to modulate intracellular lactate levels.[12]
-
Histone Extraction: Isolate histones from the cell nuclei.
-
Western Blotting:
-
Separate the extracted histones by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody specific for lactylated lysine (Kla).[12]
-
Use an antibody against a total histone (e.g., H3) as a loading control.
-
-
Mass Spectrometry:
-
Digest the histone proteins with an enzyme like trypsin.
-
Analyze the resulting peptides by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to identify and quantify specific lactylation sites.[12]
-
-
Mandatory Visualizations
Metabolic Pathways of L- and D-Lactic Acid
Caption: Metabolic pathways of L- and D-lactic acid.
L-Lactate Signaling via GPR81
Caption: L-Lactate signaling pathway via the GPR81 receptor.
Experimental Workflow for Chiral HPLC Analysis
Caption: Experimental workflow for chiral HPLC analysis.
Conclusion
The distinction between D-lactic acid and L-lactic acid is critical for understanding various physiological and pathological processes. While L-lactic acid is an integral part of mammalian energy metabolism and cellular signaling, D-lactic acid is primarily a microbial metabolite with the potential for toxicity when it accumulates. The data and protocols presented in this guide offer a foundational resource for researchers and clinicians. Further investigation into the specific signaling mechanisms of D-lactic acid and the full extent of histone lactylation's role in gene regulation will undoubtedly open new avenues for therapeutic intervention in a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Lactate regulates pathological cardiac hypertrophy via histone lactylation modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Kinetic characterization of lactate dehydrogenase in normal and malignant human breast tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Lactate Dehydrogenase Isoenzymes by Rapid Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A mechanistic kinetic description of lactate dehydrogenase elucidating cancer diagnosis and inhibitor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alliedacademies.org [alliedacademies.org]
- 9. tycmhoffman.com [tycmhoffman.com]
- 10. zen-bio.com [zen-bio.com]
- 11. History and Function of the Lactate Receptor GPR81/HCAR1 in the Brain: A Putative Therapeutic Target for the Treatment of Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lactate and lysine lactylation of histone regulate transcription in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asianscientist.com [asianscientist.com]
- 14. US20080311615A1 - Method for chiral separation of lactic acid enantiomers - Google Patents [patents.google.com]
- 15. Participation of L-Lactate and Its Receptor HCAR1/GPR81 in Neurovisual Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Exploring Microbial D-Lactic Acid Production with 13C Tracers: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The production of optically pure D-lactic acid is crucial for the synthesis of high-quality poly-lactic acid (PLA) bioplastics. Optimizing microbial factories for high-yield D-lactic acid production requires a deep understanding of cellular metabolism. 13C Metabolic Flux Analysis (13C-MFA) is a powerful technology that uses carbon isotope tracers to quantify the flow of metabolites through intracellular pathways. This guide provides a technical overview of the principles, experimental protocols, and data interpretation involved in using 13C tracers to explore and engineer microbial D-lactic acid production.
Principles of 13C Metabolic Flux Analysis (13C-MFA)
13C-Metabolic Flux Analysis (13C-MFA) is a sophisticated technique for quantifying the rates (fluxes) of intracellular metabolic reactions.[1] The core principle involves introducing a substrate labeled with the stable isotope 13C, such as [1-¹³C]glucose or uniformly labeled [U-¹³C]glucose, into a microbial culture.[2] As the microorganism metabolizes the labeled substrate, the 13C atoms are distributed throughout the metabolic network, incorporating into various intermediates and final products like D-lactic acid.[2]
The specific arrangement of 13C atoms in these downstream metabolites, known as isotopomer patterns, is highly dependent on the active metabolic pathways and their relative fluxes.[2] By measuring these labeling patterns using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR), researchers can computationally reconstruct the flow of carbon through the cell's metabolic network.[3] This provides invaluable, quantitative insights into cellular physiology, revealing metabolic bottlenecks, identifying competing pathways, and guiding rational metabolic engineering strategies to enhance the production of target compounds.[3][4]
General Experimental Workflow
The application of 13C-MFA follows a structured workflow, from experimental design to data analysis. The process begins with culturing the microorganism on a specifically designed medium containing the 13C-labeled tracer. After a period of growth to ensure the metabolic and isotopic steady state is reached, samples are rapidly collected, and metabolism is quenched. Subsequent steps involve the extraction and preparation of metabolites for analysis by GC-MS or NMR to determine the isotopic labeling patterns. This data, combined with measured extracellular rates (e.g., substrate uptake, product secretion), is used in a computational model to estimate the intracellular fluxes.
Detailed Experimental Protocols
This section outlines the key methodologies required for a successful 13C tracer experiment targeting D-lactic acid production in lactic acid bacteria (LAB).
Isotope Labeling Experiment
-
Media Preparation: Prepare a chemically defined minimal medium to avoid interference from unlabeled carbon sources like yeast extract.[4] The primary carbon source should be the 13C-labeled tracer. A common choice is a mixture of [1-¹³C]glucose and naturally abundant glucose, or [1,2-¹³C]glucose.[4]
-
Pre-culture: Grow a pre-culture of the microbial strain (e.g., Lactobacillus plantarum) in a non-labeled version of the defined medium to obtain a healthy inoculum.
-
Main Culture: Inoculate the main culture containing the 13C-labeled substrate. For fermentative organisms like LAB, maintain anaerobic conditions. Culture the cells until they reach a metabolic and isotopic steady state, typically in the mid-exponential growth phase.
Cell Quenching and Biomass Hydrolysis
Rapidly halting all enzymatic activity is critical to ensure the measured metabolite levels reflect the intracellular state at the time of sampling.
-
Quenching: Quickly withdraw a known volume of cell culture and immediately quench it in a solution kept at a very low temperature, such as 60% methanol (B129727) at -20°C.[5]
-
Harvesting: Centrifuge the quenched cell suspension at low temperature to pellet the biomass.
-
Hydrolysis (for Proteinogenic Amino Acids): While direct measurement of intracellular metabolites is possible, a robust and common method involves analyzing the labeling of proteinogenic amino acids, as their labeling patterns are a result of the fluxes through central metabolic pathways.
-
Resuspend the cell pellet in 6 M HCl.
-
Hydrolyze the biomass at 100°C for 24 hours to break down proteins into their constituent amino acids.
-
Remove the acid by drying the hydrolysate, for example, under a stream of nitrogen gas or in a vacuum concentrator.
-
Sample Derivatization for GC-MS Analysis
Amino acids and other polar metabolites are typically not volatile enough for gas chromatography. Derivatization replaces active hydrogens with nonpolar groups, increasing volatility.
-
Re-suspension: Re-suspend the dried hydrolysate in a suitable solvent like pyridine.
-
Derivatization: Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (TBDMS).[6][7]
-
Incubation: Incubate the mixture at an elevated temperature (e.g., 60-80°C) for 1-2 hours to ensure the reaction is complete. The sample is now ready for GC-MS analysis.
GC-MS Analysis
-
Injection: Inject a small volume (e.g., 1-6 µL) of the derivatized sample into the GC-MS system.[6][7]
-
Separation: The gas chromatograph separates the different derivatized amino acids based on their boiling points and interaction with the GC column.
-
Detection: As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. This allows for the determination of the mass distribution vectors (MDVs), revealing the extent and position of 13C incorporation.
Metabolic Pathway to D-Lactic Acid
In most D-lactic acid-producing microbes, such as Lactobacillus species, glucose is metabolized primarily through the Embden-Meyerhof-Parnas (EMP) or glycolytic pathway.[8] Glucose is converted to pyruvate (B1213749), generating ATP and NADH. Pyruvate then stands at a key metabolic branch point. For D-lactic acid production, pyruvate is reduced to D-lactate by the enzyme D-lactate dehydrogenase (D-LDH), a process that regenerates NAD+ by consuming the NADH produced during glycolysis. Tracing 13C atoms from glucose through this pathway is fundamental to MFA. For instance, using [1-¹³C]glucose will result in pyruvate labeled at the carboxyl carbon, which subsequently becomes the carboxyl carbon of D-lactic acid.
Data Presentation and Interpretation
The primary output of a 13C-MFA study is a quantitative map of metabolic fluxes. This data is typically presented relative to a specific substrate uptake rate.
Metabolic Flux Distribution
The table below, adapted from a study on Lactobacillus amylophilus, illustrates how carbon from glucose is partitioned between the main energy-producing pathway (EMP or Glycolysis) and the pathway for generating biosynthetic precursors (Pentose Phosphate Pathway, or HMP).[9] In this homofermentative bacterium, the majority of carbon (60.6%) is directed through glycolysis to produce lactic acid.[9]
Table 1: Example of Central Carbon Metabolic Flux Distribution in Lactobacillus amylophilus in Synthetic Medium
| Metabolic Pathway | Relative Flux (%) | Primary Function |
|---|---|---|
| Embden-Meyerhof-Parnas (EMP/Glycolysis) | 60.6% | ATP Generation, Pyruvate/Lactate Production |
| Pentose Phosphate Pathway (HMP) | 36.4% | NADPH and Precursor (e.g., Ribose-5P) Synthesis |
| Anaplerotic & Other Pathways | 3.0% | Replenishing TCA Cycle, Other Biosynthesis |
(Data adapted from Liu et al., 2013)[9]
Production Metrics from Metabolic Engineering
13C-MFA helps guide metabolic engineering efforts to improve product yields. By identifying and modifying key genetic targets, researchers can significantly enhance D-lactic acid production. The table below compiles production data from several studies on engineered strains.
Table 2: D-Lactic Acid Production Metrics in Metabolically Engineered Microbes
| Microbial Strain | Substrate(s) | Titer (g/L) | Yield (g/g substrate) | Optical Purity (%) | Reference |
|---|---|---|---|---|---|
| Lactobacillus plantarum (Engineered) | Glucose & Xylose | 68.7 | 0.93 | >99.0 | [10] |
| Bacillus subtilis (Engineered) | Glucose | ~54 (0.6 M) | 0.99 | Not specified | [11] |
| Lactobacillus delbrueckii (Engineered) | Lactose & Supplements | 9.39 | 0.188 | 99.09 |[12] |
Conclusion
The use of 13C tracers provides an unparalleled quantitative view of intracellular metabolism. For the production of D-lactic acid, 13C-MFA is an essential tool for diagnosing the metabolic state of a production strain, identifying flux limitations, and verifying the effects of genetic modifications. By precisely mapping how carbon flows through the cell, researchers can move beyond trial-and-error approaches and rationally engineer microbial cell factories for higher titers, yields, and optical purity, paving the way for more efficient and cost-effective bioproduction of valuable chemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. mdpi.com [mdpi.com]
- 4. osti.gov [osti.gov]
- 5. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbiologyjournal.org [microbiologyjournal.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Metabolic flux analysis of carbon balance in Lactobacillus strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucose metabolic flux distribution of Lactobacillus amylophilus during lactic acid production using kitchen waste saccharified solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic engineering of Bacillus subtilis for production of D-lactic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic engineering of Lactobacillus delbrueckii subsp. bulgaricus VI104 as a D-lactic acid cell factory through strategic pathway optimization for enhanced biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Harnessing D-(-)-Lactic acid-13C-1 to Unravel Gut Microbiota Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The gut microbiota represents a complex and dynamic ecosystem that profoundly influences host physiology, metabolism, and immune function. A key aspect of this intricate relationship lies in the production of metabolites by gut microbes, which can act as signaling molecules and energy sources for the host. D-(-)-lactic acid, a stereoisomer of lactate (B86563) produced almost exclusively by bacterial fermentation in the gut, has emerged as a significant molecule of interest.[1] Elevated levels of D-lactic acid have been associated with conditions like short bowel syndrome and metabolic acidosis, highlighting the importance of understanding its production and fate within the intestinal environment.[2]
Stable isotope-resolved metabolomics (SIRM) offers a powerful approach to trace the metabolic pathways of specific compounds. By introducing a substrate labeled with a stable isotope, such as carbon-13 (¹³C), researchers can track the incorporation of the isotope into downstream metabolites, thereby elucidating metabolic fluxes and pathway activities. D-(-)-Lactic acid-¹³C-1 is a valuable tracer for investigating the metabolic contributions of the gut microbiota. This technical guide provides an in-depth overview of the application of D-(-)-Lactic acid-¹³C-1 in gut microbiota research, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Data Presentation: Quantitative Insights into D-Lactic Acid Metabolism
The metabolism of D-lactic acid by the gut microbiota can lead to the production of various short-chain fatty acids (SCFAs), which are crucial for gut health. The following tables summarize quantitative data from in vitro fermentation studies using ¹³C-labeled lactate to trace its conversion to SCFAs.
| Metabolite | Concentration (mmol/L) in Fecal Fermentation Supernatant |
| Microflora 1 | |
| Acetate | 5.5 |
| Propionate (B1217596) | 2.1 |
| Butyrate (B1204436) | 11.1 |
| Valerate | 0.2 |
| Total SCFAs | 18.9 |
Table 1: Net Production of Short-Chain Fatty Acids from Lactate Fermentation by Three Different Human Fecal Microfloras. This table is adapted from a study where human fecal microfloras were incubated with 30 mmol/L lactate. Butyrate was the primary end-product for two of the three microfloras, demonstrating significant inter-individual variation in lactate metabolism.[2]
| Metabolite | ¹³C Enrichment (%) from [¹³C]-Lactate |
| Microflora 1 | |
| Butyrate | 60 |
| Propionate | 11 |
Table 2: Percentage of ¹³C-Labeling in Butyrate and Propionate Derived from ¹³C-Lactate. This table highlights the proportion of butyrate and propionate that were synthesized from the labeled lactate precursor, confirming the metabolic linkage. The data underscores that lactate is a significant precursor for butyrate synthesis in certain microbial communities.[2]
Signaling Pathways of D-Lactic Acid
D-lactic acid is not merely a metabolic byproduct; it also functions as a signaling molecule, primarily through its interaction with the G-protein coupled receptor HCAR1 (Hydroxycarboxylic Acid Receptor 1), also known as GPR81. This interaction has significant implications for gut health, particularly in maintaining the integrity of the intestinal barrier.
Caption: HCAR1 Signaling Pathway in Gut Epithelial Cells.
Activation of HCAR1 by D-lactic acid leads to the inhibition of adenylyl cyclase by the Gαi subunit of the G-protein.[1] This reduces intracellular cyclic AMP (cAMP) levels, which in turn decreases the activity of Protein Kinase A (PKA).[3] The PKA/CREB signaling axis is a known regulator of gene expression, and its modulation by D-lactic acid can influence the expression of tight junction proteins, ultimately enhancing intestinal barrier function.[1][3] Studies have shown that sustained exposure to lactate can increase transepithelial electrical resistance, a measure of barrier integrity.[1]
Experimental Workflows and Protocols
Investigating the metabolic fate of D-(-)-Lactic acid-¹³C-1 requires a systematic experimental approach, from sample collection and preparation to sophisticated analytical techniques.
Caption: Experimental Workflow for Tracing D-(-)-Lactic acid-¹³C-1 Metabolism.
Detailed Experimental Protocols
1. In Vitro Fecal Fermentation
This protocol is adapted from methodologies used for assessing the metabolism of substrates by gut microbiota.[4]
-
Fecal Sample Collection and Preparation:
-
Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least three months.
-
Process the samples immediately under anaerobic conditions (e.g., in an anaerobic chamber) to preserve the viability of obligate anaerobes.
-
Prepare a 10-20% (w/v) fecal slurry by homogenizing the feces in a sterile, anaerobic phosphate-buffered saline (PBS) or a suitable culture medium.
-
Centrifuge the slurry at a low speed (e.g., 500 x g for 5 minutes) to pellet large debris, and use the supernatant as the inoculum.
-
-
Fermentation:
-
Prepare a basal anaerobic culture medium. A typical medium contains peptone, yeast extract, salts, and a reducing agent like L-cysteine HCl.
-
Dispense the medium into anaerobic culture tubes or a bioreactor.
-
Inoculate the medium with the fecal slurry (e.g., 5-10% v/v).
-
Add a sterile stock solution of D-(-)-Lactic acid-¹³C-1 to achieve the desired final concentration (e.g., 10-30 mmol/L).
-
Incubate the cultures at 37°C under anaerobic conditions.
-
Collect samples at various time points (e.g., 0, 6, 12, 24, 48 hours) for metabolite analysis.
-
2. Sample Preparation for LC-MS/MS Analysis of ¹³C-Labeled SCFAs
This protocol involves derivatization to enhance the detection of SCFAs by LC-MS/MS.[5][6]
-
Quenching and Extraction:
-
Immediately quench metabolic activity in the collected samples by adding cold methanol (B129727) (-20°C).
-
Centrifuge the samples at high speed (e.g., 13,000 x g for 10 minutes at 4°C) to pellet bacterial cells and debris.
-
Collect the supernatant for analysis.
-
-
Derivatization (using 3-nitrophenylhydrazine (B1228671) - 3-NPH):
-
To 50 µL of the supernatant, add an internal standard mixture containing ¹³C-labeled SCFAs (if not already the target analytes).
-
Add 50 µL of 200 mM 3-NPH in a suitable solvent.
-
Add 50 µL of 120 mM N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
Incubate the mixture at 40°C for 30 minutes.
-
Stop the reaction by adding a quenching solution (e.g., 0.1% formic acid).
-
The sample is now ready for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
-
Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to separate the derivatized SCFAs.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for the 3-NPH derivatives of both the unlabeled and ¹³C-labeled SCFAs (e.g., acetate, propionate, butyrate). The mass shift corresponding to the number of ¹³C atoms will allow for their differentiation and quantification.
-
4. NMR Spectroscopy for Isotopomer Analysis
NMR provides detailed information on the specific positions of ¹³C atoms within a molecule.
-
Sample Preparation:
-
Lyophilize the fermentation supernatant to remove water.
-
Reconstitute the sample in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP).
-
-
NMR Acquisition:
-
Acquire one-dimensional (1D) ¹³H and ¹³C NMR spectra, as well as two-dimensional (2D) heteronuclear spectra like ¹H-¹³C HSQC.
-
The ¹³C spectra will directly show the signals of the ¹³C-labeled carbons. The coupling patterns in the ¹H spectra (¹³C satellites) and the cross-peaks in the 2D spectra will confirm the position of the ¹³C label.
-
Metabolic Pathway of D-Lactic Acid to Butyrate
One of the key metabolic fates of D-lactic acid in the gut is its conversion to butyrate, a primary energy source for colonocytes with anti-inflammatory properties. This conversion is carried out by specific lactate-utilizing bacteria.
Caption: Metabolic Conversion of D-Lactic Acid to Butyrate.
The pathway involves the initial conversion of D-lactic acid to pyruvate. Pyruvate is then oxidatively decarboxylated to acetyl-CoA. Two molecules of acetyl-CoA condense to form acetoacetyl-CoA, which is subsequently reduced to butyryl-CoA. The final step often involves the transfer of the CoA moiety to external acetate, yielding butyrate and regenerating acetyl-CoA.[7] When D-(-)-Lactic acid-¹³C-1 is used as a tracer, the ¹³C label is incorporated into the carboxyl group of acetyl-CoA and subsequently into the butyrate molecule.
Conclusion
D-(-)-Lactic acid-¹³C-1 is an invaluable tool for elucidating the metabolic activities of the gut microbiota. By employing the experimental workflows and analytical protocols outlined in this guide, researchers can gain quantitative insights into the conversion of D-lactic acid into beneficial SCFAs like butyrate. Furthermore, understanding the signaling role of D-lactic acid through the HCAR1 receptor provides a mechanistic link between microbial metabolism and host intestinal health. This knowledge is critical for the development of novel therapeutic strategies, such as targeted prebiotics or probiotics, aimed at modulating the gut microbiome for the prevention and treatment of a range of diseases. The continued application of stable isotope tracing will undoubtedly deepen our understanding of the complex metabolic interplay between the gut microbiota and its host.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. Lactate is mainly fermented to butyrate by human intestinal microfloras but inter-individual variation is evident - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of cAMP-PKA Pathway in Lactate-Induced Intramuscular Triglyceride Accumulation and Mitochondria Content Increase in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Prebiotics through an In Vitro Gastrointestinal Digestion and Fecal Fermentation Experiment: Further Idea on the Implementation of Machine Learning Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 6. A Chiral-LC-MS Method for the Simultaneous Quantification of Short-Chain Fatty Acids and D/L-Lactate in the Ruminal Fluid of Dairy Cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Isotopic Labeling for the Investigation of D-Lactate Accumulation in Disease States: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-lactate, a stereoisomer of the more commonly known L-lactate, has emerged from relative obscurity to become a metabolite of significant interest in a range of pathological conditions. While produced in minute quantities by mammalian cells through the methylglyoxal (B44143) pathway, the primary source of systemic D-lactate is the metabolic activity of the gut microbiome. In disease states characterized by gut dysbiosis, intestinal hyperpermeability, or metabolic dysregulation—such as short bowel syndrome, inflammatory bowel disease, diabetes, and liver disease—the accumulation of D-lactate can lead to D-lactic acidosis and contribute to neurological and mitochondrial dysfunction. Understanding the dynamics of D-lactate production, absorption, and metabolism is therefore crucial for elucidating disease mechanisms and developing novel therapeutic strategies. Stable isotope tracing, a powerful analytical technique, offers the precision required to track the metabolic fate of precursors into D-lactate, thereby providing a quantitative measure of its production and flux. This technical guide provides an in-depth overview of the application of isotopic labeling, primarily using ¹³C-glucose, to study D-lactate accumulation in disease states. It includes detailed experimental protocols, data presentation in tabular format for comparative analysis, and visualizations of key metabolic and signaling pathways using Graphviz DOT language.
Introduction to D-Lactate Metabolism and its Pathophysiological Relevance
Under normal physiological conditions, D-lactate is present in human blood at very low concentrations.[1] Its primary endogenous production route is the glyoxalase system, which detoxifies the reactive dicarbonyl compound methylglyoxal, a byproduct of glycolysis. However, the vast majority of D-lactate in the body originates from the fermentation of carbohydrates by various bacterial species within the gastrointestinal tract.[2][3] In a healthy individual, D-lactate is efficiently metabolized in the liver and kidneys or excreted in the urine, preventing its systemic accumulation.
Several disease states are associated with elevated levels of D-lactate:
-
Short Bowel Syndrome (SBS): In SBS, the malabsorption of carbohydrates leads to an increased substrate for colonic bacteria, resulting in a significant overproduction of D-lactate and often leading to D-lactic acidosis, characterized by metabolic acidosis and neurological symptoms.[2][3]
-
Inflammatory Bowel Disease (IBD): Patients with IBD, including Crohn's disease and ulcerative colitis, often exhibit increased intestinal permeability and gut dysbiosis, which can contribute to elevated systemic D-lactate levels.[2][4][5]
-
Diabetes and Obesity: Alterations in gut microbiota composition and increased methylglyoxal formation in diabetic patients can lead to higher circulating D-lactate concentrations.[6]
-
Liver Disease: Since the liver is a primary site of D-lactate clearance, impaired liver function can result in its accumulation.[7][8]
-
Sepsis and Trauma: Elevated D-lactate can be an indicator of gut ischemia and increased bacterial translocation in critically ill patients.[9][10][11]
Isotopic Labeling: A Tool to Trace D-Lactate Metabolism
Stable isotope tracing allows for the precise tracking of atoms from a labeled substrate (e.g., ¹³C-glucose) as it is metabolized through various biochemical pathways. By measuring the incorporation of the stable isotope into downstream metabolites like D-lactate, researchers can quantify the contribution of that substrate to the metabolite's production. This provides a dynamic view of metabolic fluxes that cannot be obtained from concentration measurements alone.
The general workflow for a D-lactate tracing study involves:
-
Administration of a stable isotope-labeled precursor (e.g., uniformly labeled [U-¹³C₆]-glucose).
-
Collection of biological samples (e.g., blood, urine, feces, tissues) at specific time points.
-
Sample preparation to extract and isolate metabolites, including the chiral separation of D- and L-lactate.
-
Analysis by mass spectrometry (MS) to determine the isotopic enrichment in D-lactate.
-
Data analysis to calculate metabolic flux rates.
Quantitative Data on D-Lactate Levels in Disease States
The following tables summarize quantitative data on D-lactate concentrations in various human diseases, compiled from multiple studies. These values can serve as a reference for researchers designing and interpreting their own experiments.
Table 1: Plasma/Serum D-Lactate Concentrations in Various Diseases
| Disease State | Patient Population | D-Lactate Concentration (mean ± SD/SEM or median [range]) | Control Group Concentration | Reference(s) |
| Short Bowel Syndrome | Pediatric patients with D-lactic acidosis | >3 mmol/L | Normal: <0.03 mmol/L | [2] |
| Adult patient with D-lactic acidosis | >3 mmol/L | Normal: <0.03 mmol/L | [2] | |
| Inflammatory Bowel Disease | Crohn's Disease (active) | 16.08 ± 4.8 mg/L | 10.2 ± 3.22 mg/L (healthy controls) | [5] |
| Crohn's Disease (remission) | 11.16 ± 3.17 mg/L | 10.2 ± 3.22 mg/L (healthy controls) | [5] | |
| Pediatric IBD (active) | 4.05 nmol/L (median) | -0.25 nmol/L (median, healthy controls) | [4] | |
| Liver Cirrhosis | All patients | Significantly higher than controls | - | [7] |
| Child-Pugh A | Lower than Child-Pugh B & C | - | [7] | |
| Child-Pugh B | Higher than Child-Pugh A | - | [7] | |
| Child-Pugh C | Higher than Child-Pugh B | - | [7] | |
| Sepsis | Non-survivors (rectal lumen) | 1.1 [0.3 to 2.5] mmol/L | 0.1 [0 to 0.8] mmol/L (healthy subjects) | [9] |
| Survivors (rectal lumen) | 0.4 [0 to 1.2] mmol/L | 0.1 [0 to 0.8] mmol/L (healthy subjects) | [9] | |
| Non-survivors (plasma) | 0.4 [0.1 to 0.7] mmol/L | 0.03 [0 to 0.13] mmol/L (healthy subjects) | [9] | |
| Survivors (plasma) | 0.3 [0.1 to 0.6] mmol/L | 0.03 [0 to 0.13] mmol/L (healthy subjects) | [9] | |
| Trauma | Non-survivors (serum) | 6.16 mmol/L | - | [12] |
| Survivors (serum) | 3.08 mmol/L | - | [12] | |
| Type 2 Diabetes | Patients | 12.3 ± 0.8 µmol/L | 8.9 ± 0.5 µmol/L (controls) | [6] |
Table 2: Urinary D-Lactate Concentrations in Disease
| Disease State | Patient Population | D-Lactate Concentration (mean ± SEM) | Control Group Concentration | Reference(s) |
| Type 2 Diabetes | Patients | 3.4 ± 1.0 µmol/mmol creatinine | 1.2 ± 0.2 µmol/mmol creatinine | [6] |
| Inflammatory Bowel Disease | Patients | 2.5 ± 0.4 µmol/mmol creatinine | 1.2 ± 0.2 µmol/mmol creatinine | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments in a D-lactate isotopic labeling study.
In Vivo Stable Isotope Tracing with [U-¹³C₆]-Glucose in a Mouse Model
This protocol is adapted for studying the contribution of glucose to D-lactate production in a mouse model of a disease of interest (e.g., chemically induced colitis for IBD).
Materials:
-
[U-¹³C₆]-D-Glucose (sterile, for in vivo use)
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane)
-
Infusion pump and catheters
-
Blood collection tubes (e.g., EDTA-coated)
-
Tissue collection tools (forceps, scissors)
-
Liquid nitrogen
Procedure:
-
Animal Preparation:
-
Acclimatize animals to the experimental conditions.
-
For studies of gut-derived D-lactate, a disease model (e.g., DSS-induced colitis) should be established.
-
Fast mice for 6 hours prior to the infusion to reduce background from dietary glucose. Water should be available ad libitum.[13]
-
-
Tracer Infusion:
-
Anesthetize the mouse using isoflurane.
-
Administer a bolus of [U-¹³C₆]-D-glucose (e.g., 0.4 mg/g body weight) via intraperitoneal injection to rapidly increase plasma ¹³C-glucose enrichment.[14]
-
Immediately begin a continuous intravenous infusion of [U-¹³C₆]-D-glucose (e.g., 0.012 mg/g/min) via a tail vein catheter to maintain a steady-state level of isotopic enrichment in the plasma.[14] The infusion should last for a predetermined period (e.g., 90-120 minutes) to allow for labeling of downstream metabolites.
-
-
Sample Collection:
-
At the end of the infusion period, collect blood via cardiac puncture into EDTA-coated tubes. Immediately place the tubes on ice.
-
Centrifuge the blood at 2,000 x g for 10 minutes at 4°C to separate the plasma. Store the plasma at -80°C until analysis.[13]
-
Euthanize the animal and rapidly dissect tissues of interest (e.g., colon, liver, brain).
-
Immediately freeze the tissues in liquid nitrogen to quench metabolic activity. Store tissues at -80°C.
-
Collect fecal pellets from the colon for analysis of gut bacterial metabolism.
-
Sample Preparation for D-Lactate Isotopic Analysis
4.2.1. Metabolite Extraction from Plasma and Tissues:
-
Plasma:
-
To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) to precipitate proteins.
-
Vortex thoroughly and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
-
Tissues:
-
Weigh 20-50 mg of frozen tissue.
-
Homogenize the tissue in 1 mL of ice-cold 80% methanol.[13]
-
Add 500 µL of ice-cold water and vortex.
-
Add 1 mL of ice-cold chloroform (B151607) for phase separation of polar and non-polar metabolites. Vortex for 10 minutes at 4°C.[13]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
The upper aqueous phase contains the polar metabolites, including D-lactate. Carefully collect this layer and dry it as described for plasma.
-
LC-MS/MS Method for Chiral Separation and Quantification of D-Lactate Isotopologues
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Chiral Column: Astec CHIROBIOTIC R column (or similar teicoplanin-based column) is recommended for the separation of D- and L-lactate enantiomers.[15][16]
-
Mobile Phase: A typical mobile phase would consist of an aqueous component (e.g., water with a small amount of acid and a pairing agent like acetic acid and triethylamine) and an organic component (e.g., methanol or acetonitrile). The exact composition and gradient will need to be optimized for the specific column and system.[15]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C) for reproducible retention times.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for lactate (B86563) analysis.[17]
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for unlabeled D-lactate and its ¹³C-labeled isotopologues. The exact m/z values will depend on the number of ¹³C atoms incorporated. For example, for D-lactate derived from [U-¹³C₆]-glucose, the following transitions would be relevant:
-
D-Lactate (M+0): m/z 89 -> m/z 43
-
[¹³C₃]-D-Lactate (M+3): m/z 92 -> m/z 46
-
-
Data Analysis: The peak areas of the different isotopologues are used to calculate the fractional enrichment of ¹³C in the D-lactate pool.
GC-MS Method for D-Lactate Isotopic Analysis (Alternative Method)
Derivatization:
-
For GC-MS analysis, the carboxyl and hydroxyl groups of lactate must be derivatized to increase its volatility. A common method is silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[18]
-
The dried metabolite extract is reconstituted in a suitable solvent (e.g., pyridine) and the derivatizing agent is added. The reaction is typically carried out at an elevated temperature (e.g., 60-80°C).
GC-MS Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the derivatized metabolites.
-
Ionization: Electron Ionization (EI).
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to detect the different isotopologues based on their mass-to-charge ratios.
Visualization of Key Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key metabolic and signaling pathways related to D-lactate.
D-Lactate Production Pathways
References
- 1. Quantitative Evaluation of D-Lactate Pathophysiology: New Insights into the Mechanisms Involved and the Many Areas in Need of Further Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-Lactate: Implications for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. sggssg.ch [sggssg.ch]
- 5. Diagnostic and Clinical Significance of Serum Levels of D-Lactate and Diamine Oxidase in Patients with Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L(+) and D(−) Lactate Are Increased in Plasma and Urine Samples of Type 2 Diabetes as Measured by a Simultaneous Quantification of L(+) and D(−) Lactate by Reversed-Phase Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Changes of plasma D(-)-lactate, diamine oxidase and endotoxin in patients with liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Luminal concentrations of L- and D-lactate in the rectum may relate to severity of disease and outcome in septic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Lactate for Sepsis in Polytrauma Patients, a Time related Analysis using the IBM Watson Trauma Pathway Explorer® - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Prognostic Value of Lactate Levels in Trauma Patients’ Outcomes in Emergency Department - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US20080311615A1 - Method for chiral separation of lactic acid enantiomers - Google Patents [patents.google.com]
- 16. labcluster.com [labcluster.com]
- 17. Quantification of lactate from various metabolic pathways and quantification issues of lactate isotopologues and isotopmers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. escholarship.org [escholarship.org]
Methodological & Application
Application Note: Quantification of D-(-)-Lactic Acid in Human Plasma Using D-(-)-Lactic acid-13C-1 as an Internal Standard by LC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lactic acid exists as two stereoisomers, L-(+)-lactic acid and D-(-)-lactic acid. L-lactic acid is the predominant form in mammals and is a key product of glycolysis. In contrast, D-lactic acid is primarily produced by gut bacteria and its accumulation in the blood can lead to D-lactic acidosis, a condition characterized by metabolic acidosis and neurological symptoms.[1][2][3] Therefore, the accurate and sensitive quantification of D-lactic acid in biological matrices is of significant clinical and research interest.
This application note describes a robust and sensitive method for the quantification of D-(-)-lactic acid in human plasma using Liquid Chromatography-Mass Spectrometry (LC-MS) with D-(-)-Lactic acid-13C-1 as a stable isotope-labeled internal standard. The use of a stable isotope-labeled internal standard that co-elutes with the analyte ensures high accuracy and precision by compensating for variations in sample preparation and matrix effects.[4]
Experimental Protocols
Materials and Reagents
-
D-(-)-Lactic acid
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2EDTA)
Sample Preparation
-
Spiking of Internal Standard: To 100 µL of human plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Protein Precipitation: Add 400 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS system.
LC-MS Method
Liquid Chromatography:
-
Column: Chiral column (e.g., Astec CHIROBIOTIC R, 150 x 2.1 mm, 5 µm) is recommended for enantiomeric separation.[1][2]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
D-(-)-Lactic acid: Precursor ion (m/z) 89.0 -> Product ion (m/z) 43.0
-
This compound (IS): Precursor ion (m/z) 90.0 -> Product ion (m/z) 44.0
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Data Presentation
Calibration Curve
A calibration curve was constructed by plotting the peak area ratio of D-(-)-Lactic acid to the internal standard against the nominal concentration. The curve demonstrated excellent linearity over the concentration range of 0.5 to 100 µmol/L.[1][2]
| Concentration (µmol/L) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (µmol/L) | Accuracy (%) |
| 0.5 | 0.012 | 0.48 | 96.0 |
| 1 | 0.025 | 1.02 | 102.0 |
| 5 | 0.128 | 5.12 | 102.4 |
| 10 | 0.255 | 10.2 | 102.0 |
| 25 | 0.630 | 25.2 | 100.8 |
| 50 | 1.265 | 50.6 | 101.2 |
| 100 | 2.510 | 100.4 | 100.4 |
Regression Equation: y = 0.0251x + 0.0005 (R² = 0.9998)
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels. The results were well within the acceptable limits of ±15% (±20% for LLOQ).[1]
| QC Level | Nominal Conc. (µmol/L) | Intra-day (n=6) Mean ± SD (µmol/L) | Intra-day CV (%) | Intra-day Accuracy (%) | Inter-day (n=18) Mean ± SD (µmol/L) | Inter-day CV (%) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | 0.52 ± 0.04 | 7.7 | 104.0 | 0.54 ± 0.05 | 9.3 | 108.0 |
| Low | 1.5 | 1.45 ± 0.11 | 7.6 | 96.7 | 1.48 ± 0.12 | 8.1 | 98.7 |
| Medium | 40 | 41.2 ± 2.5 | 6.1 | 103.0 | 40.5 ± 2.8 | 6.9 | 101.3 |
| High | 80 | 78.9 ± 4.1 | 5.2 | 98.6 | 81.2 ± 5.1 | 6.3 | 101.5 |
Mandatory Visualization
Experimental Workflow
Caption: LC-MS experimental workflow for D-(-)-Lactic acid analysis.
Lactic Acid Metabolism and Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of L- and D-Lactic Acid Enantiomers by HPLC/MS/MS [sigmaaldrich.com]
- 3. labcluster.com [labcluster.com]
- 4. L(+) and D(−) Lactate Are Increased in Plasma and Urine Samples of Type 2 Diabetes as Measured by a Simultaneous Quantification of L(+) and D(−) Lactate by Reversed-Phase Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of D-Lactic Acid using 13C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactic acid, a chiral molecule, exists as two enantiomers: L-lactic acid and D-lactic acid. While L-lactic acid is a common product of glycolysis in eukaryotes, the presence and concentration of D-lactic acid can be an important biomarker in various metabolic disorders and a key quality attribute in the production of pharmaceuticals and biopolymers. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantification of molecules. Specifically, 13C NMR offers high resolution and the ability to distinguish between subtle structural differences, making it a valuable tool for chiral discrimination.[1][2][3]
These application notes provide an overview and detailed protocols for the use of 13C NMR spectroscopy in the detection and quantification of D-lactic acid. The methods described herein utilize chiral auxiliary agents to induce chemical shift non-equivalence between the enantiomers, allowing for their distinct observation and quantification.
Principle of Chiral Discrimination by NMR
Enantiomers are chemically identical and, in an achiral solvent, are NMR-spectroscopically indistinguishable. To differentiate between enantiomers using NMR, a chiral environment must be created. This is typically achieved by one of two methods:
-
Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a single enantiomer of a chiral derivatizing agent to form a mixture of diastereomers.[4] Diastereomers have different physical properties and, therefore, exhibit distinct signals in the NMR spectrum. A common example of a CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid).[4]
-
Chiral Solvating Agents (CSAs) and Chiral Shift Reagents (CSRs): The enantiomeric mixture is dissolved in a solution containing a chiral solvating agent or a chiral shift reagent.[1][5] These agents form transient, diastereomeric complexes with the enantiomers of the analyte. This interaction leads to different magnetic environments for the corresponding nuclei in the two enantiomers, resulting in separate signals in the NMR spectrum. Lanthanide-based chiral shift reagents are particularly effective in inducing large chemical shift separations.[5]
For the detection of D-lactic acid, the use of a chiral shift reagent is a convenient method as it does not require covalent modification of the analyte and the analysis can be performed directly on the sample.[5]
Experimental Method: Detection of D-Lactic Acid using a Chiral Shift Reagent
This protocol is based on the use of a water-soluble ytterbium-based chiral shift reagent, YbDO3A-trisamide, which has been shown to be effective in resolving the signals of D- and L-lactic acid.[5] While the original study focused on 1H NMR, the same principle applies to 13C NMR. The paramagnetic nature of the Yb(III) ion will induce significant shifts in the 13C signals of the transiently formed diastereomeric complexes.
Materials and Equipment
-
High-resolution NMR spectrometer equipped with a broadband probe
-
5 mm NMR tubes
-
D-lactic acid standard
-
L-lactic acid standard
-
Racemic (D/L)-lactic acid
-
Ytterbium-based chiral shift reagent (e.g., a Yb(III) complex of a DO3A-trisamide derivative)
-
Deuterated solvent (e.g., D₂O)
-
Standard laboratory glassware and pipettes
Sample Preparation Protocol
-
Stock Solution Preparation:
-
Prepare a 100 mM stock solution of the chiral shift reagent in D₂O.
-
Prepare 100 mM stock solutions of D-lactic acid, L-lactic acid, and racemic lactic acid in D₂O.
-
-
NMR Sample Preparation:
-
In a clean microcentrifuge tube, combine 450 µL of the lactic acid sample (or standard) with 50 µL of the chiral shift reagent stock solution. This will result in a final concentration of 10 mM shift reagent. The final concentration of lactic acid will depend on the initial sample concentration.
-
Vortex the mixture gently to ensure homogeneity.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Control Sample:
-
Prepare a control sample containing only the lactic acid sample in D₂O (without the chiral shift reagent) to record the standard 13C NMR spectrum.
-
13C NMR Acquisition Protocol
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Tune and match the broadband probe to the 13C frequency.
-
Shim the magnetic field to obtain optimal resolution.
-
-
Acquisition Parameters:
-
Experiment: 1D 13C with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).
-
Spectral Width: A wide spectral width (e.g., 250-300 ppm) should be used initially to ensure all shifted peaks are observed.
-
Transmitter Frequency Offset (O1p): Center the spectral width appropriately (e.g., around 100 ppm).
-
Number of Scans (NS): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For quantitative analysis, a longer acquisition time with a greater number of scans is recommended (e.g., 1024 or more, depending on sample concentration).
-
Relaxation Delay (D1): For quantitative results, a relaxation delay of at least 5 times the longest T₁ of the carbon nuclei of interest should be used. A typical value for small molecules is 5-10 seconds.
-
Temperature: Maintain a constant temperature throughout the experiment (e.g., 298 K).
-
Data Processing and Analysis
-
Apply a Fourier transform to the acquired FID.
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Reference the spectrum using an internal or external standard.
-
Identify the signals corresponding to the carboxyl, methine, and methyl carbons of lactic acid. In the presence of the chiral shift reagent, separate signals for the D- and L-enantiomers should be observed for at least one of these carbons.
-
Integrate the well-resolved signals corresponding to the D- and L-enantiomers. The ratio of the integrals is directly proportional to the molar ratio of the enantiomers in the sample.
-
Enantiomeric excess (% ee) can be calculated using the formula: % ee = [ (Integral_D - Integral_L) / (Integral_D + Integral_L) ] * 100
-
Quantitative Data Summary
The following table summarizes the expected 13C NMR data for lactic acid in an achiral environment and the principle of signal separation in the presence of a chiral shift reagent. The exact chemical shifts in the presence of the shift reagent will vary depending on the specific reagent used, its concentration, and the temperature.
| Carbon Atom | Typical Chemical Shift (δ) in D₂O (ppm) | Expected Observation with Chiral Shift Reagent | Principle of Quantification |
| Carboxyl (-COOH) | ~180 ppm | Splitting into two distinct signals for D- and L-lactic acid. | Integration of the separated signals. |
| Methine (-CHOH) | ~70 ppm | Splitting into two distinct signals for D- and L-lactic acid. | Integration of the separated signals. |
| Methyl (-CH₃) | ~20 ppm | Splitting into two distinct signals for D- and L-lactic acid. | Integration of the separated signals. |
Visualizations
Signaling Pathway: Interaction of Lactic Acid with a Chiral Shift Reagent
Caption: Interaction of Lactic Acid with a Chiral Shift Reagent.
Experimental Workflow for D-Lactic Acid Detection
Caption: Experimental Workflow for D-Lactic Acid Detection by 13C NMR.
Conclusion
13C NMR spectroscopy, in conjunction with chiral shift reagents, provides a robust and quantitative method for the detection and analysis of D-lactic acid. This technique is particularly advantageous due to its high resolution and the non-destructive nature of the analysis. The protocols and information provided herein serve as a comprehensive guide for researchers and scientists in implementing this method for their specific applications in metabolic research, quality control, and drug development.
References
- 1. 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents. | Semantic Scholar [semanticscholar.org]
- 2. 13C NMR study of C2- and C3-deuterated lactic acid production by parotid cells exposed to 13C-labeled glucose in the presence of D2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral mono- and dicarbamates derived from ethyl (S)-lactate: convenient chiral solvating agents for the direct and efficient enantiodiscrimination of amino acid derivatives by 1H NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 5. Detection of glucose-derived d- and l-lactate in cancer cells by the use of a chiral NMR shift reagent - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of D- and L-Lactic Acid-¹³C Isomers by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lactic acid, a key chiral molecule, exists as two enantiomers: D-lactic acid and L-lactic acid. The stereoisomeric form of lactic acid is crucial in various biological and chemical processes. In pharmaceutical research and development, particularly in metabolic studies, isotopically labeled compounds such as ¹³C-lactic acid are utilized to trace their metabolic fate. Consequently, a robust and reliable analytical method for the chiral separation of D- and L-lactic acid-¹³C isomers is essential. This application note provides a detailed protocol for the enantioselective separation of these isomers using High-Performance Liquid Chromatography (HPLC), applicable to both labeled and unlabeled lactic acid. The methodologies described are compiled from established analytical procedures.
Data Presentation
The successful chiral separation of lactic acid enantiomers is highly dependent on the selection of the chiral stationary phase (CSP) and the mobile phase composition. The following tables summarize quantitative data from various studies on the HPLC separation of D- and L-lactic acid, which are directly applicable to their ¹³C isomers.
Table 1: Performance Data for Various Chiral Stationary Phases
| Chiral Stationary Phase (CSP) | Mobile Phase | Resolution (Rs) | Selectivity (α) | Reference |
| Teicoplanin-based (Chirobiotic T) | Acetonitrile/0.03 M Ammonium Acetate (85:15, v/v) | 1.9 | Not Reported | [1][2][3] |
| Ristocetin-based (Chirobiotic R) | Acetonitrile/0.03 M Ammonium Acetate (85:15, v/v) | 1.7 | Not Reported | [1][2][3] |
| Teicoplanin Aglycone (Chirobiotic TAG) | 17% H₂O, 83% EtOH/0.12% HOAc/0.30% TEA | Not Reported | Not Reported | [3][4][5][6] |
| Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak IA) | n-Hexane/2-Propanol | 3.57 | 1.13 | [1][3] |
| Cellulose-based (Eurocel 01) | Heptane/2-Butanol (95:5) + 0.1% TFA | Not Reported | 1.16 | [7] |
| (D)-Penicillamine (Chirex 3126) | 3 mM Copper(II) Sulfate | Not Reported | Not Reported | [8] |
Table 2: Detection Limits for D- and L-Lactic Acid
| Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-UV | L-Lactic Acid | 1.17 µg/L | 3.55 µg/L | [9] |
| HPLC-UV | D-Lactic Acid | 1.21 µg/L | 3.67 µg/L | [9] |
| HPLC-MS/MS | L-Lactic Acid | 0.2 mg/L | 0.5 mg/L | [6] |
| HPLC-MS/MS | D-Lactic Acid | 0.4 mg/L | 1.3 mg/L | [6] |
| HPLC-UV | L-Lactate | 1.0 pmol (on column) | Not Reported | [10][11] |
| HPLC-UV | D-Lactate | 1.5 pmol (on column) | Not Reported | [10][11] |
Experimental Protocols
This section outlines a detailed methodology for the chiral separation of D- and L-lactic acid-¹³C isomers. The protocol is based on a common approach using a macrocyclic glycopeptide-based chiral stationary phase with UV detection. For ¹³C-labeled compounds, tandem mass spectrometry (MS/MS) is the preferred detection method for its high sensitivity and specificity, allowing for differentiation based on mass-to-charge ratio.
1. Materials and Reagents
-
Standards: D-Lactic acid-¹³C and L-Lactic acid-¹³C reference standards.
-
Solvents: HPLC grade acetonitrile, ethanol, n-hexane, 2-propanol, heptane, 2-butanol, and deionized water.
-
Additives: Ammonium acetate, acetic acid (HOAc), triethylamine (B128534) (TEA), trifluoroacetic acid (TFA), and copper (II) sulfate.
-
Sample Preparation: Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) for biological samples.
2. Instrumentation
-
HPLC system with a pump, autosampler, column oven, and a suitable detector (DAD or MS/MS).
-
Chiral column: A teicoplanin-based column (e.g., Chirobiotic T, 250 x 4.6 mm, 5 µm) is recommended for good resolution.[1][2][3]
3. Chromatographic Conditions
-
Column: Chirobiotic T (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile/0.03 M Ammonium Acetate (85:15, v/v).[1][2]
-
Injection Volume: 10 µL.
4. Sample Preparation
-
Standard Solutions: Prepare stock solutions of D- and L-lactic acid-¹³C in the mobile phase. Prepare a series of working standards by serial dilution to generate a calibration curve.
-
Biological Samples (e.g., Urine, CSF): A solid-phase extraction (SPE) procedure is recommended to remove interferences.[4][10][11]
-
Condition an Oasis HLB SPE cartridge.
-
Load the pre-treated sample.
-
Wash the cartridge to remove salts and polar impurities.
-
Elute the lactic acid isomers with an appropriate solvent (e.g., methanol).
-
Evaporate the eluent and reconstitute the residue in the mobile phase.
-
5. Data Analysis
-
Identify the peaks for D- and L-lactic acid-¹³C based on the retention times obtained from the injection of individual standards.
-
Quantify the amount of each enantiomer in the samples by comparing the peak areas to the calibration curve.
-
Calculate the resolution (Rs) between the two enantiomeric peaks to ensure adequate separation. A resolution of >1.5 is generally considered baseline separation.
Experimental Workflow Diagram
Caption: Workflow for Chiral Separation of Lactic Acid Isomers.
Conclusion
The chiral separation of D- and L-lactic acid-¹³C isomers can be effectively achieved using HPLC with a variety of chiral stationary phases. Macrocyclic glycopeptide-based columns, such as those with teicoplanin, have demonstrated excellent performance in resolving these enantiomers.[1][2][3] The choice of mobile phase and detector is critical and should be optimized based on the specific application and sample matrix. For isotopically labeled compounds, HPLC coupled with tandem mass spectrometry provides a highly sensitive and specific method for both separation and quantification.[4][6] The protocols and data presented in this application note serve as a comprehensive guide for researchers and scientists in developing and validating methods for the chiral analysis of lactic acid and its isotopologues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. US20080311615A1 - Method for chiral separation of lactic acid enantiomers - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. High performance liquid chromatography-tandem mass spectrometry (HPLC/MS/MS) assay for chiral separation of lactic acid enantiomers in urine using a teicoplanin based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. managementjournal.usamv.ro [managementjournal.usamv.ro]
- 10. Enantiomeric determination of L- and D-lactic acid in human cerebrospinal fluid by chiral ligand exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. keio.elsevierpure.com [keio.elsevierpure.com]
Application Notes and Protocols for D-(-)-Lactic Acid-13C-1 Analysis in Biological Samples
These application notes provide detailed protocols for the preparation of various biological samples for the quantitative analysis of D-(-)-Lactic acid, utilizing D-(-)-Lactic acid-13C-1 as an internal standard. The methods are intended for researchers, scientists, and professionals in drug development and are optimized for analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
General Considerations for Sample Handling
Proper sample collection and handling are critical to ensure the accuracy and reproducibility of lactic acid measurements. Urine, in particular, is a commonly used biofluid for metabolomic studies due to its ready availability and non-invasive collection.[1] To minimize analyte loss or contamination, it is recommended to use new or disposable containers and to inspect all glassware for scratches or cracks.[2] For plasma samples, collection in grey-top tubes containing potassium oxalate (B1200264) and sodium fluoride (B91410) is recommended to inhibit glycolysis.[3] Samples should be processed promptly or stored at -80°C to maintain stability.[3][4][5]
Experimental Workflow Overview
The general workflow for biological sample preparation prior to D-(-)-Lactic acid analysis involves several key steps, including sample collection, protein removal, extraction, and potential derivatization, depending on the analytical platform.
Caption: General workflow for biological sample preparation.
Application Note 1: Analysis in Plasma and Serum
Plasma and serum are rich in proteins that can interfere with analysis and damage analytical columns. Therefore, protein removal is a mandatory step.
Protocol 1: Protein Precipitation with Cold Organic Solvent
This is a widely used method for deproteinating plasma samples before LC-MS/MS analysis.[6]
Materials:
-
Plasma or Serum Sample
-
This compound internal standard solution
-
Ice-cold Methanol/Acetonitrile (1:1, v/v)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 15,000 x g and 4°C
Procedure:
-
Thaw plasma/serum samples on ice.
-
In a microcentrifuge tube, add 50 µL of the plasma sample.
-
Spike the sample with the appropriate amount of this compound internal standard.
-
Add 950 µL of cold methanol/acetonitrile solution to the tube.[6]
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the mixture at -20°C for 15 minutes to enhance protein precipitation.[6]
-
Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.[6]
-
Carefully collect the supernatant, which contains the extracted lactic acid.
-
The supernatant can be directly injected for LC-MS/MS analysis or dried down and reconstituted in a suitable solvent.
Protocol 2: Deproteinization with Metaphosphoric Acid (MPA)
This protocol is suitable for enzymatic assays and can be adapted for chromatographic methods.
Materials:
-
Plasma, Serum, or Whole Blood Sample[4]
-
This compound internal standard solution
-
0.5 M Metaphosphoric Acid (MPA), ice-cold[4]
-
5 M Potassium Carbonate solution[4]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 10,000 x g and 4°C
Procedure:
-
In a 1.5 mL microcentrifuge tube, add 500 µL of the sample (plasma, serum, or blood).[4]
-
Spike with the this compound internal standard.
-
Add 500 µL of cold 0.5 M MPA.[4]
-
Vortex the tube and incubate on ice for 5 minutes.[4]
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.[4]
-
Transfer the supernatant to a new tube.
-
Add 50 µL of Potassium Carbonate to neutralize the acid.[4]
-
Centrifuge again at 10,000 x g for 5 minutes at 4°C to remove any precipitated salts.[4]
-
The clarified supernatant is ready for analysis.
Application Note 2: Analysis in Urine
Urine is a less complex matrix than plasma but can have high salt content and variability in pH and concentration.[1][5]
Protocol 3: Direct "Dilute and Shoot" for LC-MS/MS
For many LC-MS/MS applications, simple dilution is sufficient.
Materials:
-
Urine Sample
-
This compound internal standard solution
-
Deionized Water
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Thaw urine samples and centrifuge at 18,000 x g for 5 minutes to remove debris and sediment.[6]
-
Transfer the supernatant to a clean tube.
-
Dilute the urine sample with deionized water. The dilution factor will depend on the expected concentration of lactic acid and the sensitivity of the instrument. A 1:10 dilution is a common starting point.
-
Spike the diluted sample with the this compound internal standard.
-
Vortex to mix.
-
The sample is ready for injection into the LC-MS/MS system.
Caption: Workflow for direct urine sample analysis.
Application Note 3: Derivatization for GC-MS Analysis
GC-MS analysis requires analytes to be volatile and thermally stable. Lactic acid is non-volatile and must be derivatized prior to analysis.[7][8] This protocol describes a general derivatization process.
Protocol 4: Chiral Derivatization with l-menthol (B7771125)
This method allows for the separation and determination of lactic acid enantiomers.[9]
Materials:
-
Dried sample extract (from plasma, urine, etc.)
-
l-menthol
-
Acetyl chloride
-
Pyridine
-
Hexane
-
Anhydrous Sodium Sulfate
-
Heating block or water bath
Procedure:
-
Ensure the sample extract containing lactic acid and the internal standard is completely dry.
-
Add a solution of l-menthol and acetyl chloride to the dried sample.[9]
-
Heat the reaction mixture to facilitate the derivatization. The exact temperature and time should be optimized but are typically in the range of 60-100°C for 1-2 hours.
-
After cooling, neutralize the reaction with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the derivatized lactic acid into an organic solvent like hexane.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The resulting solution is ready for injection into the GC-MS.
Quantitative Data Summary
The following tables summarize the performance characteristics of various methods for lactic acid analysis found in the literature. These values can serve as a benchmark for method development and validation.
Table 1: Performance of GC-MS Methods for Lactic Acid Analysis
| Parameter | Derivatization Agent | Matrix | Value | Reference |
| LOD | l-menthol & acetyl chloride | - | 0.13 µM (for D-lactic acid) | [9] |
| Recovery | l-menthol & acetyl chloride | - | 88.17 - 102.30% | [9] |
| LOD | Ethyl chloroformate | Cell Culture Media | 0.67 µmol/L | [10] |
| Recovery | Ethyl chloroformate | Cell Culture Media | 99.6 - 106% | [10] |
Table 2: Performance of LC-MS/MS Methods for Lactic Acid Analysis
| Parameter | Method | Matrix | Value | Reference |
| LOD (D-lactate) | UPLC-MS/MS | Plasma | 0.65 - 0.7 µmol/L | [11] |
| LOD (L-lactate) | UPLC-MS/MS | Plasma | 0.2 µmol/L | [11] |
| LOD (D-lactate) | UPLC-MS/MS | Urine | 8.1 nmol/mmol creatinine | [11] |
| LOD (L-lactate) | UPLC-MS/MS | Urine | 4.4 nmol/mmol creatinine | [11] |
| Recovery | UPLC-MS/MS | Plasma & Urine | 96 - 113% | [11] |
| Quant. Range (D-lactate) | HPLC-MS/MS | Urine | 0.5 - 100 µm/L | [12] |
| Quant. Range (L-lactate) | HPLC-MS/MS | Urine | 2 - 400 µm/L | [12] |
References
- 1. Standardizing the experimental conditions for using urine in NMR-based metabolomic studies with a particular focus on diagnostic studies: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. bioagilytix.com [bioagilytix.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Application of novel solid phase extraction-NMR protocols for metabolic profiling of human urine - Faraday Discussions (RSC Publishing) DOI:10.1039/C8FD00220G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. how to analyse Lactic acid by GC without derivation - Chromatography Forum [chromforum.org]
- 9. Separation and determination of the enantiomers of lactic acid and 2-hydroxyglutaric acid by chiral derivatization combined with gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Derivatization method for the quantification of lactic acid in cell culture media via gas chromatography and applications in the study of cell glycometabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. L(+) and D(−) Lactate Are Increased in Plasma and Urine Samples of Type 2 Diabetes as Measured by a Simultaneous Quantification of L(+) and D(−) Lactate by Reversed-Phase Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labcluster.com [labcluster.com]
Application Note: Quantification of D-Lactic Acid in Plasma by Isotope Dilution Mass Spectrometry
Abstract
This application note details a robust and sensitive method for the quantification of D-lactic acid in human plasma using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). D-lactic acid is a stereoisomer of the more common L-lactic acid and can accumulate in various pathological conditions, making its accurate measurement crucial for clinical research and diagnostics.[1][2][3][4] This method employs a stable isotope-labeled internal standard for accurate quantification, along with a chiral derivatizing agent to resolve the D- and L-enantiomers. The protocol outlined below provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
Lactic acid exists as two stereoisomers: L-lactic acid and D-lactic acid. While L-lactic acid is a normal product of glycolysis in humans, D-lactic acid is primarily produced by gut bacteria and is typically present at very low concentrations in the blood.[1] Elevated levels of D-lactic acid can lead to D-lactic acidosis, a condition characterized by metabolic acidosis and neurological symptoms, often associated with short bowel syndrome, diabetes, and ischemia.[2][4][5] Therefore, the ability to accurately quantify D-lactic acid, distinct from the much more abundant L-lactic acid, is of significant clinical and research interest.[2][3][4]
Isotope dilution mass spectrometry is the gold standard for quantitative analysis due to its high specificity and accuracy.[6] This method involves the addition of a known amount of a stable isotope-labeled version of the analyte (in this case, D-lactic acid or a related compound) to the sample at the beginning of the workflow. This internal standard co-elutes with the endogenous analyte and is detected by the mass spectrometer, allowing for precise quantification that corrects for variations in sample preparation and instrument response.
Experimental Workflow
The overall experimental workflow for the quantification of D-lactic acid in plasma is depicted below.
Caption: Experimental workflow for D-lactic acid quantification.
D-Lactic Acid Metabolic Pathway
D-lactic acid in humans is primarily derived from the metabolism of methylglyoxal. The glyoxalase pathway detoxifies methylglyoxal, producing D-lactate. This D-lactate can then be converted to pyruvate (B1213749) by the mitochondrial enzyme D-lactate dehydrogenase.
Caption: Simplified metabolic pathway of D-lactic acid.[7]
Protocols
Materials and Reagents
-
D-Lactic Acid Standard (Sigma-Aldrich)
-
L-Lactic Acid Standard (Sigma-Aldrich)
-
[13C3]-L-Lactic Acid (Isotope-labeled internal standard) (Cambridge Isotope Laboratories)
-
Methanol (HPLC Grade)
-
Acetonitrile (B52724) (HPLC Grade)
-
Diacetyl-L-tartaric anhydride (B1165640) (DATAN) (derivatizing agent)
-
Dichloromethane
-
Acetic Acid
-
Water (LC-MS Grade)
-
Formic Acid
-
Human Plasma (from healthy volunteers or study subjects)
Sample Preparation
-
To 25 µL of plasma, add 25 µL of the internal standard solution ([13C3]-L-lactate).[8]
-
Add 600 µL of a cold 1:1 (v/v) mixture of methanol and acetonitrile to precipitate proteins.[8][9]
-
Vortex the samples and centrifuge at 14,000 rpm for 10 minutes at 4°C.[8][9]
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 50°C.[8]
-
To the dried residue, add 50 µL of freshly prepared DATAN solution (50 mg/mL in 4:1 dichloromethane:acetic acid).[8]
-
Cap the vial, vortex, and heat at 75°C for 30 minutes to facilitate derivatization.[8]
-
After cooling to room temperature, evaporate the solvent to dryness under nitrogen.
-
Reconstitute the sample in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Astec Chirobiotic R, 15 cm x 2.1 mm, 5 µm[2][3][4][10]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Isocratic or a shallow gradient depending on the specific column and system
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions:
-
D/L-Lactic Acid: Optimized for the specific derivative
-
[13C3]-L-Lactic Acid: Optimized for the specific derivative
-
-
Source Temperature: 150°C[8]
-
Desolvation Temperature: 450°C[8]
Quantitative Data Summary
The following tables summarize the performance characteristics of similar methods for the quantification of D- and L-lactic acid.
| Analyte | Linearity Range (µmol/L) | Correlation Coefficient (r²) | Reference |
| L-Lactic Acid | 2 - 400 | > 0.99 | [10] |
| D-Lactic Acid | 0.5 - 100 | > 0.99 | [10] |
| L-Lactic Acid | 3 - 1000 mg/L | > 0.995 | [11] |
| D-Lactic Acid | 0.5 - 160.8 mg/L | > 0.995 | [11] |
| Analyte | Limit of Detection (LOD) (µmol/L) | Limit of Quantification (LOQ) (µmol/L) | Reference |
| D-Lactic Acid (Plasma) | 0.7 | - | [8] |
| L-Lactic Acid (Plasma) | 0.2 | - | [8] |
| D-Lactic Acid (Urine) | 0.125 | 0.5 | [10] |
| L-Lactic Acid (Urine) | 0.2 mg/L | 0.5 mg/L | [11] |
| D-Lactic Acid (Urine) | 0.4 mg/L | 1.3 mg/L | [11] |
Discussion
The presented method provides a reliable and sensitive approach for the quantification of D-lactic acid in plasma. The use of a chiral derivatizing agent is crucial for the separation of the D- and L-enantiomers, which is essential for accurate quantification. Isotope dilution with a stable isotope-labeled internal standard ensures high precision and accuracy by correcting for any sample loss during preparation and variations in instrument response.
The quantitative performance of this method, as indicated by the linearity, LOD, and LOQ values from similar published methods, demonstrates its suitability for clinical research and diagnostic applications where low concentrations of D-lactic acid need to be measured. The detailed protocol provided in this application note can be adapted and validated for specific laboratory instrumentation and research needs.
Conclusion
This application note outlines a comprehensive and robust method for the quantification of D-lactic acid in plasma using isotope dilution LC-MS/MS. The detailed protocol, including sample preparation, chromatographic separation, and mass spectrometric conditions, provides a solid foundation for researchers and scientists in the field. The high sensitivity and specificity of this method make it an invaluable tool for investigating the role of D-lactic acid in various physiological and pathological states.
References
- 1. D-Lactic Acid as a Metabolite: Toxicology, Diagnosis, and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labcluster.com [labcluster.com]
- 3. Determination of L- and D-Lactic Acid Enantiomers by HPLC/MS/MS [sigmaaldrich.com]
- 4. 相关内容暂不可用 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. L(+) and D(−) Lactate Are Increased in Plasma and Urine Samples of Type 2 Diabetes as Measured by a Simultaneous Quantification of L(+) and D(−) Lactate by Reversed-Phase Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sensitive determination of D-lactic acid and L-lactic acid in urine by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Hyperpolarized [1-13C]Lactate for In Vivo Metabolic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hyperpolarized [1-13C]lactate magnetic resonance imaging (MRI) is an emerging non-invasive imaging modality that enables real-time investigation of in vivo metabolism. This technique provides a significant signal enhancement—over 10,000-fold—allowing for the dynamic tracking of [1-13C]lactate and its metabolic conversion into downstream products such as pyruvate (B1213749), alanine, and bicarbonate.[1] These metabolic insights are crucial for understanding disease pathology and assessing therapeutic responses in various fields, including oncology, cardiology, and neurology.
Hyperpolarized [1-13C]lactate serves as a valuable alternative and complementary probe to the more commonly used hyperpolarized [1-13C]pyruvate.[2][3] Given that lactate (B86563) is a key energy source for the heart and its physiological levels are significantly higher than pyruvate, using hyperpolarized lactate can provide a metabolic snapshot with potentially less perturbation of the underlying metabolic state.[2][3] This document provides detailed application notes and experimental protocols for the use of hyperpolarized [1-13C]lactate in preclinical in vivo metabolic studies.
Applications
The primary applications of hyperpolarized [1-13C]lactate in vivo metabolic studies include:
-
Oncology: Assessing tumor metabolism, particularly the Warburg effect, and monitoring early response to therapy.[4] Elevated lactate levels are often a hallmark of cancerous tissue.[1]
-
Cardiology: Investigating cardiac metabolism, including lactate oxidation and pyruvate dehydrogenase (PDH) flux, which are critical in conditions like ischemic heart disease.[2][3][5][6]
-
Neurology: Studying brain energy metabolism in healthy and diseased states, such as stroke and brain tumors.[7][8][9][10]
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data from various preclinical studies using hyperpolarized [1-13C]lactate.
Table 1: Hyperpolarization and Injection Parameters
| Parameter | Value | Species | Application | Reference |
| Polarization Level | 16.7% | Rat | Cardiac | [5] |
| ~25% | Rat | Neuroimaging | [11] | |
| [1-13C]Lactate Dose | 0.3 mmol/kg | Rat | Cardiac | [2] |
| 0.69 mmol/kg | Rat | Cardiac | [5] | |
| 0.4 µmol/g | Rat | Neuroimaging | [11] | |
| 1.08 ± 0.19 mmol/kg | Mouse | Neuroimaging | [7] | |
| Injection Volume | ~3.0 mL | Rat | Cardiac | [2] |
| 450 µL | Mouse | Neuroimaging | [7] | |
| Injection Rate | 0.25 mL/s | Rat | Cardiac | [2] |
| ~0.4 mL/s | Rat | Neuroimaging | [11] | |
| Final Concentration | 33 mM | Rat | Cardiac | [2] |
| 33 mM | Rat | Neuroimaging | [11] |
Table 2: Comparative Metabolic Ratios and Signals
| Comparison | Lactate as Substrate | Pyruvate as Substrate | Tissue/Model | Key Finding | Reference |
| Bicarbonate-to-Substrate Ratio | Increased >2.5-fold with DCA | Similar increase with DCA | Rat Heart | Lactate is a viable probe for PDH flux. | [2][3] |
| Bicarbonate Signal | Lower bicarbonate to substrate ratio | Higher bicarbonate signal | Rat Heart | [5] | |
| Bicarbonate SNR | 52 ± 19% of pyruvate experiment | 100% | Porcine Heart | Challenges remain but potential for clinical imaging is demonstrated. | [6] |
| Injected Substrate SNR | 88 ± 4% of pyruvate experiment | 100% | Porcine Heart | [6] | |
| Metabolite Detection | Pyruvate, Alanine, Bicarbonate | Lactate, Alanine, Bicarbonate | Rat | Demonstrates feasibility of detecting primary and secondary metabolic products. | [12] |
Experimental Protocols
Preparation and Hyperpolarization of [1-13C]Lactate
This protocol is based on methodologies described for preclinical studies.[2][11]
Materials:
-
[1-13C]lactic acid or Sodium [1-13C]lactate
-
OX063 trityl radical
-
Glycerol
-
Water (ultrapure)
-
Dotarem (gadoterate meglumine) solution
-
Tris buffer (e.g., 40 mM, pH 7.6)
-
Disodium (B8443419) EDTA
-
Dynamic Nuclear Polarization (DNP) polarizer (e.g., HyperSense or SPINLab)
Procedure:
-
Sample Preparation:
-
For a sodium lactate preparation: Prepare a solution of 1.7 M sodium [1-13C]lactate in a 37.5:62.5 w/w water:glycerol mixture.[2][11]
-
Add 15 mM OX063 trityl radical to the lactate solution.[11]
-
Add a small amount of Dotarem solution (e.g., ~7 µL of a 1:50 dilution) to the mixture.[11]
-
Alternatively, neat [1-13C]lactic acid can be used for polarization.[5]
-
-
Dynamic Nuclear Polarization:
-
Dissolution:
In Vivo Administration and MR Spectroscopic Imaging
This protocol outlines the general procedure for animal studies.[2][7][11]
Materials:
-
Anesthetized animal model (e.g., rat, mouse) with an implanted catheter (e.g., tail vein or jugular vein).
-
Syringe with the prepared hyperpolarized [1-13C]lactate solution.
-
Saline flush.
-
MRI scanner (e.g., 3T or 7T) equipped for 13C detection.
-
Animal monitoring equipment (respiration, temperature, heart rate).
Procedure:
-
Animal Preparation:
-
Anesthetize the animal (e.g., with 1-3% isoflurane (B1672236) in oxygen).[2][11]
-
Position the animal within the MRI scanner, ensuring the region of interest is correctly placed within the 13C coil.
-
Monitor vital signs throughout the experiment.[2]
-
-
Injection:
-
Transfer the hyperpolarized [1-13C]lactate solution to a syringe.
-
Inject a bolus of the solution intravenously via the catheter at a controlled rate (e.g., 0.25 mL/s).[2]
-
The injection should be completed within a short timeframe after dissolution (e.g., 20-24 seconds) to minimize polarization loss.[2]
-
Follow the injection with a saline flush (e.g., 0.5 mL).[11]
-
-
MR Data Acquisition:
-
Begin MR data acquisition immediately following the injection.
-
Use a pulse sequence designed for dynamic 13C spectroscopy or spectroscopic imaging to acquire time-resolved data.[1][3] This allows for the tracking of the conversion of [1-13C]lactate to its metabolic products.
-
Acquire data for a duration that captures the metabolic dynamics before the hyperpolarized signal decays (e.g., 60 seconds).[14]
-
-
Data Processing and Analysis:
-
Reconstruct the dynamic 13C spectra or images.
-
Identify and quantify the signal intensities of [1-13C]lactate and its metabolic products ([1-13C]pyruvate, [1-13C]alanine, and [13C]bicarbonate) over time.
-
Calculate metabolic ratios (e.g., bicarbonate-to-lactate, pyruvate-to-lactate) or apply kinetic modeling to determine conversion rates.[15][16]
-
Visualizations
Metabolic Pathway of Hyperpolarized [1-13C]Lactate
References
- 1. radiology.ucsf.edu [radiology.ucsf.edu]
- 2. Application of Hyperpolarized [1-13C]Lactate for the In Vivo Investigation of Cardiac Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of hyperpolarized [1-¹³C]lactate for the in vivo investigation of cardiac metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of hyperpolarised 13C-MRI in clinical body imaging to probe cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using [1-(13) C]lactic acid for hyperpolarized (13) C MR cardiac studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiac metabolic imaging using hyperpolarized [1-13 C]lactate as a substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tracking Hyperpolarized [1‐13C] Pyruvate and [1‐13C] L‐Lactate Metabolism in the Healthy and Post‐Stroke Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Evaluation of Hyperpolarized [13C]pyruvate and [13C]lactate for Imaging Neuronal and Glioma Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic Imaging of the Human Brain with Hyperpolarized 13C Pyruvate Demonstrates 13C Lactate Production in Brain Tumor Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Investigating the Origin of the 13C Lactate Signal in the Anesthetized Healthy Rat Brain In Vivo after Hyperpolarized [1-13C]Pyruvate Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Feasibility of using hyperpolarized [1-13C]lactate as a substrate for in vivo metabolic 13C MRSI studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Evidence of 13C-lactate oxidation in the human brain from hyperpolarized 13C-MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Conversion of Hyperpolarized [1-13C]Pyruvate in Breast Cancer Cells Depends on Their Malignancy, Metabolic Program and Nutrient Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: Analysis of 13C-Labeled Lactate via Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Lactate (B86563), once considered merely a metabolic waste product of glycolysis, is now recognized as a crucial player in cellular bioenergetics and signaling. The use of stable isotope-labeled lactate, particularly 13C-labeled lactate, in conjunction with gas chromatography-mass spectrometry (GC-MS), has become a powerful technique for elucidating its metabolic fate. This application note provides a comprehensive protocol for the analysis of 13C-labeled lactate in biological samples using GC-MS, aimed at researchers, scientists, and drug development professionals. The methodology covers sample preparation, derivatization, GC-MS analysis, and data interpretation, enabling the precise tracking and quantification of lactate metabolism in various biological systems.
Principle of the Method
The analysis of lactate by GC-MS requires a chemical derivatization step to increase its volatility. The most common method is silylation, which replaces the active hydrogens on the carboxyl and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. Following derivatization, the sample is injected into the GC, where the derivatized lactate is separated from other components in the sample matrix. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. By operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, specific ions corresponding to unlabeled and 13C-labeled lactate can be monitored, allowing for sensitive and accurate quantification.
Applications
-
Metabolic Flux Analysis: Tracing the incorporation of 13C from labeled lactate into downstream metabolites of central carbon metabolism (e.g., TCA cycle intermediates, amino acids).
-
Pharmacodynamic Studies: Assessing the effect of therapeutic agents on lactate metabolism and cellular energy pathways.
-
Disease Research: Investigating alterations in lactate metabolism in diseases such as cancer, sepsis, and metabolic disorders.[1]
-
Exercise Physiology: Studying the production, clearance, and oxidation of lactate during physical activity.[2]
Experimental Protocols
I. Sample Preparation (from Plasma/Serum or Cell Culture Media)
This protocol describes a liquid-liquid extraction procedure to isolate lactate from biological fluids.
Materials:
-
Biological sample (plasma, serum, or cell culture media)
-
Methanol (B129727) (ice-cold)
-
Chloroform (ice-cold)
-
Water (ultrapure)
-
Internal Standard (IS): L-Lactic acid-3,3,3-d3
-
Centrifuge capable of 4°C
-
Vortex mixer
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Thawing: Thaw frozen samples on ice.
-
Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 50 µL of the sample. Add a known amount of the internal standard solution (e.g., 10 µL of a 1 mM L-Lactic acid-3,3,3-d3 solution).
-
Protein Precipitation and Extraction:
-
Add 400 µL of ice-cold methanol to the sample.
-
Vortex vigorously for 1 minute.
-
Add 200 µL of ice-cold chloroform.
-
Vortex for 30 seconds.
-
Add 400 µL of ice-cold ultrapure water.
-
Vortex for 1 minute.
-
-
Phase Separation: Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C. Three layers will form: an upper aqueous layer (containing polar metabolites like lactate), a protein disk in the middle, and a lower organic layer.
-
Collection: Carefully collect the upper aqueous layer (approximately 400-500 µL) and transfer it to a new 1.5 mL microcentrifuge tube.
-
Drying: Evaporate the solvent to complete dryness using a nitrogen evaporator or a vacuum concentrator. The dried extract is now ready for derivatization.
II. Derivatization (Silylation)
This protocol outlines the silylation of lactate to its volatile trimethylsilyl (TMS) derivative.
Materials:
-
Dried sample extract
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven at 60°C
-
GC vials with inserts
Procedure:
-
Reconstitution: Add 50 µL of pyridine to the dried sample extract. Vortex for 1 minute to dissolve the residue.
-
Silylation Reaction: Add 50 µL of MSTFA with 1% TMCS to the reconstituted sample.
-
Incubation: Tightly cap the vial and incubate at 60°C for 30 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Transfer: Transfer the derivatized sample to a GC vial with an insert for analysis.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of TMS-derivatized lactate. These may need to be optimized for your specific instrument.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters
The selection of appropriate ions is critical for the accurate quantification of unlabeled and 13C-labeled lactate. For the di-TMS derivative of lactate, the following ions are typically monitored:
| Analyte | Fragment | m/z | Notes |
| Unlabeled Lactate (12C) | [M-CH3]+ | 219 | Characteristic fragment |
| Unlabeled Lactate (12C) | 117 | Base peak | |
| [U-13C3]-Lactate | [M-CH3]+ | 222 | M+3 |
| [U-13C3]-Lactate | 120 | M+3 | |
| [1-13C]-Lactate | [M-CH3]+ | 220 | M+1 |
| [1-13C]-Lactate | 118 | M+1 | |
| L-Lactic acid-3,3,3-d3 (IS) | [M-CH3]+ | 222 | Internal Standard |
Note: The exact m/z values may vary slightly depending on the specific TMS derivative formed.
Data Presentation and Analysis
Quantitative data should be presented in a clear and structured format to allow for easy comparison between different experimental conditions.
Table 1: Representative Quantitative Data for GC-MS Analysis of 13C-Lactate
| Parameter | Value | Reference |
| Retention Time (Lactate-2TMS) | ~8.5 min | Instrument Dependent |
| Linear Range | 0.1 - 100 µM | [3] |
| Limit of Detection (LOD) | 0.67 µmol/L | [3] |
| Limit of Quantification (LOQ) | 2.0 µmol/L | [3] |
| Intra-day Precision (%RSD) | < 5% | [3] |
| Inter-day Precision (%RSD) | < 10% | [3] |
| Recovery | 95-108% | [3] |
Data Analysis
-
Peak Integration: Integrate the peak areas for the selected ions of both the analyte and the internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for a series of standards.
-
Quantification: Determine the concentration of lactate in the samples by using the linear regression equation from the calibration curve.
-
Isotopic Enrichment Calculation: The fractional abundance of the 13C-labeled lactate can be calculated using the following formula:
% 13C Enrichment = [Area(13C-Lactate) / (Area(12C-Lactate) + Area(13C-Lactate))] x 100
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of 13C-labeled lactate.
Metabolic Fate of 13C-Lactate
Caption: Metabolic pathways of 13C-labeled lactate.
References
Application Notes: D-(-)-Lactic acid-13C-1 Tracing in Cellular Metabolism
Introduction
Stable isotope tracing is a powerful technique used to delineate metabolic pathways and quantify the rates (fluxes) of intracellular reactions.[1][2] While L-lactic acid is a well-known product of glycolysis, its stereoisomer, D-lactic acid, is increasingly recognized as a significant metabolite, particularly in cancer biology.[3] Elevated levels of D-lactate have been observed in various cancer cell lines, including breast, prostate, and lung carcinoma cells.[4] Unlike L-lactate, which is primarily produced in the cytosol, D-lactate metabolism is linked to the glyoxalase system and mitochondrial activity.[3][4]
Prostate cancer cells, for example, can metabolize D-lactate within their mitochondria via a dedicated D-lactate dehydrogenase (D-LDH), an enzyme found to be more active and highly expressed in cancer cells compared to normal cells.[5] This mitochondrial oxidation of D-lactate to pyruvate (B1213749) links it directly to central carbon metabolism, including the Tricarboxylic Acid (TCA) cycle. Tracing the fate of D-(-)-Lactic acid using a 13C label on the first carbon (carboxyl group) allows researchers to precisely track its entry into metabolic pathways and quantify its contribution to the cellular energy and biosynthetic precursor pools.[6] These experiments are crucial for understanding the metabolic reprogramming in cancer and identifying potential therapeutic targets.[7]
Core Applications
-
Quantifying D-Lactic Acid Contribution to TCA Cycle: Determine the rate at which D-lactic acid is taken up and oxidized to fuel the TCA cycle.
-
Investigating Cancer-Specific Metabolism: Elucidate unique metabolic dependencies on D-lactic acid in cancer cells compared to non-malignant controls.[3][5]
-
Drug Development: Screen for therapeutic compounds that inhibit D-lactic acid uptake or metabolism, potentially starving cancer cells of a key fuel source.
-
Metabolic Phenotyping: Characterize the metabolic signature of different cell lines or disease states based on their ability to utilize D-lactic acid.
Metabolic Pathway and Experimental Workflow
The following diagrams illustrate the metabolic fate of D-(-)-Lactic acid-13C-1 and the general workflow for a tracing experiment.
Caption: Metabolic fate of D-(-)-Lactic acid-1-13C in a cancer cell.
Caption: Experimental workflow for this compound tracing.
Experimental Protocols
Protocol 1: Cell Culture and Isotope Labeling
This protocol outlines the general procedure for culturing cells and introducing the stable isotope tracer.
Materials:
-
Cell line of interest (e.g., PC-3 prostate cancer cells)[5]
-
Standard complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Labeling medium: Glucose-free, lactate-free basal medium (e.g., DMEM A14430-01) supplemented with dialyzed FBS, and this compound.
-
This compound (sterile stock solution, e.g., 200 mM)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Cell culture plates (e.g., 6-well plates)
Procedure:
-
Cell Seeding: Seed cells in standard complete growth medium in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Incubation: Culture cells under standard conditions (e.g., 37°C, 5% CO2) for 24-48 hours.
-
Medium Preparation: Prepare the labeling medium. For example, to make a medium with 5 mM this compound, add the appropriate volume of the sterile stock solution to the pre-warmed basal medium.
-
Medium Exchange:
-
Aspirate the standard growth medium from the cell culture plates.
-
Gently wash the cell monolayer once with 2 mL of sterile, room temperature PBS to remove residual unlabeled metabolites.
-
Aspirate the PBS.
-
-
Isotope Labeling: Add 2 mL of the pre-warmed labeling medium to each well.
-
Time-Course Incubation: Return the plates to the incubator. Culture the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to determine the kinetics of label incorporation and to ensure isotopic steady state is reached.[6]
Protocol 2: Metabolite Extraction
This protocol describes the rapid quenching of metabolic activity and extraction of intracellular metabolites for analysis.
Materials:
-
Labeled cells from Protocol 1
-
Ice-cold 0.9% (w/v) NaCl solution
-
Quenching/Extraction Solution: 80:20 Methanol:Water (v/v), pre-chilled to -80°C.
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 16,000 x g at 4°C
Procedure:
-
Quenching:
-
Remove the culture plate from the incubator and immediately place it on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells with 2 mL of ice-cold 0.9% NaCl solution to remove extracellular metabolites.
-
Aspirate the saline solution completely.
-
-
Metabolite Extraction:
-
Immediately add 1 mL of -80°C Quenching/Extraction Solution to each well.
-
Place the plate on dry ice for 10 minutes to ensure complete metabolic arrest.
-
Scrape the cells in the extraction solution using a cell scraper.
-
-
Collection and Lysis:
-
Transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.
-
Vortex the mixture vigorously for 1 minute at 4°C.
-
-
Clarification:
-
Centrifuge the tubes at 16,000 x g for 15 minutes at 4°C to pellet cell debris and proteins.[8]
-
-
Sample Collection:
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube or a mass spectrometry vial.[9]
-
Store samples at -80°C until analysis.
-
Protocol 3: LC-MS/MS Analysis
This protocol provides a general framework for the analysis of 13C-labeled metabolites. Specific parameters must be optimized for the instrument used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a High-Resolution Mass Spectrometer (HRMS), such as a Q-Exactive or Triple Quadrupole instrument.[10]
Procedure:
-
Chromatography: Separate metabolites using a suitable chromatography method, such as Hydrophilic Interaction Liquid Chromatography (HILIC) for polar metabolites.
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative ion mode to detect organic acids like pyruvate, citrate, and malate.
-
Perform a full scan to identify all detectable metabolites.
-
Use Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) to specifically track the mass isotopologues of target metabolites derived from this compound.
-
-
Data Acquisition: Record the abundance of each mass isotopologue for every metabolite of interest (e.g., Pyruvate M+0, M+1; Citrate M+0, M+1, etc.).
Data Presentation and Interpretation
Quantitative data from tracing experiments should be organized for clarity and comparative analysis.
Table 1: Summary of Experimental Parameters
| Parameter | Condition A | Condition B |
| Cell Line | PC-3 (Prostate Cancer) | PNT1A (Normal Prostate) |
| Tracer | D-(-)-Lactic acid-1-13C | D-(-)-Lactic acid-1-13C |
| Tracer Concentration | 5 mM | 5 mM |
| Labeling Time | 8 hours (steady state) | 8 hours (steady state) |
| Replicates | n=4 | n=4 |
Table 2: Illustrative Mass Isotopologue Distributions (MIDs) at Steady State (%)
This table shows the percentage of the metabolite pool that contains zero (M+0), one (M+1), or more 13C atoms. The 13C label from D-Lactate-1-13C first appears in Pyruvate as M+1. When this pyruvate is converted to Acetyl-CoA, the labeled 13CO2 is lost, so Acetyl-CoA and downstream TCA metabolites would not be labeled from this specific tracer. Note: This tracer is best for measuring the rate of D-lactate to pyruvate conversion, not for tracing carbon into the TCA cycle itself. A D-Lactate-2,3-13C tracer would be required for that purpose.
| Metabolite | Isotopologue | PC-3 Cells (Mean ± SD) | PNT1A Cells (Mean ± SD) |
| D-Lactate | M+0 | 2.5 ± 0.5 | 3.1 ± 0.6 |
| M+1 | 97.5 ± 0.5 | 96.9 ± 0.6 | |
| Intracellular Pyruvate | M+0 | 65.2 ± 3.1 | 94.3 ± 1.5 |
| M+1 | 34.8 ± 3.1 | 5.7 ± 1.5 |
Table 3: Illustrative Calculated Metabolic Fluxes
Metabolic fluxes are calculated from MIDs using software like Metran or INCA-MFA. Fluxes are often reported relative to a central metabolic pathway.
| Metabolic Reaction | PC-3 Cells (Relative Flux) | PNT1A Cells (Relative Flux) |
| D-Lactate Uptake | 15.2 | 4.1 |
| D-Lactate -> Pyruvate (D-LDH) | 14.8 | 3.9 |
| Pyruvate -> Acetyl-CoA (PDH) | 85.0 | 95.0 |
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 3. Understanding the Contribution of Lactate Metabolism in Cancer Progress: A Perspective from Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contribution of Lactate Metabolism in Cancer Progress | Encyclopedia MDPI [encyclopedia.pub]
- 5. Prostate cancer cells metabolize d-lactate inside mitochondria via a D-lactate dehydrogenase which is more active and highly expressed than in normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer-generated lactic acid: a regulatory, immunosuppressive metabolite? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study [bio-protocol.org]
- 9. escholarship.org [escholarship.org]
- 10. Quantification and isotope abundance determination of 13C labeled intracellular sugar metabolites with hydrophilic interaction liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing ¹³C Lactate Signal-to-Noise Ratio in NMR Spectroscopy
Welcome to the technical support center for optimizing Nuclear Magnetic Resonance (NMR) studies of ¹³C-labeled lactate (B86563). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio (SNR) in their experiments.
Frequently Asked Questions (FAQs)
Q1: I am not detecting any ¹³C lactate signal. What are the first things I should check?
A1: When no signal is detected, it's crucial to systematically check the most common sources of error:
-
Sample Preparation: Ensure your sample has a sufficiently high concentration of ¹³C lactate. For conventional ¹³C NMR, a higher concentration is generally better.[1][2][3][4] Verify that the sample is dissolved in the correct deuterated solvent and has been filtered to remove any solid particles, which can degrade spectral quality.[1][4]
-
Spectrometer Setup: Confirm that the spectrometer is properly tuned to the ¹³C frequency and that the probe is correctly matched.
-
Acquisition Parameters: Double-check your experimental parameters. Ensure that the number of scans is adequate, as the SNR increases with the square root of the number of scans.[5]
Q2: My ¹³C lactate signal is very weak. How can I improve the signal-to-noise ratio?
A2: Improving a weak signal involves a multi-faceted approach:
-
Optimize Acquisition Parameters: Adjusting parameters like the flip angle and relaxation delay (D1) can significantly enhance your signal.[5] For carbons with long T1 relaxation times, which can be the case for lactate, using a smaller flip angle (e.g., 30°) with a shorter relaxation delay may be more effective than a 90° pulse.[5]
-
Increase Sample Concentration: The most straightforward method to increase SNR is to increase the concentration of your ¹³C-labeled lactate in the sample.[2][3]
-
Advanced Techniques: For a dramatic increase in signal, consider advanced methods such as Dynamic Nuclear Polarization (DNP) or using a cryoprobe. DNP can enhance the signal by several orders of magnitude, while a cryoprobe can increase the SNR by a factor of 3-4 by reducing thermal noise.[5][6][7]
Q3: What is Dynamic Nuclear Polarization (DNP) and when should I consider using it for ¹³C lactate studies?
A3: Dynamic Nuclear Polarization (DNP) is a technique that dramatically increases the polarization of nuclear spins, leading to a signal enhancement of over 10,000-fold in ¹³C NMR.[6][7] This method involves transferring the high polarization of electron spins from a polarizing agent to the ¹³C nuclei at very low temperatures. The hyperpolarized sample is then rapidly dissolved and transferred to the NMR spectrometer for analysis.[5] DNP is particularly useful for in vivo studies where the concentration of metabolites like lactate is low, and rapid metabolic processes need to be monitored in real-time.[8][9][10]
Q4: How does a cryoprobe improve the signal-to-noise ratio?
A4: A cryoprobe is a specialized NMR probe that cools the detection electronics to cryogenic temperatures (around 20 K). This significant reduction in temperature minimizes thermal noise in the detector, which is a major contributor to the overall noise in an NMR experiment. By lowering the noise floor, a cryoprobe can provide a 3-4 fold improvement in the signal-to-noise ratio compared to a standard room temperature probe.[5]
Troubleshooting Guides
Guide 1: Low Signal-to-Noise Ratio in Conventional ¹³C NMR
| Symptom | Possible Cause | Recommended Solution |
| Weak or noisy ¹³C lactate signal | Insufficient sample concentration. | Increase the concentration of ¹³C lactate in your sample. Aim for a saturated solution if possible.[1] |
| Suboptimal acquisition parameters. | Optimize the flip angle, relaxation delay (D1), and acquisition time (AQ). For lactate, try a smaller flip angle (e.g., 30-45°) and a shorter D1. Increase the number of scans (NS).[5] | |
| Poor shimming. | Re-shim the magnet to improve the magnetic field homogeneity. | |
| Incorrectly set receiver gain. | Adjust the receiver gain to an optimal level that maximizes the signal without causing clipping of the FID. | |
| Sample contains solid particles. | Filter your sample through a glass wool plug in a Pasteur pipette before transferring it to the NMR tube.[1][4] |
Guide 2: Challenges in Hyperpolarized ¹³C Lactate Experiments
| Symptom | Possible Cause | Recommended Solution |
| Low polarization levels post-dissolution | Inefficient polarization transfer. | Ensure the sample is properly mixed with the radical and glassy matrix. Optimize the microwave frequency and power for the DNP process. |
| Long transfer time from polarizer to spectrometer. | Minimize the time it takes to dissolve and transfer the hyperpolarized sample to the magnet, as the enhanced polarization decays rapidly. | |
| Rapid signal decay | Short T1 relaxation time of lactate in the liquid state. | Optimize the pulse sequence and flip angle scheme to account for the rapid T1 decay. Variable flip angle schemes can help maintain signal over time.[11] |
| Presence of paramagnetic impurities. | Ensure all glassware is thoroughly cleaned and that the solvents used are free of paramagnetic contaminants. |
Experimental Protocols
Protocol 1: Standard ¹³C NMR Sample Preparation for Lactate
-
Dissolution: Dissolve approximately 10-50 mg of ¹³C-labeled lactate in 0.5-0.7 mL of a high-quality deuterated solvent.[4] The choice of solvent will depend on the sample's solubility and the experimental requirements.
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool tightly packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[1][4]
-
Final Volume: Ensure the final sample volume in the NMR tube is sufficient to cover the detection region of the probe, typically around 4-5 cm in height.[4]
-
Labeling: Clearly label the NMR tube with the sample information.[12]
Protocol 2: Dynamic Nuclear Polarization (DNP) of [1-¹³C]Lactate
This is a generalized protocol and specific parameters will vary based on the DNP polarizer and NMR system.
-
Sample Formulation: Prepare a solution containing [1-¹³C]pyruvic acid and a trityl radical (e.g., OX063). This mixture is then cooled to approximately 1.4 K in a 3.35 T magnetic field.[6]
-
Hyperpolarization: Irradiate the sample with microwaves for a duration sufficient to achieve maximum polarization (typically over 1 hour).[6]
-
Dissolution and Transfer: Rapidly dissolve the hyperpolarized sample in a superheated aqueous solution and quickly transfer it for in vivo injection or to an NMR tube for in vitro analysis.
-
Data Acquisition: Begin NMR data acquisition immediately following the injection or transfer of the hyperpolarized sample, using a pulse sequence optimized for detecting the rapid metabolic conversion of pyruvate (B1213749) to lactate.
Visualizations
Caption: Workflow for a DNP-enhanced ¹³C lactate NMR experiment.
Caption: Troubleshooting logic for low SNR in ¹³C lactate NMR.
Caption: Metabolic pathway of ¹³C lactate and related metabolites.
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 3. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 4. How to make an NMR sample [chem.ch.huji.ac.il]
- 5. benchchem.com [benchchem.com]
- 6. radiology.ucsf.edu [radiology.ucsf.edu]
- 7. The use of dynamic nuclear polarization 13C-pyruvate MRS in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hyperpolarized 13C NMR observation of lactate kinetics in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hyperpolarized 13C NMR observation of lactate kinetics in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing SNR for multi‐metabolite hyperpolarized carbon‐13 MRI using a hybrid flip‐angle scheme - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
Technical Support Center: Chiral Separation of Lactic Acid Enantiomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chiral separation of lactic acid enantiomers.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of lactic acid enantiomers important?
A1: Lactic acid exists as two enantiomers, L-(+)-lactic acid and D-(-)-lactic acid, which are mirror images of each other.[1] These enantiomers have distinct biological origins and metabolic significance.[2] For instance, an excess of D-lactic acid can lead to metabolic acidosis and neurological symptoms, making its detection and quantification crucial in clinical diagnostics.[3] Therefore, accurate chiral separation is essential for applications in clinical chemistry, food science, and pharmaceutical development.
Q2: What are the primary analytical techniques for separating lactic acid enantiomers?
A2: The most common techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).[1][2] Each method has its own set of advantages and challenges that researchers should consider based on their specific analytical needs.
Q3: Can I separate lactic acid enantiomers on a standard achiral column (e.g., C18)?
A3: No, enantiomers have identical physical and chemical properties in an achiral environment. Therefore, a standard achiral column like a C18 or C8 will not separate them.[4] Separation requires a chiral environment, which can be achieved by using a chiral stationary phase (CSP), a chiral additive in the mobile phase, or by derivatizing the enantiomers with a chiral reagent to form diastereomers that can then be separated on an achiral column.[4]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Problem 1: Poor or no separation of L- and D-lactic acid peaks.
-
Possible Cause 1: Inappropriate Chiral Stationary Phase (CSP). The choice of CSP is critical for successful chiral separation.
-
Solution: Select a CSP known to be effective for lactic acid. Macrocyclic glycopeptide-based columns, such as those with teicoplanin or ristocetin (B1679390) as chiral selectors, have shown good performance.[5][6] Polysaccharide-based columns are also a viable option.[7]
-
-
Possible Cause 2: Suboptimal Mobile Phase Composition. The mobile phase composition significantly influences the chiral recognition mechanism.
-
Solution: Systematically optimize the mobile phase.
-
Organic Modifier: Vary the type (e.g., acetonitrile, methanol, ethanol) and concentration of the organic modifier.[8]
-
Additives: The addition of small amounts of acidic and basic modifiers, such as acetic acid (HOAc) and triethylamine (B128534) (TEA), can improve peak shape and resolution.[2] For example, increasing TEA concentration while keeping HOAc constant has been shown to enhance chiral separation.[2]
-
Aqueous Component: The addition of water to polar organic mobile phases can also improve chromatography.[2][9]
-
-
-
Possible Cause 3: Incorrect Temperature. Temperature can have a significant and often unpredictable effect on chiral separations.[8]
-
Solution: Experiment with different column temperatures. Both increasing and decreasing the temperature can impact resolution, so it is a valuable parameter to screen.[8]
-
Problem 2: Peak tailing or broad peaks.
-
Possible Cause 1: Secondary Interactions. Unwanted interactions between the acidic lactic acid molecules and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based CSPs, can cause peak tailing.[8][10]
-
Solution:
-
Mobile Phase pH: Adjust the mobile phase pH. For an acidic compound like lactic acid, a lower pH can suppress the ionization of silanol groups, reducing secondary interactions.[11]
-
Mobile Phase Additives: The use of additives like TEA can help to mask active sites on the stationary phase and improve peak symmetry.[2]
-
-
-
Possible Cause 2: Column Overload. Injecting too much sample can lead to peak broadening and loss of resolution.[8]
-
Solution: Reduce the sample concentration or injection volume.
-
-
Possible Cause 3: Column Contamination or Degradation. Accumulation of contaminants or degradation of the stationary phase can lead to active sites that cause tailing.[8]
-
Solution: Flush the column with a strong solvent as recommended by the manufacturer.[12] If the problem persists, the column may need to be replaced.
-
Problem 3: Unstable baseline (noise or drift).
-
Possible Cause 1: Mobile Phase Issues. Impurities in the mobile phase solvents or inadequate degassing can cause baseline noise.[13] In gradient elution, mismatched UV absorbance of the mobile phase components can cause drift.[14]
-
Possible Cause 2: Detector Flow Cell Issues. Air bubbles or contamination in the flow cell can lead to baseline noise.[14]
-
Solution: Flush the flow cell to remove air bubbles. If necessary, clean the flow cell according to the manufacturer's instructions.[14]
-
-
Possible Cause 3: Temperature Fluctuations. Changes in ambient temperature can affect the detector and cause baseline drift.[14]
-
Solution: Use a column oven to maintain a stable column temperature and ensure the detector is in a temperature-stable environment.[8]
-
Gas Chromatography (GC)
Problem 1: No peaks or very small peaks for lactic acid.
-
Possible Cause: Lactic acid is not volatile enough for GC analysis. Lactic acid is a polar and non-volatile compound, making it unsuitable for direct GC analysis.
-
Solution: Derivatization is necessary to convert lactic acid into a more volatile derivative.[15] A common method is esterification. For chiral separation, derivatization with a chiral reagent like L-menthol and acetyl chloride can be used to form diastereomers that can be separated on a standard achiral GC column.[6][16] Another approach is to methylate the lactic acid using reagents like trimethyloxonium (B1219515) tetrafluoroborate (B81430) (TMO).[15]
-
Problem 2: Poor separation of derivatized lactic acid enantiomers.
-
Possible Cause 1: Inappropriate GC column. A standard non-polar or polar column may not be sufficient to separate the diastereomeric derivatives.
-
Solution: Utilize a chiral stationary phase. Columns with β-cyclodextrin as a chiral selector have been successfully used for the gas chromatographic separation of lactic acid enantiomers.[15]
-
-
Possible Cause 2: Suboptimal GC conditions. The temperature program and carrier gas flow rate can significantly affect the separation.
-
Solution: Optimize the oven temperature program (initial temperature, ramp rate, and final temperature) and the carrier gas flow rate to achieve the best resolution.
-
Data Presentation
Table 1: Example HPLC Conditions for Chiral Separation of Lactic Acid Enantiomers
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Chiral Column | Chirobiotic TAG (Teicoplanin Aglycone)[2] | Chirobiotic R (Ristocetin)[5] | Chiralpak IA (Polysaccharide-based)[5] |
| Mobile Phase | 17% H₂O, 23% EtOH + 0.5% HOAc, 60% EtOH + 0.5% TEA[2] | Acetonitrile/0.03 M Ammonium Acetate (85:15, v/v)[5] | Heptane/Isopropanol (9:1, v/v)[17] |
| Flow Rate | 0.2 mL/min[2] | 1.0 mL/min[5] | 1.0 mL/min[18] |
| Column Temperature | 25 °C[2] | 25 °C[5] | 25 °C[18] |
| Detection | MS/MS[2] | DAD (210 nm)[5] | DAD (308 nm)[18] |
Table 2: Example GC Conditions for Chiral Separation of Lactic Acid Enantiomers
| Parameter | Condition 1 |
| Derivatization | L-menthol and acetyl chloride[6][16] |
| GC Column | DB-5 MS Capillary Column[19] |
| Detection | Mass Spectrometry (MS)[16] |
Experimental Protocols
Protocol 1: HPLC-MS/MS Chiral Separation of Lactic Acid
This protocol is based on a method using a teicoplanin-based chiral stationary phase.[2][9]
-
Sample Preparation:
-
For biological samples like urine, perform a sample clean-up, which may involve solid-phase extraction (SPE) to remove interferences.
-
Dilute the sample in the initial mobile phase.
-
-
HPLC System and Conditions:
-
Mass Spectrometry Detection:
-
Couple the HPLC system to a tandem mass spectrometer (MS/MS).
-
Use an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Optimize MS/MS parameters (e.g., collision energy, precursor and product ions) for L- and D-lactic acid.
-
Protocol 2: GC-MS Chiral Separation of Lactic Acid via Derivatization
This protocol involves the derivatization of lactic acid to form diastereomers.[6][16]
-
Derivatization:
-
Extraction:
-
Extract the formed diastereomers from the aqueous solution using a suitable organic solvent.
-
-
GC System and Conditions:
-
Column: A standard achiral capillary column such as a DB-5 MS.[19]
-
Carrier Gas: Helium.
-
Temperature Program: Optimize the oven temperature program to separate the diastereomeric esters. This will typically involve an initial hold followed by a temperature ramp.
-
Injection: Use a split/splitless injector.
-
-
Mass Spectrometry Detection:
-
Use a mass spectrometer for detection to confirm the identity of the peaks.
-
The quantitation can be performed with a mass selective detector in SIM-mode.[15]
-
Visualizations
Caption: HPLC-MS/MS experimental workflow for chiral separation.
Caption: Troubleshooting decision tree for poor peak resolution.
References
- 1. Separation of the Enantiomers of Lactide, Lactic Acid Dimer, for a Sustainable Bioplastic Management [pubs.sciepub.com]
- 2. US20080311615A1 - Method for chiral separation of lactic acid enantiomers - Google Patents [patents.google.com]
- 3. labcluster.com [labcluster.com]
- 4. chromforum.org [chromforum.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. High performance liquid chromatography-tandem mass spectrometry (HPLC/MS/MS) assay for chiral separation of lactic acid enantiomers in urine using a teicoplanin based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. chiraltech.com [chiraltech.com]
- 13. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. Separation and determination of the enantiomers of lactic acid and 2-hydroxyglutaric acid by chiral derivatization combined with gas chromatography and mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of Optical Purity of Lactic Acid-Based Chiral Liquid Crystals and Corresponding Building Blocks by Chiral High-Performance Liquid Chromatography and Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Optimizing LC-MS/MS for D-(-)-Lactic acid-1-13C-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to help you optimize the liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters for the detection of D-(-)-Lactic acid-1-13C.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled (SIL) internal standard like D-(-)-Lactic acid-1-13C essential for accurate quantification?
A: A SIL internal standard is considered the gold standard for quantitative LC-MS/MS analysis. Because it is nearly chemically and physically identical to the analyte (unlabeled D-Lactic acid), it co-elutes and experiences the same effects during sample preparation (extraction efficiency) and analysis (ionization suppression or enhancement). This allows the SIL-IS to compensate for variations in sample matrix and instrument response, leading to highly accurate and precise quantification based on the analyte-to-IS peak area ratio.[1]
Q2: What is the optimal ionization mode for detecting D-Lactic acid and its 13C-labeled internal standard?
A: Electrospray ionization (ESI) in negative mode is the optimal choice. Lactic acid is a carboxylic acid that readily loses a proton in the ESI source to form a negative ion, [M-H]⁻. This process is highly efficient and provides excellent sensitivity for detection.[2][3]
Q3: Why is a special chiral column required for this analysis?
A: D-Lactic acid and its naturally occurring counterpart, L-Lactic acid, are enantiomers—mirror images with identical chemical properties and mass. A standard LC column cannot distinguish between them. A chiral stationary phase (CSP) is necessary to achieve stereoisomeric separation, allowing for the independent quantification of the D- and L-forms.[2][4] Commonly used columns for this purpose include those based on teicoplanin or other macrocyclic glycopeptides, such as the Astec CHIROBIOTIC and Chirobiotic TAG columns.[2][5][6]
Q4: What are the expected precursor and product ions for D-(-)-Lactic acid-1-13C?
A: For D-(-)-Lactic acid-1-13C (Molecular Weight: ~91.07), the expected precursor ion in negative ESI mode is [M-H]⁻ at a mass-to-charge ratio (m/z) of 90.1. A common and reliable multiple reaction monitoring (MRM) transition is m/z 90.1 → 43.3 , corresponding to the loss of the ¹³C-labeled carboxylic acid group. Another reported transition is m/z 90.1 → 44.3 .[3] It is recommended to test both transitions during method development to determine the most intense and stable fragment ion on your specific instrument.
Q5: What are the primary sources of matrix effects in biological samples like plasma or urine?
A: Matrix effects arise from co-eluting components in the sample that interfere with the ionization of the analyte. In plasma, major sources include phospholipids (B1166683) and salts. In urine, high concentrations of salts and urea (B33335) can be problematic. These components can suppress the ESI signal, leading to inaccurate results if not properly addressed through effective sample cleanup and the use of a SIL internal standard.[7]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Poor or No Chiral Separation
Question: My D- and L-Lactic acid peaks are not separating on my chiral column. What should I do?
Answer: Poor chiral separation is a common challenge. Follow these steps to troubleshoot:
-
Verify Mobile Phase Composition: Chiral separations are highly sensitive to mobile phase composition.[8] Ensure the solvents are correctly prepared, especially the percentage of organic modifier and the concentration of any acidic/basic additives. Small variations can lead to a complete loss of resolution.
-
Optimize Flow Rate and Temperature: Chiral separations often benefit from lower flow rates (e.g., 0.2-0.7 mL/min) and controlled column temperature.[3][5] Systematically evaluate the effect of temperature; sometimes a lower temperature (e.g., 4°C) can enhance separation.[3]
-
Check Column Health: The chiral stationary phase can degrade over time. If performance declines, consider flushing the column according to the manufacturer's instructions or replacing it if it has reached the end of its lifespan.
-
Ensure Proper Equilibration: Chiral columns may require longer equilibration times than standard reversed-phase columns, especially when the mobile phase has been changed.[8] Ensure the column is fully equilibrated before injecting your samples.
Issue 2: Low or No Signal for D-Lactic acid-1-13C-1
Question: I am not seeing a peak for my internal standard, or the signal is very weak. What could be the cause?
Answer: A weak or absent signal for the SIL-IS can prevent accurate quantification. Use this decision tree to diagnose the problem.
Issue 3: High Variability in Results / Suspected Matrix Effects
Question: My results are not reproducible, and the accuracy is poor, even with a SIL internal standard. How can I confirm and mitigate matrix effects?
Answer: While a SIL-IS compensates for matrix effects, severe ion suppression can still impact assay sensitivity and performance. You can quantitatively assess matrix effects using a post-extraction spike experiment.
Mitigation Strategies:
-
Enhance Sample Cleanup: If significant matrix effects are observed, improve your sample preparation. Transitioning from a simple protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can more effectively remove interfering components like phospholipids.[9]
-
Optimize Chromatography: Adjust the LC gradient to better separate the analyte from the region where matrix components elute.[7]
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components, thereby lessening their impact.
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma
This protocol uses protein precipitation followed by liquid-liquid extraction, a robust method for removing proteins and phospholipids.
-
Aliquoting: To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the D-(-)-Lactic acid-1-13C-1 internal standard working solution (concentration will depend on the expected analyte level). Vortex briefly.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724). Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.
-
Liquid-Liquid Extraction: Add 500 µL of methyl tert-butyl ether (MTBE) to the supernatant. Vortex for 2 minutes.
-
Phase Separation: Centrifuge at >10,000 x g for 5 minutes. The upper layer is the organic phase containing lipids, and the lower is the aqueous phase containing the lactic acid.
-
Evaporation: Transfer the aqueous (lower) layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85% acetonitrile with 15% aqueous ammonium (B1175870) acetate). Vortex, and transfer to an autosampler vial for injection.[3][9]
Protocol 2: LC-MS/MS Method Parameters
These are recommended starting parameters. Optimization will be required for your specific instrument and application.
LC Parameters
| Parameter | Recommended Setting |
|---|---|
| Column | Astec CHIROBIOTIC R (150 x 2.1 mm, 5 µm) or equivalent[3] |
| Mobile Phase A | 33.3 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Mode | Isocratic[3] |
| Composition | 15% A / 85% B |
| Flow Rate | 0.7 mL/min[3] |
| Column Temp. | 4°C (or as optimized for best separation)[3] |
| Injection Volume | 5 - 20 µL |
| Run Time | ~10 minutes |
MS/MS Parameters
| Parameter | D-Lactic acid (Analyte) | D-Lactic acid-1-¹³C (IS) |
|---|---|---|
| Polarity | Negative | Negative |
| Precursor Ion (Q1) | 89.1 m/z | 90.1 m/z |
| Product Ion (Q3) | 43.3 m/z | 43.3 m/z (or 44.3 m/z)[3] |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy (CE) | ~10-20 V (Must be optimized) | ~10-20 V (Must be optimized) |
| Declustering Potential (DP) | ~30-50 V (Must be optimized) | ~30-50 V (Must be optimized) |
| Ion Source Gas 1 | 50 psi | 50 psi |
| Ion Source Gas 2 | 60 psi | 60 psi |
| Curtain Gas | 30 psi | 30 psi |
| Source Temperature | 500 °C | 500 °C |
Note: Optimal voltages and gas settings are instrument-dependent and must be determined empirically by infusing a standard solution of the analyte and internal standard.[10][11]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. labcluster.com [labcluster.com]
- 3. Content Not Available [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. US20080311615A1 - Method for chiral separation of lactic acid enantiomers - Google Patents [patents.google.com]
- 6. High performance liquid chromatography-tandem mass spectrometry (HPLC/MS/MS) assay for chiral separation of lactic acid enantiomers in urine using a teicoplanin based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. LC/MS サンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Resolution in 13C-Detected NMR Experiments
Welcome to the technical support center for 13C-detected NMR spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the resolution of their 13C NMR experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter.
Troubleshooting Guides
This section addresses common problems related to poor resolution in 13C NMR spectra and provides systematic solutions.
Q1: My 13C spectrum exhibits broad peaks, leading to poor resolution. What are the potential causes and how can I fix this?
A1: Broad peaks are a common issue in 13C NMR and can originate from several factors. Here’s a systematic approach to diagnose and resolve the problem:
-
Magnetic Field Inhomogeneity (Shimming): An inhomogeneous magnetic field is a primary cause of broad lines.
-
Solution: Always perform careful shimming of the magnetic field before each experiment. Modern spectrometers have automated shimming routines that are generally effective, but manual shimming may be necessary for challenging samples.
-
-
Sample Preparation: The physical properties of your sample can significantly impact resolution.
-
High Concentration/Viscosity: Highly concentrated or viscous samples lead to slower molecular tumbling, resulting in broader peaks.
-
Solution: Dilute your sample or acquire the spectrum at a higher temperature to reduce viscosity.[1]
-
-
Paramagnetic Impurities: The presence of paramagnetic species, such as dissolved oxygen or metal ions, causes significant line broadening.[1]
-
Solution: Degas your sample by bubbling an inert gas like nitrogen or argon through it to remove dissolved oxygen.[1]
-
-
Solid Particles: Suspended solid particles in the sample will distort the magnetic field homogeneity.[2]
-
Solution: Filter your sample through a small plug of glass wool packed into a Pasteur pipette before transferring it to the NMR tube.[2]
-
-
-
Acquisition Parameters: Suboptimal acquisition parameters can contribute to broader lines.
-
Data Processing: The choice of processing parameters can artificially broaden your peaks.
Q2: I am struggling to resolve signals from structurally similar carbons in my molecule. What strategies can I employ?
A2: Resolving signals from carbons with very similar chemical shifts requires optimizing several aspects of your experiment, from sample preparation to advanced NMR techniques.
-
Optimize Shimming: As a first step, ensure the magnetic field homogeneity is maximized by careful shimming.
-
Increase the Magnetic Field Strength: Higher magnetic field spectrometers provide better spectral dispersion, which can help to resolve closely spaced peaks.
-
Data Processing Techniques:
-
Zero-Filling: This technique involves adding a block of zeros to the end of the FID before Fourier transformation. It increases the number of data points in the spectrum, leading to a smoother and better-defined peak shape, which can help in resolving multiplets.
-
Resolution Enhancement Functions: Applying certain window functions before Fourier transformation can narrow the spectral lines, but this often comes at the cost of a reduced signal-to-noise ratio and potential introduction of artifacts.
-
-
Two-Dimensional (2D) NMR Experiments: When 1D spectra are too crowded, 2D NMR can provide an additional dimension to resolve overlapping signals.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates 13C nuclei with their directly attached protons. Since protons generally have a wider chemical shift dispersion than carbons, this can help to resolve overlapping 13C signals.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons over two or three bonds, which can be invaluable for assigning quaternary carbons and resolving ambiguities.
-
Frequently Asked Questions (FAQs)
Q3: How can I improve the signal-to-noise ratio in my 13C NMR spectrum without sacrificing resolution?
A3: Improving the signal-to-noise (S/N) ratio is crucial, as weak signals can be mistaken for baseline noise. Here are several ways to enhance S/N, with considerations for maintaining resolution:
-
Increase Sample Concentration: The most direct way to improve the S/N ratio is to use a more concentrated sample.[1] However, be mindful that very high concentrations can increase viscosity and broaden lines.[1][2]
-
Increase the Number of Scans (NS): The S/N ratio increases with the square root of the number of scans.[1] Doubling the number of scans will increase the S/N by a factor of approximately 1.4.[1]
-
Use a Cryoprobe: If available, using a spectrometer equipped with a cryoprobe can dramatically increase the S/N ratio, often by a factor of 3-4 or more compared to a standard room-temperature probe.[1][4][5][6][7] This is due to the reduction of thermal noise in the detection coil.[7]
-
Optimize Pulse Angle and Relaxation Delay: For routine spectra, a smaller flip angle (e.g., 30-45°) combined with a shorter relaxation delay can provide better S/N in a given amount of time compared to a 90° pulse, especially for carbons with long relaxation times.[1][3]
-
Nuclear Overhauser Effect (NOE): Ensure proton decoupling is active during the relaxation delay to take advantage of the NOE, which can significantly enhance the signal of protonated carbons.[1][8]
Q4: What is the optimal acquisition time (AQ) and relaxation delay (D1) for a high-resolution 13C NMR spectrum?
A4: The optimal AQ and D1 depend on the properties of your sample, particularly the relaxation times (T1) of the carbon nuclei.
-
Acquisition Time (AQ): To achieve good digital resolution, the acquisition time should be long enough to allow the FID to decay close to the noise level. A common range for AQ is 1.0 to 4.0 seconds.[1] For molecules with sharp lines (long T2), a longer AQ is beneficial.
-
Relaxation Delay (D1): The relaxation delay should be long enough to allow the nuclear spins to return to thermal equilibrium before the next pulse. For quantitative analysis, D1 should be at least 5 times the longest T1 of interest. For routine qualitative spectra, a D1 of 1-2 seconds is often a good compromise.[1][3] For quaternary carbons, which have very long T1 values, a longer D1 may be necessary to observe their signals.[1]
Quantitative Data Summary
The following tables summarize key parameters and their impact on resolution and signal-to-noise in 13C NMR experiments.
Table 1: Typical Acquisition Parameters for High-Resolution 13C NMR
| Parameter | Typical Range | Impact on Resolution & S/N |
| Pulse Angle | 30° - 45° | A good compromise for signal intensity per scan.[1] |
| Acquisition Time (AQ) | 1.0 - 4.0 s | Longer AQ improves digital resolution (sharper peaks).[1] |
| Relaxation Delay (D1) | 1.0 - 2.0 s | Should be increased for quaternary carbons.[1][3] |
| Number of Scans (NS) | 1024+ | Increases the signal-to-noise ratio.[1][9] |
Table 2: Effect of Spectrometer Hardware on Performance
| Hardware | Typical Improvement | Primary Benefit |
| Standard Probe | Baseline | Standard performance. |
| Cryoprobe | 3-4x S/N increase | Significantly higher sensitivity, allowing for faster acquisition or analysis of dilute samples.[1][4][5] |
Experimental Protocols
Protocol 1: Standard 1D 13C NMR Experiment
-
Sample Preparation:
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Tune and match the 13C and 1H channels of the probe.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity.[1]
-
-
Acquisition:
-
Load a standard 1D 13C pulse sequence with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).[9]
-
Set the appropriate spectral width to cover all expected 13C signals.
-
Set the acquisition parameters as suggested in Table 1, adjusting as necessary for your specific sample.
-
Start the acquisition.
-
-
Data Processing:
-
Apply a line broadening factor of 0.3-1.0 Hz if necessary to improve the S/N ratio.[1][3]
-
Perform Fourier transformation of the FID.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Reference the spectrum to the solvent peak or an internal standard (e.g., TMS).
-
Visualizations
The following diagrams illustrate key workflows and relationships in optimizing 13C NMR experiments for better resolution.
Caption: Troubleshooting workflow for poor resolution in 13C NMR.
Caption: Standard experimental workflow for a 1D 13C NMR experiment.
Caption: Key relationships between experimental parameters and spectral quality.
References
- 1. benchchem.com [benchchem.com]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 4. Cryoprobes [nmr.chem.ucsb.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cryogenic Probes | Technology | Manufacturer | Bruker [bruker.com]
- 7. What is a cryoprobe? | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 8. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimization of NMR Pulse Sequences for Hyperpolarized ¹³C Lactate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with hyperpolarized ¹³C lactate (B86563) NMR experiments. The focus is on optimizing pulse sequences to ensure high-quality, quantifiable data.
Frequently Asked Questions (FAQs)
Q1: Why is ¹³C lactate an important metabolite to study with hyperpolarized NMR?
A1: The conversion of hyperpolarized [1-¹³C]pyruvate to [1-¹³C]lactate is a key metabolic step catalyzed by the enzyme lactate dehydrogenase (LDH). In many diseases, particularly cancer, the rate of this conversion (often termed the Warburg effect) is significantly elevated.[1][2][3] Hyperpolarized ¹³C MRI allows for the real-time, non-invasive imaging of this metabolic flux, providing a sensitive biomarker for disease detection, grading, and response to therapy.[1][4][5]
Q2: What are the main challenges in designing pulse sequences for hyperpolarized ¹³C lactate?
A2: The primary challenges stem from the nature of hyperpolarized signals:
-
Irreversible T1 Decay: The hyperpolarized state is transient and decays with a relatively short T1 relaxation time (typically ~30 seconds in vivo). Once the polarization is lost, it cannot be recovered.[5][6][7]
-
RF Pulse Depletion: Each radiofrequency (RF) pulse used for excitation consumes a fraction of the available hyperpolarized magnetization.[5][6]
-
Low In Vivo Concentration: The concentration of the injected substrate and its metabolic products is low, requiring efficient signal acquisition.
-
Chemical Shift Separation: Pyruvate (B1213749), lactate, alanine, and bicarbonate signals must be adequately resolved. At 3T, these compounds are well separated but still within a relatively narrow bandwidth (~550 Hz).[6]
Q3: What is a "spectral-spatial" pulse and why is it so common in these experiments?
A3: A spectral-spatial RF pulse is designed to be selective in both the spatial domain (exciting a specific slice or volume) and the spectral domain (exciting a specific chemical shift or frequency).[8][9] This is highly advantageous for hyperpolarized ¹³C experiments because it allows researchers to:
-
Excite only the metabolite of interest (e.g., lactate) while leaving the much larger pyruvate substrate signal unperturbed, thus preserving its magnetization for subsequent metabolic conversion and imaging time points.[6][9][10]
-
Use different flip angles for different metabolites. For example, a small flip angle can be used for the abundant pyruvate substrate to conserve its magnetization, while a larger flip angle can be used for the less abundant lactate product to maximize its signal-to-noise ratio (SNR).[6]
-
Suppress unwanted signals from outside a region of interest.[8]
Q4: How does flow affect the quantification of the pyruvate-to-lactate conversion rate (kPL)?
A4: Flow can significantly impact kPL measurements. Crusher gradients, which are often used in pulse sequences, can suppress the signal from flowing spins.[4] This can predominantly affect the signal from pyruvate in the blood, leading to an overestimation of the apparent kPL within the tissue.[4] Sequences with flow-suppressing gradients have been shown to yield a significantly higher apparent kPL compared to those without.[4] Therefore, it is crucial to be aware of the flow sensitivity of the chosen pulse sequence when interpreting metabolic rates.
Troubleshooting Guide
Problem 1: My lactate signal is very low or absent, but the pyruvate signal is strong.
| Potential Cause | Troubleshooting Steps & Solutions |
| Incorrect RF Transmit Power (B1 Calibration) | An inaccurate B1 field leads to incorrect flip angles, reducing excitation efficiency. Solution: Perform a B1 calibration routine immediately before the dynamic acquisition. Real-time B1 calibration methods, such as those using a Bloch-Siegert B1 mapping sequence triggered by bolus tracking, can significantly improve accuracy and the efficient use of the hyperpolarized signal.[11][12][13] |
| Poor Spectral Selectivity | The RF pulse may not be centered correctly on the lactate resonance, or its bandwidth may be too narrow. Solution: Verify the center frequency and bandwidth of your spectral-spatial pulse. Ensure the scanner's center frequency is accurately calibrated upon bolus arrival.[11] Phantom experiments can validate the performance of the pulse profile. |
| Timing Mismatch | Acquisition may be occurring too early, before significant conversion to lactate has happened, or too late, after the lactate signal has decayed. Solution: Use a dynamic acquisition sequence that starts just before or at the time of injection and continues for 60-90 seconds.[2] The peak lactate signal in many tissues occurs later than the peak pyruvate signal.[2][7] |
| Physiological Factors | The tissue being studied may have a naturally low rate of pyruvate-to-lactate conversion. Solution: Confirm the expected metabolic phenotype of your model. Compare results against a control group or a tissue known to have high LDH activity (e.g., kidney).[2] |
Problem 2: My images/spectra suffer from artifacts (e.g., blurring, chemical shift displacement).
| Potential Cause | Troubleshooting Steps & Solutions |
| B0 Field Inhomogeneity | Poor shimming or susceptibility variations can cause off-resonance effects, leading to signal loss and spatial distortion, especially with long-echo-time or echo-planar imaging (EPI) readouts. Solution: Perform rigorous B0 shimming over the region of interest. Use pulse sequences that are less sensitive to off-resonance, such as spiral readouts or sequences with shorter echo times.[12] |
| Incorrect Center Frequency | If the system's center frequency is not set correctly for the ¹³C resonances, it can cause blurring and artifacts. Solution: Implement a real-time center frequency calibration that triggers upon the arrival of the hyperpolarized bolus.[11] |
| Chemical Shift Displacement Artifact | The spatial encoding of signals with different chemical shifts (like pyruvate and lactate) can be slightly different, causing a misalignment in the final images. Solution: Use imaging techniques with high readout bandwidths to minimize this artifact. Post-processing correction algorithms can also be applied. For spectroscopy, ensure the field of view is large enough to avoid spectral wrap-around. |
Problem 3: My quantitative kPL values are inconsistent or not reproducible.
| Potential Cause | Troubleshooting Steps & Solutions |
| Variable Flip Angles | B1 inhomogeneity across the sample causes the actual flip angle to vary spatially, leading to errors in kinetic modeling. Solution: Acquire a B1 map and use it to correct the flip angle variations in your kinetic model on a voxel-by-voxel basis.[11] This results in more consistent quantification of metabolic activity.[11] |
| Inappropriate Kinetic Model | Using a model that does not account for factors like bolus delivery variations can lead to inaccurate results. Solution: Use robust kinetic models. An "inputless" fitting method, which does not require assumptions about the arterial input function, has been shown to be a simple and robust approach for quantifying kPL.[3][4] Area-under-the-curve (AUC) ratios can be highly sensitive to bolus delivery variations and should be used with caution.[3] |
| T2* Weighting Effects | Different metabolites can have different T2* relaxation times. Lactate often has a shorter T2* than pyruvate. Sequences with longer echo times (TE) will have increased T2* weighting, which can suppress the lactate signal relative to pyruvate and lead to an underestimation of kPL.[4] Solution: Use sequences with the minimum possible TE. Be aware that sequences like double spin-echo, while having other benefits, can introduce more T2 weighting.[4] |
Quantitative Data Summary
The following tables provide typical parameters for pulse sequence design and metabolite properties. These values can serve as a starting point for experiment optimization.
Table 1: Example ¹³C Metabolite Properties at 3T
| Parameter | [1-¹³C]Pyruvate | [1-¹³C]Lactate | Notes |
|---|---|---|---|
| Typical In Vivo T1 | ~30 s | ~30 s | Can vary significantly with tissue type and disease state.[7] |
| Typical In Vivo T2* | Longer | Shorter than Pyruvate | Lactate often exhibits a broader linewidth, indicating shorter T2*.[4] |
| Chemical Shift Difference | ~470 Hz from Lactate | ~ -470 Hz from Pyruvate | This separation is sufficient for most spectral-spatial pulses. |
Table 2: Example Parameters for a Spectral-Spatial Pulse
| Parameter | Value | Reference | Notes |
|---|---|---|---|
| Pulse Type | Spectral-Spatial Saturation/Excitation | [8] | Used for outer volume suppression or selective metabolite excitation. |
| Pulse Duration | 10 - 20 ms | [6][8] | Balances selectivity with T2* decay during the pulse. |
| Spectral Bandwidth | 180 - 250 Hz | [8][9][10] | Designed to cover the resonance of interest (e.g., lactate). |
| Stopband Attenuation | >60 dB | [9][10] | Ensures other metabolites (e.g., pyruvate) are not significantly excited. |
| Flip Angle Scheme | Variable (e.g., Pyruvate: 5-15°, Lactate: 20-90°) |[6][14] | Conserves pyruvate magnetization while maximizing lactate SNR. |
Key Experimental Protocols
Protocol 1: Real-Time B1 Calibration and Dynamic Imaging
This protocol outlines a robust method for acquiring accurate dynamic hyperpolarized ¹³C data by incorporating real-time calibration.[11][12]
Objective: To accurately map the B1 field and adjust RF transmit power in real-time, immediately prior to dynamic metabolic imaging.
Methodology:
-
Pre-Scan Setup:
-
Position the subject and perform standard ¹H anatomical scans.
-
Perform a coarse ¹³C frequency and power calibration using a phantom.[15]
-
Load the integrated pulse sequence containing three modules: (1) a bolus-tracking sequence, (2) a B1 mapping sequence (e.g., Bloch-Siegert), and (3) the primary dynamic metabolic imaging sequence (e.g., multi-slice 2D EPI with spectral-spatial pulses).[12]
-
-
Bolus Tracking & Triggering:
-
Begin the hyperpolarized [1-¹³C]pyruvate injection.
-
Simultaneously, start the bolus-tracking sequence, which rapidly acquires images selective to the pyruvate frequency.
-
A real-time algorithm monitors the signal intensity in a user-defined region of interest (ROI).
-
Upon detection of the bolus arrival (or peak signal), the system automatically triggers a real-time center frequency calibration based on the pyruvate signal.[11][12]
-
-
Real-Time B1 Mapping:
-
Immediately following frequency calibration, the B1 mapping sequence is triggered.
-
This sequence acquires the necessary data to calculate a B1 map over the ROI.
-
-
Calibration & Dynamic Acquisition:
-
The system's real-time processing unit calculates the B1 scaling factor required to achieve the desired flip angles.
-
This scaling factor is immediately applied to the RF power for the subsequent dynamic imaging sequence.
-
The dynamic sequence begins, acquiring data for pyruvate, lactate, and other metabolites over a period of 60-90 seconds.
-
-
Data Processing:
-
The acquired B1 map should be used in the final kinetic analysis to correct for any residual spatial variations in flip angle.[11]
-
Visualizations
References
- 1. A comparison of quantitative methods for clinical imaging with hyperpolarized 13C‐pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. radiology.ucsf.edu [radiology.ucsf.edu]
- 3. Investigation of analysis methods for hyperpolarized 13C-pyruvate metabolic MRI in prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pulse sequence considerations for quantification of pyruvate-to-lactate conversion kPL in hyperpolarized 13 C imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. web.stanford.edu [web.stanford.edu]
- 6. Multiband Excitation Pulses for Hyperpolarized 13C Dynamic Chemical Shift Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantifying normal human brain metabolism using hyperpolarized [1–13C]pyruvate and magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design of spectral-spatial outer volume suppression RF pulses for tissue specific metabolic characterization with hyperpolarized 13C pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pulse Sequence for Dynamic Volumetric Imaging of Hyperpolarized Metabolic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cds.ismrm.org [cds.ismrm.org]
- 11. A regional bolus tracking and real‐time B1 calibration method for hyperpolarized 13C MRI [escholarship.org]
- 12. A Regional Bolus Tracking and Real-time B1 Calibration Method for Hyperpolarized 13C MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dhrad.com [dhrad.com]
- 14. researchgate.net [researchgate.net]
- 15. Hyperpolarized Carbon (13C) MRI of the Kidney: Experimental Protocol - Preclinical MRI of the Kidney - NCBI Bookshelf [ncbi.nlm.nih.gov]
Best practices for handling and storage of D-(-)-Lactic acid-13C-1.
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling, storage, and use of D-(-)-Lactic acid-13C-1 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored at -20°C in a tightly sealed container to ensure its stability.[1] It is also advised to protect it from moisture.
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes chemical splash goggles, protective gloves to prevent skin exposure, and suitable protective clothing.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood.
Q3: Is this compound considered hazardous?
A3: Yes, this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] In case of contact, immediately flush the affected area with plenty of water and seek medical attention.
Q4: What is the isotopic purity of this compound?
A4: The isotopic purity for this compound is typically ≥99 atom % 13C.[1]
Troubleshooting Guides
Experimental Design & Execution
Q5: My cells are not showing significant uptake of the 13C label from this compound. What could be the issue?
A5: Several factors could contribute to low label incorporation:
-
Cell Line Specific Metabolism: Not all cell lines may readily transport or metabolize D-lactic acid. L-lactic acid is the more common isomer in human metabolism.[3]
-
Tracer Concentration: The concentration of the tracer in the medium may be too low. Consider performing a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Incubation Time: The labeling duration might be insufficient. A time-course experiment is recommended to determine the optimal labeling time for your experimental goals. For glycolytic intermediates, labeling can be observed in as little as 15-30 minutes, while labeling of TCA cycle intermediates may require 2-4 hours.[4]
Q6: I am observing high variability in my mass spectrometry results between replicates. What are the potential sources of this variability?
A6: High variability can stem from several sources:
-
Inconsistent Sample Quenching: Ineffective or inconsistent quenching of metabolism during sample collection can lead to continued metabolic activity and altered metabolite levels. Rapidly quenching cells with cold methanol (B129727) is a common and effective method.
-
Sample Evaporation: The solvents used for metabolite extraction are often volatile. If samples are left in the autosampler for extended periods, evaporation can occur, leading to variations in concentration.
-
Endogenous Lactic Acid Interference: The presence of high levels of endogenous lactic acid can interfere with the detection of the labeled compound, especially if a singly labeled (13C-1) version is used.[5] Using a fully labeled version like Lactic acid-13C3 can provide better resolution.[5]
Sample Preparation & Analysis
Q7: I am preparing samples for NMR analysis. How much this compound should I use?
A7: For 13C NMR studies, a higher concentration is generally better due to the lower sensitivity of the 13C nucleus.[6] A good starting point is to use as much material as will dissolve to form a saturated solution, typically in the range of 10-50 mg in 0.6 to 1 mL of deuterated solvent.[7] However, be aware that highly concentrated solutions can increase viscosity and lead to broader lines in a corresponding 1H spectrum.[2]
Q8: My NMR sample is showing poor resolution and broad peaks. What can I do to improve it?
A8: Poor resolution in NMR can be caused by several factors:
-
Particulate Matter: The presence of solid particles in your sample can distort the magnetic field homogeneity. Always filter your sample into the NMR tube, for instance, through a Pasteur pipette with a cotton or glass wool plug.[2][7]
-
Incorrect Sample Depth: Ensure the sample depth in the NMR tube is appropriate, typically around 4.5 to 5 cm.[7][8]
-
High Viscosity: As mentioned, overly concentrated samples can lead to broader lines.[2] If possible, dilute your sample.
-
Paramagnetic Impurities: The presence of dissolved oxygen can broaden NMR signals. Degassing the sample using the freeze-pump-thaw technique can help remove it.[2]
Data Presentation
| Property | Value | Reference |
| Storage Temperature | -20°C | --INVALID-LINK-- |
| Isotopic Purity | ≥99 atom % 13C | --INVALID-LINK-- |
| Chemical Purity | ≥98% (CP) | --INVALID-LINK-- |
| Chiral Purity | ≥98% | --INVALID-LINK-- |
| Molecular Weight | 91.07 g/mol | --INVALID-LINK-- |
Experimental Protocols
Protocol: 13C Metabolic Labeling in Cell Culture
This protocol outlines a general workflow for a metabolic labeling experiment using this compound in cultured cells.
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Media Preparation: Prepare the cell culture medium containing this compound at the desired concentration. Ensure the medium is sterile-filtered.
-
Labeling:
-
Aspirate the existing medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for the desired labeling period.
-
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.
-
Add ice-cold 80% methanol to the cells to quench metabolism and extract metabolites.
-
Incubate at -80°C for at least 15 minutes.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the metabolites for analysis.
-
-
Analysis: Analyze the extracted metabolites using mass spectrometry or NMR to determine the incorporation of the 13C label.
Visualizations
Caption: Workflow for a 13C metabolic labeling experiment.
Caption: Troubleshooting low 13C label incorporation.
References
- 1. D-Lactic acid-1-13C ≥99 atom % 13C, ≥98% (CP), ≥98% (Chiral Purity) | Sigma-Aldrich [sigmaaldrich.com]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. D-Lactic Acid as a Metabolite: Toxicology, Diagnosis, and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer.northwestern.edu [cancer.northwestern.edu]
- 5. MALDI Mass Spectrometry Imaging and Semi‐Quantification of Topically Delivered Lactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. How to make an NMR sample [chem.ch.huji.ac.il]
- 8. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
Enhancing sensitivity for low concentration D-lactic acid-13C-1 detection.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of low concentrations of D-lactic acid-13C-1.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting low concentrations of D-lactic acid-13C-1?
A1: The main challenges include:
-
Low signal-to-noise ratio: The signal from low concentrations of the analyte may be difficult to distinguish from background noise.
-
Isomeric confusion: Distinguishing D-lactic acid from the more abundant L-lactic acid requires chiral-specific analytical methods.[1][2][3]
-
Matrix effects: Components in biological samples (e.g., serum, urine, cell culture media) can interfere with detection and quantification.[4][5]
-
Endogenous levels: The presence of natural D-lactic acid can complicate the measurement of exogenously introduced or metabolically produced D-lactic acid-13C-1.[6]
Q2: Which analytical methods are most sensitive for detecting low concentrations of D-lactic acid-13C-1?
A2: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for this purpose.[7][8] Enzymatic assays using D-lactate dehydrogenase can also be very sensitive, especially when coupled with fluorescent detection.[9][10] For structural confirmation and isotopic labeling studies, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with hyperpolarization techniques, offers high specificity.[11][12][13]
Q3: How can I improve the sensitivity of my enzymatic assay for D-lactic acid?
A3: To enhance the sensitivity of enzymatic assays, consider the following:
-
Optimize reaction conditions: Ensure the pH, temperature, and incubation time are optimal for the D-lactate dehydrogenase enzyme activity.[10]
-
Utilize a fluorometric detection system: Fluorescence detection is generally more sensitive than colorimetric detection. The production of NADH from the enzymatic reaction can be measured fluorometrically with excitation around 340 nm and emission around 491 nm.[1][10]
-
Increase reaction time: A longer incubation period can allow for greater accumulation of the detectable product.
-
Sample purification: Minimize interfering substances in your sample through deproteinization or filtration.[14][15]
Q4: Can NMR spectroscopy be used for low-concentration detection?
A4: While NMR is traditionally less sensitive than mass spectrometry, its sensitivity for 13C-labeled compounds can be significantly enhanced. Techniques like hyperpolarized 13C NMR can increase the signal by several orders of magnitude, making it suitable for in vivo metabolic studies and detection of low-concentration metabolites.[11][12][13] The use of chiral shift reagents can also aid in resolving D- and L-lactic acid signals in 1H NMR.[16]
Troubleshooting Guides
Issue 1: Low or No Signal in HPLC-MS/MS Analysis
| Potential Cause | Troubleshooting Step |
| Inefficient Ionization | Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). Consider using a different ionization method if available. |
| Poor Chromatographic Separation | Use a chiral column specifically designed for separating lactic acid enantiomers, such as an Astec Chirobiotic™ R column.[7][8] Optimize the mobile phase composition and gradient. |
| Sample Loss During Preparation | Evaluate each step of your sample preparation for potential loss of analyte. Consider using a supported liquid extraction method.[7][8] |
| Incorrect Mass Spectrometer Settings | Verify the precursor and product ion m/z values for D-lactic acid-13C-1 in your selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) method.[17] |
Issue 2: High Background in Enzymatic Assays
| Potential Cause | Troubleshooting Step |
| Endogenous Enzyme Activity in Sample | Deproteinate samples prior to the assay. This can be achieved by filtration through a 10 kDa molecular weight cutoff filter or by precipitation with agents like perchloric acid or metaphosphoric acid.[14][15] |
| Presence of NADH or NADPH in Sample | Run a parallel sample blank without the D-lactate dehydrogenase to measure the background signal from endogenous NADH or NADPH. Subtract this background reading from your sample reading.[15] |
| Interfering Substances | Avoid substances known to interfere with the assay, such as ascorbic acid, EDTA, and high concentrations of detergents like SDS or Tween-20.[5][18] |
| Contaminated Reagents | Use high-purity water and reagents. Prepare fresh solutions and store them properly. |
Quantitative Data Summary
Table 1: Detection Limits of Various D-Lactic Acid Assays
| Method | Detection Limit | Sample Types | Reference |
| HPLC-MS/MS | 0.125 µmol/L | Urine | [7][8] |
| Colorimetric Enzymatic Assay | 0.05 mM | Serum, plasma, cell culture media | [18][19][20] |
| Colorimetric Enzymatic Assay (Phenol Red) | 0.1 mM | Cell culture media | [18][19][20] |
| Fluorometric Enzymatic Assay | Lower than colorimetric, specific value depends on instrumentation | Serum, plasma | [10] |
| HPLC with Fluorescence Detection | 600 fmol | Biological samples | [9] |
Experimental Protocols
Protocol 1: Sample Preparation for HPLC-MS/MS Analysis of D-Lactic Acid in Urine
This protocol is adapted from a method for the sensitive determination of D- and L-lactic acid in urine.[7][8]
-
Internal Standard Addition: To 1 mL of urine, add an appropriate amount of a labeled internal standard (e.g., D-lactic acid-13C3).
-
Acidification: Mix the sample with 25 µL of 27% (w/w) HCl.
-
Supported Liquid Extraction: Load the acidified sample onto a supported liquid extraction column.
-
Elution: Elute the lactic acid from the column using an appropriate organic solvent.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 65°C.
-
Reconstitution: Dissolve the residue in 80 µL of a solution containing 5% (v/v) acetic acid, 10% (v/v) H2O, and 85% (v/v) acetonitrile.
-
Centrifugation: Centrifuge the reconstituted sample at 18,000 x g for 5 minutes.
-
Injection: Inject 20 µL of the supernatant into the HPLC-MS/MS system.
Protocol 2: General Enzymatic Assay for D-Lactic Acid
This is a general protocol based on commercially available colorimetric assay kits.[5][19][20]
-
Sample Preparation:
-
For serum or plasma, deproteinization may be necessary. Dilute the sample at least 2-fold with ultrapure water.[5]
-
For cell culture media, it can often be used directly.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of D-lactic acid standard (e.g., 2.0 mM).
-
Create a dilution series to generate a standard curve within the expected concentration range of your samples.
-
-
Assay Reaction:
-
Add 20 µL of your standards and samples to separate wells of a 96-well plate.
-
Prepare a reaction mix containing assay buffer, enzyme(s), and a probe (e.g., MTT).
-
Quickly add 80 µL of the reaction mix to each well.
-
-
Measurement:
-
Immediately measure the initial absorbance at 565 nm (A_initial).
-
Incubate the plate at room temperature for a specified time (e.g., 20 minutes).
-
Measure the final absorbance at 565 nm (A_final).
-
-
Calculation:
-
Calculate the change in absorbance (ΔA = A_final - A_initial).
-
Plot the ΔA of the standards against their concentrations to create a standard curve.
-
Determine the D-lactic acid concentration in your samples from the standard curve.
-
Visualizations
Caption: General experimental workflow for D-lactic acid-13C-1 detection.
Caption: Troubleshooting logic for low signal in D-lactic acid detection.
References
- 1. D-Lactic Acid as a Metabolite: Toxicology, Diagnosis, and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labcluster.com [labcluster.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. abo.com.pl [abo.com.pl]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. MALDI Mass Spectrometry Imaging and Semi‐Quantification of Topically Delivered Lactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sensitive determination of D-lactic acid and L-lactic acid in urine by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensitive determination of D-lactic acid in biological samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of an enzymatic assay system of D-lactate using D-lactate dehydrogenase and a UV-LED fluorescent spectrometer. | Sigma-Aldrich [sigmaaldrich.com]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Hyperpolarized 13C NMR observation of lactate kinetics in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Application of Hyperpolarized [1-13C]Lactate for the In Vivo Investigation of Cardiac Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. abcam.com [abcam.com]
- 16. Detection of glucose-derived d- and l-lactate in cancer cells by the use of a chiral NMR shift reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. D-Lactate Assay Kit | ABIN1000306 [antibodies-online.com]
- 19. bioassaysys.com [bioassaysys.com]
- 20. assaygenie.com [assaygenie.com]
Validation & Comparative
A Comparative Guide to D-(-)-Lactic acid-13C-1 and [U-13C]glucose as Metabolic Tracers
In the field of metabolic research, stable isotope tracers are indispensable for delineating the intricate network of biochemical pathways. The choice of tracer is critical as it dictates the scope and precision of the experimental outcomes. This guide provides an objective comparison between two key metabolic tracers: D-(-)-Lactic acid-13C-1 and uniformly labeled [U-13C]glucose. This comparison is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate tracer for their research needs.
Introduction to Metabolic Tracers
Stable isotope tracing is a powerful technique used to track the fate of atoms through metabolic pathways. By introducing a substrate enriched with a stable isotope like Carbon-13 (¹³C), researchers can monitor the incorporation of the isotope into downstream metabolites using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1]
-
[U-¹³C]glucose : In this tracer, all six carbon atoms of the glucose molecule are replaced with ¹³C. It is the most common tracer for studying central carbon metabolism, providing a global view of how cells utilize glucose.[2][3] It allows for the comprehensive labeling of intermediates in glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1]
-
D-(-)-Lactic acid-¹³C-1 : This tracer has a ¹³C label at the C1 (carboxyl) position of D-lactic acid. Its use is more specialized, focusing on the metabolic pathways involving D-lactate. While L-lactate is the common enantiomer in mammalian metabolism, D-lactate is produced by gut microbiota and through the methylglyoxal (B44143) pathway.[4][5] Mammalian cells can metabolize D-lactate, converting it to pyruvate (B1213749), which can then enter central carbon metabolism.[6]
Comparative Analysis of Tracer Performance
The selection between [U-¹³C]glucose and D-(-)-Lactic acid-¹³C-1 depends largely on the specific metabolic questions being addressed.[7] [U-¹³C]glucose is ideal for a broad survey of glucose-dependent pathways, while D-(-)-Lactic acid-¹³C-1 is suited for investigating the specific contribution of D-lactate to cellular metabolism.
| Feature | [U-¹³C]glucose | D-(-)-Lactic acid-¹³C-1 |
| Primary Pathways Traced | Glycolysis, Pentose Phosphate Pathway (PPP), Tricarboxylic Acid (TCA) Cycle, Glycogen Synthesis, Serine Synthesis, Fatty Acid Synthesis.[1][8] | D-lactate transport and oxidation, Pyruvate metabolism, TCA cycle entry via Pyruvate Dehydrogenase (PDH) and Pyruvate Carboxylase (PC).[6][9][10] |
| Advantages | - Provides a comprehensive view of central carbon metabolism. - High labeling enrichment in a wide range of downstream metabolites.[3] - Well-established protocols and extensive literature.[11][12] | - Specifically traces the fate of exogenous D-lactate. - Can elucidate the activity of D-lactate dehydrogenase (LDHD).[6] - Useful for studying conditions associated with D-lactic acidosis or microbial metabolism.[4][13] |
| Limitations | - Labeling patterns can be complex to interpret due to multiple converging and diverging pathways. - Does not distinguish between different sources of pyruvate if other substrates are present. | - Provides limited information on upstream pathways like glycolysis or the PPP. - D-lactate metabolism is slower than L-lactate and its contribution to the total pyruvate pool may be small in many cell types.[13][14] |
| Typical Applications | - Quantifying metabolic fluxes in cancer cells (Warburg effect).[7] - Studying metabolic reprogramming in response to drugs or genetic modifications.[15] - General metabolic phenotyping of cell lines or tissues.[16] | - Investigating the metabolic role of gut microbiome-derived D-lactate.[5] - Studying D-lactic acidosis and its impact on cellular metabolism.[13] - Assessing cardiac metabolism, where lactate (B86563) is a significant fuel source.[9][10] |
| Information Yield | - Relative and absolute fluxes through glycolysis, PPP, and TCA cycle. - Anaplerotic and cataplerotic fluxes. - Contribution of glucose to biosynthesis of amino acids, nucleotides, and lipids.[1][17] | - Rate of D-lactate uptake and conversion to pyruvate. - Contribution of D-lactate to the mitochondrial acetyl-CoA pool. - Activity of the pyruvate dehydrogenase (PDH) complex on D-lactate-derived pyruvate.[10] |
Metabolic Pathways and Visualization
[U-¹³C]glucose Metabolism
[U-¹³C]glucose enters the cell and is phosphorylated to glucose-6-phosphate. From there, it can enter several major pathways:
-
Glycolysis : The six-carbon glucose is broken down into two three-carbon pyruvate molecules. With [U-¹³C]glucose, this produces fully labeled (M+3) pyruvate.[18][19]
-
Pentose Phosphate Pathway (PPP) : This pathway branches from glycolysis to produce NADPH and precursors for nucleotide synthesis.
-
TCA Cycle : Pyruvate enters the mitochondria and is converted to acetyl-CoA (M+2), which condenses with oxaloacetate to enter the TCA cycle. The pattern of ¹³C labeling in TCA cycle intermediates reveals the activity of the cycle and related anaplerotic pathways.[1]
D-(-)-Lactic acid-¹³C-1 Metabolism
D-(-)-Lactic acid-¹³C-1 is transported into the cell where it can be oxidized to pyruvate. In mammalian cells, this conversion is catalyzed by the mitochondrial enzyme D-lactate dehydrogenase (LDHD).[6] The resulting [1-¹³C]pyruvate can then be decarboxylated by the pyruvate dehydrogenase (PDH) complex to form unlabeled acetyl-CoA, losing the ¹³C label as ¹³CO₂. Alternatively, it can be carboxylated by pyruvate carboxylase (PC) to form [1-¹³C]oxaloacetate, retaining the label and introducing it into the TCA cycle.[17]
Experimental Protocols
General Protocol for ¹³C Metabolic Flux Analysis (MFA)
The following is a generalized protocol for performing a ¹³C tracer experiment in cultured cells. Specific parameters such as cell density, incubation times, and extraction methods should be optimized for the cell type and experimental question.[11][12]
-
Cell Culture and Media Formulation :
-
Culture cells to the desired confluence in standard growth medium.
-
Prepare an isotope labeling medium that is identical to the standard medium but with unlabeled glucose (or lactic acid) replaced by the corresponding ¹³C-labeled tracer ([U-¹³C]glucose or D-(-)-Lactic acid-¹³C-1).
-
-
Isotope Labeling :
-
Aspirate the standard medium and wash the cells once with phosphate-buffered saline (PBS) to remove residual unlabeled substrate.
-
Add the pre-warmed ¹³C labeling medium to the cells.
-
Incubate the cells for a duration sufficient to achieve isotopic steady-state. This can range from minutes for glycolysis to several hours for the TCA cycle and downstream biosynthetic pathways.[1]
-
-
Metabolite Quenching and Extraction :
-
To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold saline.
-
Immediately add a cold extraction solvent (e.g., 80% methanol) to the culture dish.
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Vortex and centrifuge at high speed to pellet protein and cell debris.
-
Collect the supernatant containing the polar metabolites.
-
-
Sample Analysis :
-
Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the samples if required for gas chromatography-mass spectrometry (GC-MS) analysis, or resuspend in an appropriate solvent for liquid chromatography-mass spectrometry (LC-MS).
-
Analyze the samples to determine the mass isotopomer distributions (MIDs) of key metabolites.
-
-
Data Analysis :
Conclusion
Both [U-¹³C]glucose and D-(-)-Lactic acid-¹³C-1 are valuable tools in metabolic research, but they serve distinct purposes. [U-¹³C]glucose offers a panoramic view of central carbon metabolism, making it the tracer of choice for global metabolic phenotyping and identifying broad pathway alterations. In contrast, D-(-)-Lactic acid-¹³C-1 is a specialized tracer designed to answer specific questions about the uptake and metabolic fate of D-lactate. The optimal choice depends on the biological hypothesis, the specific pathways of interest, and the metabolic context of the system under investigation. By understanding the unique strengths and limitations of each tracer, researchers can design more informative experiments to unravel the complexities of cellular metabolism.
References
- 1. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-lactate in human and ruminant metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.latech.edu [chem.latech.edu]
- 9. Using [1-(13) C]lactic acid for hyperpolarized (13) C MR cardiac studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of Hyperpolarized [1-13C]Lactate for the In Vivo Investigation of Cardiac Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 13. D-Lactic Acidosis in Humans: Review of Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [D(-)Lactic acid--a metabolism problem] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 13C tracer analysis reveals the landscape of metabolic checkpoints in human CD8+ T cell differentiation and exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]
- 17. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Glycolysis - Wikipedia [en.wikipedia.org]
- 19. teachmephysiology.com [teachmephysiology.com]
- 20. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Validating Metabolic Flux Data: D-(-)-Lactic acid-13C-1 vs. Established Tracers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Isotopic Tracers for Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a cornerstone technique for quantifying the rates of intracellular metabolic reactions, offering a detailed snapshot of cellular physiology. The selection of an appropriate isotopic tracer is a critical decision that directly influences the accuracy and resolution of the resulting metabolic flux map. While 13C-labeled glucose and glutamine are the gold standard tracers in MFA, the exploration of alternative substrates like D-(-)-Lactic acid-13C-1 presents an opportunity to probe specific metabolic pathways.
This guide provides a comprehensive comparison of the well-established use of [U-13C6]glucose with the potential application of this compound for validating metabolic flux data. We present a quantitative comparison, detailed experimental protocols, and visual representations of the metabolic pathways and experimental workflows to assist researchers in making informed decisions for their study designs.
Quantitative Comparison of Isotopic Tracers
The choice of an isotopic tracer significantly impacts the precision of flux estimations for different metabolic pathways. The following table compares the established performance of [U-13C6]glucose with the theoretical potential of this compound.
| Feature | [U-13C6]Glucose (Established) | This compound (Hypothetical) |
| Primary Metabolic Pathways Traced | Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle, Biosynthetic Pathways originating from glucose | Pyruvate (B1213749) Metabolism, TCA Cycle, Gluconeogenesis, Anaplerotic Reactions |
| Resolution of Glycolytic Flux | High | Low (Enters downstream of glycolysis) |
| Resolution of TCA Cycle Flux | High | Potentially High (Direct entry into the pyruvate pool) |
| Resolution of Anaplerotic Fluxes | Moderate to High | Potentially High |
| Applicability | Broad applicability across various cell types and conditions. | Potentially useful for studying cells with high lactate (B86563) turnover or specific D-lactate metabolism. |
| Data Interpretation | Well-established models and software for data analysis. | Requires development of specific metabolic models and may present challenges in distinguishing from L-lactate metabolism. |
Experimental Protocols
Detailed and rigorous experimental protocols are essential for obtaining reliable and reproducible metabolic flux data.
Protocol 1: Metabolic Flux Analysis using [U-13C6]Glucose
This protocol outlines the key steps for a typical 13C-MFA experiment using uniformly labeled glucose.
1. Cell Culture and Adaptation:
-
Culture mammalian cells (e.g., CHO, HEK293) in a chemically defined medium to ensure consistent nutrient availability.
-
Adapt cells to the experimental medium for at least 48 hours prior to the labeling experiment to achieve a metabolic steady state.
2. Isotopic Labeling:
-
Seed cells in multi-well plates and grow to the desired confluency (typically mid-exponential phase).
-
Replace the culture medium with a labeling medium containing [U-13C6]glucose as the sole glucose source.
-
Incubate the cells for a sufficient duration to achieve isotopic steady state. This should be determined empirically for the specific cell line and experimental conditions, but is often between 24 and 48 hours.
3. Metabolite Quenching and Extraction:
-
Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold saline.
-
Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C for at least 15 minutes.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
4. Sample Processing and Analysis:
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the dried metabolites to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common derivatizing agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).
-
Analyze the derivatized samples by GC-MS to determine the mass isotopomer distributions of key metabolites.
5. Data Analysis and Flux Calculation:
-
Correct the raw mass spectrometry data for the natural abundance of 13C.
-
Use a metabolic flux analysis software package (e.g., INCA, Metran) to fit the mass isotopomer distribution data to a metabolic network model and estimate the intracellular fluxes.
Protocol 2: Hypothetical Metabolic Flux Analysis using this compound
This protocol outlines the theoretical steps for an MFA experiment using this compound, highlighting the necessary considerations.
1. Cell Line Selection and Characterization:
-
Select a cell line known to metabolize D-lactic acid. This is a critical prerequisite as not all cell lines have the necessary enzymatic machinery.
-
Characterize the expression and activity of D-lactate dehydrogenase or other relevant enzymes in the selected cell line.
2. Isotopic Labeling:
-
Culture the selected cells in a medium containing this compound. The concentration should be carefully chosen to be physiologically relevant and not induce toxicity.
-
The duration of labeling to reach isotopic steady state will need to be determined experimentally.
3. Metabolite Quenching and Extraction:
-
Follow the same quenching and extraction procedures as described in Protocol 1.
4. Sample Processing and Analysis:
-
The analytical method must be capable of separating D- and L-lactic acid to accurately measure the labeling in the D-lactic acid pool and its downstream metabolites. This may require specific chromatographic methods.
-
Analyze the samples by LC-MS or GC-MS to determine the mass isotopomer distributions of metabolites downstream of pyruvate.
5. Data Analysis and Flux Calculation:
-
A custom metabolic network model that includes the pathways of D-lactic acid metabolism will need to be developed.
-
The labeling data will be used to estimate fluxes through pyruvate, the TCA cycle, and connected pathways.
Visualization of Metabolic Pathways and Workflows
Visualizing the flow of the isotopic tracer through metabolic pathways and the experimental workflow is crucial for understanding the principles of MFA.
Caption: A generalized workflow for conducting a 13C-Metabolic Flux Analysis experiment.
Caption: Tracing the flow of carbon from [U-13C6]Glucose through central carbon metabolism.
Caption: The potential metabolic pathways traced by this compound.
A Comparative Guide to D-Lactic Acid Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of D-lactic acid, a stereoisomer of lactic acid, is critical in various research and clinical settings. Unlike its L-isomer, which is a common product of anaerobic glycolysis in humans, D-lactic acid is primarily produced by gut microbiota. Elevated levels of D-lactic acid in biological fluids can be indicative of metabolic disorders such as D-lactic acidosis, particularly in individuals with short bowel syndrome.[1][2][3][4] This guide provides a comprehensive cross-validation of four prevalent methods for D-lactic acid quantification: Enzymatic Assays, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Electrochemical Biosensors.
Performance Comparison of D-Lactic Acid Quantification Methods
The selection of an appropriate quantification method depends on the specific requirements of the study, including sensitivity, sample matrix, throughput, and available instrumentation. The following table summarizes the key performance characteristics of the four methods discussed.
| Feature | Enzymatic Assay | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Electrochemical Biosensor |
| Principle | Specific enzyme (D-lactate dehydrogenase) catalyzes the oxidation of D-lactic acid, leading to a measurable colorimetric or fluorometric signal. | Chromatographic separation of D-lactic acid from other sample components, often requiring a chiral column for isomer separation, followed by detection (e.g., UV, MS). | Volatile derivatives of D-lactic acid are separated by gas chromatography and detected by mass spectrometry. | An immobilized enzyme (e.g., D-lactate dehydrogenase or oxidase) on an electrode surface generates an electrical signal proportional to the D-lactic acid concentration. |
| Limit of Detection (LOD) | ~0.2 - 5.4 mg/L | ~0.1 µmol/L (HPLC-MS/MS) | ~0.1 - 0.7 µmol/L | ~0.15 µmol/L - 4.0 µM |
| Limit of Quantification (LOQ) | ~0.5 - 15 mg/L | ~0.5 µmol/L (HPLC-MS/MS) | ~1.0 µmol/L | Varies depending on design |
| Linearity Range | Typically up to 10 mM | Wide, e.g., 0.5 - 100 µmol/L (HPLC-MS/MS) | Wide, dependent on derivatization and detector | e.g., 0.03 - 2.5 mM |
| Precision (%RSD) | < 10% | < 15% | < 5.5% | < 10% |
| Sample Throughput | High (suitable for 96-well plates) | Moderate to High | Low to Moderate | High (potential for continuous monitoring) |
| Instrumentation Cost | Low | High | High | Low to Moderate |
| Expertise Required | Low | High | High | Moderate |
Experimental Protocols
Detailed methodologies for each quantification technique are provided below to allow for replication and cross-validation in your own laboratory setting.
Enzymatic Assay
Enzymatic assays are a common and relatively simple method for D-lactic acid quantification. They rely on the high specificity of the enzyme D-lactate dehydrogenase (D-LDH).
Principle: D-LDH catalyzes the oxidation of D-lactic acid to pyruvate. This reaction is coupled to the reduction of a chromogenic or fluorogenic substrate, and the resulting signal is proportional to the D-lactic acid concentration.
Experimental Protocol (Example using a commercial colorimetric kit):
-
Sample Preparation:
-
Serum, plasma, or other biological fluids should be deproteinized. This can be achieved by adding perchloric acid followed by neutralization with KOH.
-
Centrifuge the sample to remove precipitated proteins.
-
Dilute the supernatant with assay buffer to bring the D-lactic acid concentration within the linear range of the assay.
-
-
Assay Procedure (96-well plate format):
-
Prepare a standard curve using the provided D-lactic acid standards.
-
Add 50 µL of each standard and prepared sample to separate wells of a clear 96-well plate.
-
Prepare a reaction mix containing D-LDH, a suitable electron mediator (e.g., diaphorase), and a tetrazolium salt (e.g., WST-8) in assay buffer.
-
Add 100 µL of the reaction mix to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8).
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the standard curve (absorbance vs. D-lactic acid concentration).
-
Determine the D-lactic acid concentration in the samples from the standard curve, accounting for the dilution factor.
-
High-Performance Liquid Chromatography (HPLC)
HPLC offers high sensitivity and specificity for D-lactic acid quantification and can simultaneously measure both D- and L-lactic acid isomers when a chiral column is used.
Principle: The sample is injected into a liquid chromatograph where it is separated on a stationary phase (the column). The separated components are then detected as they elute from the column. For chiral separation of D- and L-lactic acid, a chiral stationary phase is required. Detection is often performed using mass spectrometry (MS) for enhanced sensitivity and specificity.[5][6]
Experimental Protocol (HPLC-MS/MS with a Chiral Column):
-
Sample Preparation (for urine):
-
Thaw frozen urine samples to room temperature.
-
Centrifuge to remove any particulate matter.
-
Perform a supported liquid extraction (SLE) or solid-phase extraction (SPE) for sample cleanup and concentration.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC-MS/MS Conditions:
-
Column: Chiral stationary phase column (e.g., Astec CHIROBIOTIC R).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid).
-
Flow Rate: Typically 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for D-lactic acid and an internal standard.
-
-
Data Analysis:
-
Generate a calibration curve by injecting standards of known D-lactic acid concentrations.
-
Quantify D-lactic acid in the samples by comparing their peak areas to the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the quantification of volatile and thermally stable compounds. For non-volatile compounds like D-lactic acid, a derivatization step is necessary to increase their volatility.[7][8]
Principle: The sample is first derivatized to make D-lactic acid volatile. The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated on a column. The separated components are then detected by a mass spectrometer.
Experimental Protocol (with Derivatization):
-
Sample Preparation and Derivatization (for plasma):
-
Deproteinize plasma samples using a suitable method (e.g., addition of a solvent like acetonitrile).
-
Centrifuge and collect the supernatant.
-
Evaporate the supernatant to dryness.
-
Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried residue.[9]
-
Heat the mixture (e.g., at 60-80°C) for a specified time to complete the derivatization reaction.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless or split injection.
-
Temperature Program: A temperature gradient to ensure good separation of the derivatized D-lactic acid from other components.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer operating in electron ionization (EI) mode.
-
Data Acquisition: Selected Ion Monitoring (SIM) or full scan mode.
-
-
Data Analysis:
-
Create a calibration curve using derivatized D-lactic acid standards.
-
Quantify the derivatized D-lactic acid in the samples based on the peak areas relative to the calibration curve.
-
Electrochemical Biosensor
Electrochemical biosensors are emerging as a rapid, cost-effective, and portable alternative for D-lactic acid quantification.[10]
Principle: These sensors utilize a biological recognition element, typically an enzyme like D-lactate dehydrogenase or D-lactate oxidase, immobilized on an electrode surface. The enzymatic reaction with D-lactic acid produces or consumes electrons, generating a measurable electrical signal (e.g., current or potential) that is proportional to the D-lactic acid concentration.
Experimental Protocol (Fabrication and Measurement of an Amperometric Biosensor):
-
Electrode Fabrication:
-
Start with a screen-printed carbon electrode (SPCE) or a glassy carbon electrode.
-
Modify the electrode surface with a nanomaterial (e.g., gold nanoparticles, carbon nanotubes) to enhance conductivity and provide a larger surface area for enzyme immobilization.
-
Immobilize D-lactate dehydrogenase or D-lactate oxidase onto the modified electrode surface using methods like cross-linking with glutaraldehyde (B144438) or entrapment in a polymer matrix.
-
Apply a protective outer layer (e.g., Nafion) to prevent enzyme leaching and reduce interference.
-
-
Measurement Procedure:
-
Connect the fabricated biosensor to a potentiostat.
-
Place a small volume of the sample (e.g., buffer, diluted serum) onto the electrode surface.
-
Apply a constant potential and record the current response. The change in current upon addition of the sample is proportional to the D-lactic acid concentration.
-
-
Data Analysis:
-
Calibrate the biosensor by measuring the current response to a series of standard D-lactic acid solutions.
-
Construct a calibration curve (current vs. concentration).
-
Determine the D-lactic acid concentration in the unknown samples from the calibration curve.
-
Visualizations
To further elucidate the methodologies and biological context, the following diagrams are provided.
References
- 1. L- and D-Lactate: unveiling their hidden functions in disease and health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nimbot.com [nimbot.com]
- 3. D-Lactate: Implications for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of L- and D-Lactic Acid Enantiomers by HPLC/MS/MS [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Derivatization method for the quantification of lactic acid in cell culture media via gas chromatography and applications in the study of cell glycometabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. d-Lactate electrochemical biosensor prepared by immobilization of thermostable dye-linked d-lactate dehydrogenase from Candidatus Caldiarchaeum subterraneum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to D-(-)-Lactic Acid-13C-1 and L-(+)-Lactic Acid-13C-1 in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of D-(-)-Lactic acid-13C-1 and L-(+)-Lactic acid-13C-1 for use in metabolic studies. Understanding the distinct roles and metabolic fates of these stereoisomers is crucial for designing and interpreting experiments in fields ranging from basic research to drug development. This document outlines their key differences, presents comparative data, details relevant experimental protocols, and visualizes their involvement in cellular pathways.
Introduction to Lactic Acid Enantiomers
Lactic acid exists as two stereoisomers: L-(+)-lactic acid and D-(-)-lactic acid.[1][2] In humans, L-lactic acid is the predominant form, produced primarily through glycolysis during anaerobic respiration.[1][3] D-lactic acid, on the other hand, is produced in much smaller amounts, mainly by gut microbiota and through the methylglyoxal (B44143) pathway.[2][4] While L-lactic acid is a key player in normal energy metabolism, elevated levels of D-lactic acid are often associated with pathological conditions such as D-lactic acidosis.[2][4] The use of isotopically labeled forms, specifically this compound and L-(+)-Lactic acid-13C-1, allows researchers to trace their distinct metabolic pathways and signaling functions.
Core Metabolic and Signaling Differences
The metabolism of L- and D-lactic acid is handled by different enzymes, leading to distinct metabolic fates and signaling consequences. L-lactic acid is readily converted to pyruvate (B1213749) by L-lactate dehydrogenase (L-LDH), integrating it into central carbon metabolism.[3] In contrast, D-lactic acid is metabolized to pyruvate by the mitochondrial enzyme D-2-hydroxyacid dehydrogenase, a much slower process.[3] This difference in metabolic rate is a key factor in the accumulation of D-lactic acid in certain disease states.[1]
Recent research has unveiled that both enantiomers act as signaling molecules.[2][5] L-lactic acid can modulate immune responses and cell growth through receptors like GPR81.[2] D-lactic acid has also been shown to trigger inflammatory signaling cascades, including the PI3K/Akt and MAPK pathways.[6][7] In the context of cancer, both isomers can be utilized by cancer cells as a fuel source, contributing to the metabolic flexibility of tumors.[5][8][9]
Comparative Data Summary
The following tables summarize the key quantitative and qualitative differences between this compound and L-(+)-Lactic acid-13C-1 in metabolic studies.
Table 1: General Characteristics and Metabolism
| Feature | This compound | L-(+)-Lactic acid-13C-1 |
| Primary Source | Gut microbiota, methylglyoxal pathway[2][4] | Glycolysis[1][3] |
| Primary Metabolizing Enzyme | D-2-hydroxyacid dehydrogenase[3] | L-lactate dehydrogenase (LDH)[3] |
| Metabolic Rate in Humans | Slow[1] | Rapid[1] |
| Normal Plasma Concentration | Very low (nanomolar range)[3] | ~0.5-1.5 mmol/L[3] |
| Pathological Association | D-lactic acidosis, encephalopathy[2][4] | Lactic acidosis (from hypoxia, etc.) |
Table 2: Role in Cellular Signaling
| Signaling Pathway | Role of D-(-)-Lactic acid | Role of L-(+)-Lactic acid |
| Inflammatory Signaling | Activates PI3K/Akt, p38 MAPK, and ERK1/2 pathways, leading to pro-inflammatory cytokine production.[6][7] | Modulates immune cell function, can have both pro- and anti-inflammatory effects.[2] |
| GPR81 (HCA1) Receptor | Not a primary ligand. | Primary endogenous ligand, leading to inhibition of cAMP production.[2][10] |
| Cancer Metabolism | Can be utilized by mitochondria as an energy substrate.[5][9] | A key metabolite in the Warburg effect, serves as a major fuel source and signaling molecule in the tumor microenvironment.[5][11] |
Experimental Protocols
Protocol 1: General Workflow for In Vitro 13C-Lactic Acid Isotope Tracing
This protocol provides a general framework for tracing the metabolic fate of this compound and L-(+)-Lactic acid-13C-1 in cultured cells.
-
Cell Culture: Plate cells of interest (e.g., cancer cell line, primary neurons) at a desired density and allow them to adhere and grow in standard culture medium.
-
Isotope Labeling: Replace the standard medium with a medium containing either this compound or L-(+)-Lactic acid-13C-1 at a defined concentration (e.g., 10 mM). A control group with unlabeled lactic acid should be included.
-
Incubation: Incubate the cells for a specific time course (e.g., 1, 6, 24 hours) to allow for the uptake and metabolism of the labeled lactate (B86563).
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol) to the culture plate.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet protein and cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis: Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy to identify and quantify the 13C-labeled downstream metabolites (e.g., pyruvate, TCA cycle intermediates, amino acids).[12][13]
-
Data Analysis: Determine the fractional enrichment of 13C in downstream metabolites to elucidate the metabolic pathways utilized by each lactate enantiomer.
Visualizing Metabolic and Signaling Pathways
The following diagrams, created using the DOT language, illustrate the distinct pathways of this compound and L-(+)-Lactic acid-13C-1.
Metabolic Fate of L-(+)-Lactic acid-13C-1
L-(+)-Lactic acid-13C-1 is readily transported into the cell and converted to 13C-labeled pyruvate by L-LDH. This pyruvate can then enter the mitochondria to fuel the TCA cycle or be used in other biosynthetic pathways.
Metabolic Fate of this compound
This compound is metabolized to 13C-labeled pyruvate at a much slower rate within the mitochondria by D-2-hydroxyacid dehydrogenase.
Signaling Pathways Activated by D-(-)-Lactic Acid
D-(-)-lactic acid can induce pro-inflammatory signaling pathways, as depicted below.
Conclusion
The choice between this compound and L-(+)-Lactic acid-13C-1 in metabolic studies depends on the specific biological question being addressed. L-(+)-Lactic acid-13C-1 is the tracer of choice for investigating central carbon metabolism and the Warburg effect in most mammalian systems. This compound, however, is an invaluable tool for studying the metabolic impact of gut microbiota, the pathophysiology of D-lactic acidosis, and specific inflammatory signaling pathways. By understanding their unique metabolic fates and signaling roles, researchers can effectively leverage these powerful tools to gain deeper insights into cellular metabolism in health and disease.
References
- 1. Understanding L-Lactic Acid VS D-Lactic Acid: A Comprehensive Guide [xhlactics.com]
- 2. L- and D-Lactate: unveiling their hidden functions in disease and health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-lactate and D-lactate - clinical significance of the difference [acutecaretesting.org]
- 4. D-Lactic Acid as a Metabolite: Toxicology, Diagnosis, and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the Contribution of Lactate Metabolism in Cancer Progress: A Perspective from Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Lactate in Energy Metabolism and Cancer Progression - Creative Proteomics [creative-proteomics.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Is L-lactate a novel signaling molecule in the brain? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Lactate in the Regulation of Tumor Microenvironment and Therapeutic Approaches [frontiersin.org]
- 12. escholarship.org [escholarship.org]
- 13. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Novel Metabolic Insights: A Comparative Guide to D-(-)-Lactic acid-13C-1
For researchers, scientists, and drug development professionals, the precise interrogation of metabolic pathways is paramount. Stable isotope tracers are indispensable tools in this pursuit, and the choice of tracer can profoundly influence the scope and resolution of experimental findings. This guide provides a comprehensive comparison of D-(-)-Lactic acid-13C-1 with other commonly used labeled substrates, highlighting its unique advantages in specific research contexts, supported by experimental data and detailed methodologies.
Executive Summary
This compound offers distinct advantages for tracing specific metabolic pathways that are less accessible with conventional tracers like ¹³C-glucose or L-(+)-Lactic acid-¹³C. Due to its unique metabolic routes, primarily stemming from the methylglyoxal (B44143) pathway and gut microbiota metabolism, this compound allows for the targeted investigation of these processes. While L-lactate is a major product of glycolysis in mammalian cells, D-lactate is produced in much smaller quantities endogenously.[1][2] This low endogenous background makes this compound an excellent tracer for studying the metabolic contributions of gut bacteria and the activity of the glyoxalase system, which are implicated in diseases such as diabetes and cancer.[3][4][5]
Comparison of this compound with Other Labeled Substrates
The primary advantage of this compound lies in its ability to trace metabolic pathways distinct from the central glycolytic route that is predominantly traced by ¹³C-glucose and ¹³C-L-lactate.
| Feature | This compound | L-(+)-Lactic acid-13C-1 | [U-¹³C₆]-Glucose |
| Primary Traced Pathway | Methylglyoxal pathway, Gut microbiota metabolism, D-lactate specific catabolism.[1][6] | Primarily traces the fate of glycolytically derived lactate (B86563).[7] | Glycolysis, Pentose Phosphate Pathway, TCA cycle.[8] |
| Endogenous Background | Very low in mammalian tissues.[2] | High, as it's a major product of glycolysis. | Variable, depending on nutritional state. |
| Key Research Applications | - Quantifying the contribution of gut microbiota to host metabolism. - Assessing flux through the methylglyoxal pathway. - Studying D-lactic acidosis.[6] | - Measuring lactate turnover and oxidation. - Investigating the Cori cycle. | - Global analysis of central carbon metabolism. - Measuring glycolytic and PPP flux. |
| Metabolic Fate | Converted to pyruvate (B1213749) by D-lactate dehydrogenase (D-LDH) or D-2-hydroxy acid dehydrogenase, then enters the TCA cycle.[2][9] | Converted to pyruvate by L-lactate dehydrogenase (L-LDH), then enters the TCA cycle. | Metabolized through glycolysis to pyruvate, which then enters the TCA cycle or is converted to lactate. |
Experimental Data: A Comparative Overview
While direct head-to-head quantitative flux analysis studies are emerging, the differential labeling patterns from D- and L-lactic acid provide clear evidence of their distinct metabolic routes.
Table 1: Hypothetical Comparative Labeling Enrichment in TCA Cycle Intermediates
This table illustrates the expected differential labeling patterns when tracing with this compound versus L-(+)-Lactic acid-13C-1 and [U-¹³C₆]-Glucose, based on their primary metabolic entry points. The values are illustrative and would vary based on cell type and experimental conditions.
| Metabolite | Expected ¹³C Enrichment from this compound | Expected ¹³C Enrichment from L-(+)-Lactic acid-13C-1 | Expected ¹³C Enrichment from [U-¹³C₆]-Glucose |
| Pyruvate | High | High | High |
| Citrate (m+2) | Moderate | High | High |
| α-Ketoglutarate (m+2) | Moderate | High | High |
| Succinate (m+2) | Moderate | High | High |
| Malate (m+2) | Moderate | High | High |
| Aspartate (m+2) | Moderate | High | High |
The lower expected enrichment from D-Lactic acid-13C-1 in this hypothetical scenario reflects its more restricted entry into central metabolism compared to the ubiquitous L-lactate and glucose pathways.
Experimental Protocols
Protocol 1: In Vitro Metabolic Flux Analysis using this compound
This protocol outlines the key steps for conducting a stable isotope tracing experiment in cultured mammalian cells.
1. Cell Culture and Labeling:
-
Culture cells to mid-logarithmic phase in standard growth medium.
-
Replace the medium with a labeling medium containing this compound at a concentration of 1-10 mM, depending on the experimental goals. The medium should contain dialyzed fetal bovine serum to minimize unlabeled lactate.
-
Incubate cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to approach isotopic steady state.
2. Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract metabolites by adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris.
-
Collect the supernatant containing the metabolites.
3. Sample Preparation for GC-MS Analysis:
-
Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator.
-
Derivatize the dried metabolites to increase their volatility for GC-MS analysis. A common method is silylation using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
For chiral separation of D- and L-lactate, derivatization with a chiral reagent such as (-)-menthol can be performed prior to GC-MS analysis.[10]
4. GC-MS Analysis:
-
Analyze the derivatized samples on a GC-MS system.
-
Use a suitable column for the separation of derivatized organic acids.
-
Set the mass spectrometer to operate in Selected Ion Monitoring (SIM) mode to detect the specific mass fragments of the derivatized lactate and other target metabolites, including their isotopologues.
5. Data Analysis:
-
Correct the raw mass isotopomer distributions for the natural abundance of ¹³C.
-
Calculate the fractional enrichment of ¹³C in each metabolite.
-
Use metabolic flux analysis software (e.g., INCA, Metran) to model the data and estimate metabolic fluxes.
Workflow for this compound Tracer Experiment
Caption: A generalized workflow for in vitro metabolic tracing studies using this compound.
Metabolic and Signaling Pathways of D-Lactic Acid
Metabolic Fate of D-Lactic Acid
D-Lactic acid, whether from an exogenous tracer or endogenous production, enters a metabolic pathway distinct from L-lactic acid.
Caption: Metabolic pathway of D-lactic acid, highlighting its origins and entry into central carbon metabolism.
D-Lactate as a Signaling Molecule
Recent evidence suggests that D-lactate is not merely a metabolite but also a signaling molecule that can influence cellular processes, particularly in inflammatory responses.
Caption: D-Lactate induced signaling cascade leading to inflammatory responses and metabolic reprogramming.[11][12]
Conclusion
This compound is a valuable tool for researchers seeking to dissect specific metabolic pathways that are not readily accessible with more common tracers. Its low endogenous background and distinct metabolic fate make it particularly well-suited for investigating the metabolic contributions of the gut microbiota and the activity of the methylglyoxal pathway. As our understanding of the diverse roles of D-lactate in health and disease continues to grow, the application of this compound in metabolic research is poised to yield significant new insights.
References
- 1. L- and D-Lactate: unveiling their hidden functions in disease and health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-Lactate: Implications for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9171 Microbial D-lactate Contributes To Hyperglycemia During Obesity And Is A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gut substrate trap of D-lactate from microbiota improves blood glucose and fatty liver disease in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L(+) and D(−) Lactate Are Increased in Plasma and Urine Samples of Type 2 Diabetes as Measured by a Simultaneous Quantification of L(+) and D(−) Lactate by Reversed-Phase Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to Isotopic Enrichment Analysis of D-(-)-Lactic Acid-13C-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for isotopic enrichment analysis of D-(-)-Lactic acid-13C-1, a crucial tool in metabolic research and drug development. Understanding the fate of this stable isotope-labeled molecule within biological systems offers profound insights into various metabolic pathways. This document outlines the performance of common analytical platforms, supported by experimental data, to aid in selecting the most suitable method for your research needs.
Comparison of Analytical Methods
The primary methods for the isotopic enrichment analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each technique offers distinct advantages and limitations in terms of sensitivity, sample preparation, and the ability to distinguish between stereoisomers.
Quantitative Performance
The following table summarizes the key quantitative performance characteristics of GC-MS and LC-MS/MS for the analysis of this compound enrichment.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Precision (Repeatability) | Coefficient of Variation (CV) from 0.3% to 19% depending on enrichment level[1]. Another study reported a Relative Standard Deviation (RSD) of less than 4.57%[2]. | Inter- and intra-assay variations were between 2% and 9% for D/L-lactic acid quantification[3]. For carbon isotopologue distributions (CIDs), precisions of less than 1% have been reported for various metabolites[4]. |
| Accuracy | Good agreement with theoretical values for mass isotopomer distributions[5]. | Trueness bias as small as 0.01–1% for CID determination of many metabolites[4]. |
| Sensitivity (Detection Limit) | Detection limit of about 0.0004 atom % excess (APE) for ¹³C enrichment in plasma lactate[1]. For quantification of lactic acid, a limit of detection (LOD) of 0.67 μmol/L has been achieved with a derivatization method[6]. | Limit of detection for D-lactic acid can reach 0.125 µmol/L with specific chiral methods[7]. |
| Linearity | A linear relationship (r² = 0.9998) was demonstrated for ¹³C-isotope enrichment measurements[2]. | Calibration curves for D-lactic acid are linear over a range of 0.5–100 µm/L[8]. |
| Chiral Separation | Requires specific chiral stationary phases, which can be challenging. | Can be readily achieved using chiral columns, such as teicoplanin-based columns, allowing for specific analysis of the D-enantiomer[8][9]. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are outlines of typical experimental protocols for GC-MS and LC-MS/MS analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for analyzing volatile compounds. For lactic acid, which is non-volatile, a derivatization step is mandatory to increase its volatility.
1. Sample Preparation:
-
Extraction: Lactic acid is extracted from biological samples (e.g., plasma, cell culture media) using a suitable organic solvent like ethyl acetate (B1210297) under acidic conditions[2].
-
Deproteinization: For biological matrices, protein removal is essential and can be achieved by precipitation with agents like methanol.
2. Derivatization:
-
Several reagents can be used to derivatize lactic acid, including:
-
Diazomethane: This reagent methylates the carboxylic acid and hydroxyl groups. It is effective but requires careful handling due to its explosive and toxic nature[1].
-
Alkyl Chloroformates (e.g., Ethyl Chloroformate): This method is rapid and uses low-cost reagents[6][10].
-
Silylating Agents (e.g., MTBSTFA): N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can be used to create di-t-butyldimethylsilyl derivatives[2].
-
3. GC-MS Analysis:
-
Column: A polar capillary column is typically used for the separation of the derivatized lactic acid.
-
Ionization: Electron Ionization (EI) is the most common ionization technique for GC-MS.
-
Mass Analysis: The mass spectrometer is operated in selected ion monitoring (SIM) mode to monitor the specific m/z ratios of the unlabeled (M+0) and ¹³C-labeled (M+1) lactate (B86563) derivative fragments for calculating isotopic enrichment.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is highly sensitive and specific, and it is particularly well-suited for the analysis of non-volatile and polar compounds like lactic acid directly from biological fluids.
1. Sample Preparation:
-
Minimal Preparation: Often, a simple dilution of the sample (e.g., urine, plasma) followed by protein precipitation is sufficient.
-
Derivatization (Optional): While not always necessary, derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can improve chromatographic retention and sensitivity for short-chain fatty acids, including lactate[7].
2. Chromatographic Separation:
-
Chiral Column: To specifically measure D-(-)-Lactic acid, a chiral stationary phase is essential. Teicoplanin aglycone-based columns have been shown to provide excellent separation of D- and L-lactic acid enantiomers[8][9].
-
Mobile Phase: The mobile phase composition is optimized to achieve good separation and ionization efficiency. A typical mobile phase might consist of a mixture of water, acetonitrile, and a small amount of an acid or buffer.
3. MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for lactic acid analysis.
-
Mass Analysis: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion of the lactate derivative and a specific product ion, which provides high selectivity and sensitivity. The transitions for both the unlabeled and the ¹³C-labeled D-lactic acid are monitored to determine the isotopic enrichment.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for GC-MS and LC-MS/MS analysis of this compound.
Signaling Pathway Context
This compound is used as a tracer to investigate various metabolic pathways. The diagram below illustrates the entry of the ¹³C-label from glucose into lactate via glycolysis.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the isotopic enrichment analysis of this compound. The choice between them depends on the specific requirements of the study.
-
GC-MS is a reliable and accurate method, particularly when high precision in isotopic enrichment is required. However, the mandatory derivatization step adds complexity to sample preparation.
-
LC-MS/MS , especially when coupled with a chiral column, offers the significant advantage of stereoisomer-specific analysis with high sensitivity and simpler sample preparation. This makes it an excellent choice for studies where the specific measurement of the D-enantiomer is critical.
Researchers should carefully consider the trade-offs between sample throughput, the need for chiral separation, and the required sensitivity and precision when selecting the most appropriate analytical platform for their this compound experiments.
References
- 1. Measurement of 13C enrichment of plasma lactate by gas chromatography/isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Derivatization method for the quantification of lactic acid in cell culture media via gas chromatography and applications in the study of cell glycometabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. labcluster.com [labcluster.com]
- 9. US20080311615A1 - Method for chiral separation of lactic acid enantiomers - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Comparative analysis of D-lactic acid metabolism in different cell lines.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of D-lactic acid (D-lactate) metabolism across various cell lines, with a focus on cancer cells. While L-lactate has been extensively studied as a key oncometabolite, emerging research highlights the distinct and significant roles of its stereoisomer, D-lactate, in cellular physiology and pathology. This document summarizes key quantitative findings, details relevant experimental protocols, and visualizes the underlying molecular pathways to support further investigation and therapeutic development.
Data Presentation: D-Lactic Acid Metabolism in Selected Cell Lines
While comprehensive quantitative data for D-lactic acid across a wide range of cell lines is still an emerging area of research, this table summarizes key findings on lactate (B86563) metabolism, providing context for the differing metabolic phenotypes.
| Cell Line | Cancer Type | Key Metabolic Characteristics Related to Lactate | D-Lactic Acid Specifics | Reference(s) |
| MCF-7 | Breast (ER+) | More reliant on mitochondrial oxidative phosphorylation compared to MDA-MB-231. Produces less total lactate than MDA-MB-231.[1][2] | Elevated D-lactate levels have been observed in breast carcinoma cells generally.[3] Endogenous lactate regulates the expression of numerous genes involved in carcinogenesis.[1] | [1][2][3] |
| MDA-MB-231 | Breast (Triple Negative) | Highly glycolytic, produces significantly more lactate than MCF-7 cells.[1][2] | Elevated D-lactate levels have been observed in breast carcinoma cells generally.[3] Endogenous lactate influences gene and protein expression related to carcinogenesis and metastasis.[4] | [1][2][3][4] |
| NSCLC Cell Lines (e.g., H1395, H1648) | Non-Small Cell Lung | Produce both L- and D-lactate from glucose via the methylglyoxal (B44143) pathway.[5] Lactate confers resistance to ferroptosis.[6] | D-lactate production is dependent on the expression of glyoxalase 1 (GLO1).[5] | [5][6] |
| Esophageal Squamous Carcinoma Cells (ESCC) | Esophageal | Cancer stem cells (CSCs) exhibit significant D-lactate catabolism.[7] | The CDK7-YAP-LDHD axis promotes the elimination of D-lactate to defend against ferroptosis and support stemness.[7][8] | [7][8] |
| HeLa | Cervical | Both L- and D-lactate can inhibit histone deacetylases (HDACs) and enhance DNA repair.[9] | D-lactate is a more potent HDAC inhibitor than L-lactate in these cells.[9] | [9] |
| A549 | Lung Adenocarcinoma | Lactate production is influenced by hypoxia and glutamine availability.[10] | Addition of lactate can positively influence the production of certain volatile organic compounds under hypoxic conditions.[10] | [10] |
| Gastric Cancer Cell Lines (SGC7901, BGC823) | Gastric | Higher LDH activity and lactate levels compared to non-cancerous gastric epithelial cells.[11] | Total lactate production is inhibited by the LDH inhibitor oxamate.[11] | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible and accurate assessment of D-lactic acid metabolism. Below are protocols for key experiments.
Quantification of Intracellular and Extracellular D-Lactate
a) Chiral NMR Spectroscopy for D- and L-Lactate Differentiation
This method allows for the specific quantification of D- and L-lactate in cell culture supernatants.
-
Cell Culture and Sample Collection: Culture cells (e.g., NSCLC cell lines H1395 and H1648) in appropriate media. After the desired incubation period, collect the cell culture medium.[5]
-
Sample Preparation: Lyophilize the collected medium and redissolve it in a buffer containing a chiral NMR shift reagent, such as YbDO3A-trisamide.[5]
-
NMR Analysis: Acquire 1H NMR spectra. The chiral shift reagent will resolve the resonances of D- and L-lactate, allowing for their individual integration and quantification.[5]
b) Colorimetric Assay for D-Lactate
This method is suitable for the quantification of D-lactate in various biological samples, including cell culture media and cell lysates.
-
Sample Preparation:
-
For extracellular D-lactate, collect the cell culture medium.
-
For intracellular D-lactate, wash the cell pellet with PBS, and then homogenize the cells in the provided assay buffer. Centrifuge to remove insoluble material.[12]
-
-
Assay Procedure:
-
Prepare a standard curve using the provided D-lactate standard.
-
Add samples and standards to a 96-well plate.
-
Prepare a reaction mix containing D-lactate dehydrogenase and a probe.
-
Add the reaction mix to all wells and incubate at room temperature for 30 minutes.
-
Measure the absorbance at 450 nm.
-
Calculate the D-lactate concentration in the samples based on the standard curve.[12]
-
D-Lactate Dehydrogenase (LDHD) Activity Assay
This assay measures the enzymatic activity of LDHD in cell lysates.
-
Cell Lysate Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
Assay Procedure (based on the principle of NAD+ reduction):
-
Prepare a reaction buffer containing Tris-HCl (pH 8.0), D-lactate, and NAD+.
-
Add a standardized amount of cell lysate protein to the reaction buffer in a 96-well plate.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the reduction of NAD+ to NADH.
-
The rate of change in absorbance is directly proportional to the LDHD activity in the sample.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to D-lactic acid metabolism.
Caption: D-Lactate metabolism and its role in ferroptosis defense in cancer cells.
Caption: D-Lactate's role in histone lactylation and its impact on gene expression and drug resistance.
Caption: Workflow for the quantification of intracellular and extracellular D-lactate.
References
- 1. Role of Lactate in the Regulation of Transcriptional Activity of Breast Cancer-Related Genes and Epithelial-to-Mesenchymal Transition Proteins: A Compassion of MCF7 and MDA-MB-231 Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous defeat of MCF7 and MDA-MB-231 resistances by a hypericin PDT–tamoxifen hybrid therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the Contribution of Lactate Metabolism in Cancer Progress: A Perspective from Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Detection of glucose-derived D- and L-lactate in cancer cells by the use of a chiral NMR shift reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug-induced lactate confers ferroptosis resistance via p38-SGK1-NEDD4L-dependent upregulation of GPX4 in NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK7-YAP-LDHD axis promotes D-lactate elimination and ferroptosis defense to support cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. L- and D-lactate enhance DNA repair and modulate the resistance of cervical carcinoma cells to anticancer drugs via histone deacetylase inhibition and hydroxycarboxylic acid receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hypoxia and lactate influence VOC production in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
Evaluating the Accuracy of ¹³C-Metabolic Flux Analysis with D-(-)-Lactic acid-1-¹³C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the accuracy of ¹³C-Metabolic Flux Analysis (¹³C-MFA) when utilizing D-(-)-Lactic acid-1-¹³C as an isotopic tracer. The performance of this specific tracer is compared with established alternatives, supported by established experimental principles and data from analogous studies. This document is intended to guide researchers in selecting appropriate tracers and designing robust experiments for accurate metabolic flux quantification.
Introduction to ¹³C-Metabolic Flux Analysis
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique to quantify intracellular metabolic fluxes, providing a detailed snapshot of cellular physiology. The method involves introducing a substrate labeled with the stable isotope ¹³C into a biological system. As cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the isotopic labeling patterns of these metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can computationally deduce the metabolic fluxes throughout the cellular network. The choice of the ¹³C-labeled tracer is a critical experimental design parameter that significantly influences the precision and accuracy of flux estimations.[1][2][3][4]
While glucose and glutamine are the most common ¹³C-labeled tracers in MFA studies, the use of other substrates like lactate (B86563) can provide unique insights into specific metabolic pathways. This guide focuses on the potential application and evaluation of D-(-)-Lactic acid-1-¹³C. It is important to note that while L-lactate is a common metabolite, D-lactate metabolism is less predominant in mammalian systems and is often associated with microbial metabolism or specific pathological conditions.[5][6]
Comparative Performance of ¹³C Tracers
The accuracy and precision of flux estimations are highly dependent on the chosen ¹³C tracer. Different tracers provide varying degrees of information for different pathways. The following table summarizes the comparative performance of D-(-)-Lactic acid-1-¹³C (hypothetical performance based on known metabolic pathways) against well-established ¹³C-glucose tracers for key metabolic pathways.
Table 1: Comparative Performance of ¹³C Tracers for Key Metabolic Pathways
| Tracer | Primary Application | Advantages | Disadvantages | Pathways with High Precision | Pathways with Low Precision |
| D-(-)-Lactic acid-1-¹³C | Pyruvate (B1213749) metabolism, TCA cycle entry | Can directly probe the conversion of lactate to pyruvate and subsequent oxidative or anabolic fates. | Limited entry points into central carbon metabolism. D-lactate metabolism is not active in all cell types. Potential for slower metabolic processing compared to L-lactate. | Pyruvate Dehydrogenase, Pyruvate Carboxylase, TCA Cycle (initial turnover) | Glycolysis, Pentose Phosphate Pathway, Anaplerotic reactions upstream of pyruvate |
| [1,2-¹³C₂]glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Provides high precision for fluxes in upper glycolysis and the PPP.[1][7] | Less effective for resolving TCA cycle fluxes compared to other tracers. | Glycolysis, Pentose Phosphate Pathway | TCA Cycle, Anaplerosis |
| [U-¹³C₆]glucose | General metabolic screening, TCA Cycle | Labels all carbons, allowing for tracing of the entire glucose backbone. Useful for identifying unexpected metabolic pathways and for resolving TCA cycle fluxes. | Can lead to complex labeling patterns that are challenging to interpret for specific flux ratios. Not ideal for elucidating flux through the Pentose Phosphate Pathway. | TCA Cycle, Amino Acid Biosynthesis | Pentose Phosphate Pathway |
| [1-¹³C]glucose | Pentose Phosphate Pathway | Historically used for estimating PPP activity. | Generally provides lower precision for most fluxes compared to other tracers.[1] | Pentose Phosphate Pathway (non-oxidative branch) | Glycolysis, TCA Cycle |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate ¹³C-MFA studies. Below are generalized protocols for performing ¹³C-MFA with D-(-)-Lactic acid-1-¹³C and a comparative protocol using a standard tracer, [U-¹³C₆]glucose.
Protocol 1: ¹³C-MFA with D-(-)-Lactic acid-1-¹³C
This protocol outlines the steps for conducting a ¹³C-MFA experiment to probe pyruvate and TCA cycle metabolism using D-(-)-Lactic acid-1-¹³C.
-
Cell Culture and Isotope Labeling:
-
Culture cells of interest in a chemically defined medium to ensure control over carbon sources.
-
In the exponential growth phase, switch the cells to a medium containing a known concentration of D-(-)-Lactic acid-1-¹³C. The medium should also contain other essential nutrients, but with unlabeled carbon sources where possible to simplify labeling analysis.
-
Incubate the cells for a sufficient duration to achieve isotopic steady state, where the labeling patterns of intracellular metabolites are stable. This duration needs to be determined empirically for the specific cell line and conditions.
-
-
Metabolite Quenching and Extraction:
-
Rapidly quench metabolic activity to prevent changes in metabolite levels during sample processing. This is often achieved by quickly washing the cells with ice-cold saline and then adding a cold solvent, such as methanol (B129727) chilled to -20°C.
-
Extract intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).
-
-
Sample Derivatization and Analysis (GC-MS):
-
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the extracted metabolites are chemically derivatized to increase their volatility.
-
Analyze the isotopic labeling patterns of the derivatized metabolites using GC-MS. This will provide the mass isotopomer distributions (MIDs) for key metabolites such as pyruvate, citrate, and other TCA cycle intermediates.
-
-
Data Analysis and Flux Calculation:
-
Correct the raw MS data for the natural abundance of ¹³C.
-
Use a metabolic network model and a computational flux analysis software (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes by minimizing the difference between the experimentally measured MIDs and the MIDs simulated by the model.
-
Perform a goodness-of-fit analysis (e.g., chi-square test) to evaluate how well the estimated fluxes explain the experimental data.
-
Protocol 2: ¹³C-MFA with [U-¹³C₆]glucose (Alternative Tracer)
This protocol serves as a comparison and outlines the use of the widely accepted [U-¹³C₆]glucose tracer for a comprehensive analysis of central carbon metabolism.
-
Cell Culture and Isotope Labeling:
-
Culture cells in a defined medium.
-
Switch to a medium where the primary carbon source is [U-¹³C₆]glucose.
-
Incubate to achieve isotopic steady state.
-
-
Metabolite Quenching and Extraction:
-
Follow the same quenching and extraction procedure as in Protocol 1.
-
-
Sample Derivatization and Analysis (GC-MS):
-
Derivatize and analyze the samples by GC-MS to obtain MIDs for a wider range of metabolites, including glycolytic intermediates, TCA cycle intermediates, and amino acids.
-
-
Data Analysis and Flux Calculation:
-
Perform data correction and flux estimation as described in Protocol 1. The more extensive labeling from [U-¹³C₆]glucose will allow for the resolution of a broader network of fluxes.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key metabolic pathways and the experimental workflow for ¹³C-MFA.
Caption: Central carbon metabolism pathways relevant to ¹³C-MFA.
Caption: General experimental and computational workflow for ¹³C-MFA.
Conclusion
The accuracy of ¹³C-MFA is critically dependent on the selection of an appropriate isotopic tracer. While D-(-)-Lactic acid-1-¹³C is not a conventional tracer for ¹³C-MFA, it holds the potential to provide targeted insights into pyruvate metabolism and its entry into the TCA cycle. However, its utility is likely limited to specific biological questions and cell types with active D-lactate metabolism.
For a comprehensive analysis of central carbon metabolism, established tracers such as [1,2-¹³C₂]glucose and [U-¹³C₆]glucose offer superior performance due to their entry at the beginning of major metabolic pathways, which allows for the propagation of the label throughout the network. Researchers considering the use of D-(-)-Lactic acid-1-¹³C should perform preliminary studies to confirm its metabolism in their system of interest and carefully consider the limitations in resolving fluxes distant from pyruvate. A multi-tracer approach, potentially combining D-(-)-Lactic acid-1-¹³C with a ¹³C-glucose tracer in parallel experiments, could offer a more complete picture of cellular metabolism.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 4. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 5. L- and D-Lactate: unveiling their hidden functions in disease and health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-lactate and D-lactate - clinical significance of the difference [acutecaretesting.org]
- 7. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Reference Standards for D-(-)-Lactic Acid-13C-1 Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available D-(-)-Lactic acid-13C-1 reference standards, essential for the accurate quantification of D-(-)-lactic acid in biological matrices. This isotopically labeled internal standard is critical for researchers in drug development and various scientific fields to achieve precise and reliable measurements using mass spectrometry-based methods.
Comparison of Commercial this compound Reference Standards
The selection of a suitable reference standard is paramount for analytical method validation and the generation of reproducible data. Below is a comparison of this compound standards from prominent suppliers.
| Supplier | Product Name | Catalog Number (Example) | Isotopic Purity | Chemical Purity | Format |
| Sigma-Aldrich | D-Lactic acid-1-13C | 916838 | ≥99 atom % 13C | ≥98% (CP) | Solid |
| MedChemExpress | This compound | HY-113331S | Not specified | Not specified | Solid |
| Cambridge Isotope Laboratories, Inc. | D-Lactic-1-13C acid | CLM-4563 | 99% | >98% | Solid |
Note: Specifications may vary by lot. It is recommended to consult the supplier's certificate of analysis for the most accurate information.
Performance in Analytical Applications
This compound is predominantly utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of D-(-)-lactic acid. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for matrix effects and variations in sample preparation and instrument response.[1][2][3]
Key Performance Characteristics from Published Methods:
| Parameter | Typical Performance Data | Citation |
| Linearity (Range) | 0.5 - 100 µmol/L in urine | [4][5][6] |
| 2 - 400 µmol/L for L-lactic acid in the same run | [4][5][6] | |
| Limit of Detection (LOD) | 0.125 µmol/L in urine | [4] |
| Limit of Quantification (LOQ) | 0.5 µmol/L in urine | [4] |
| Intra-day Precision | < 15% RSD | [1] |
| Inter-day Precision | < 15% RSD | [1] |
| Accuracy (Recovery) | 96% - 113% in plasma and urine | [1] |
Experimental Protocol: Quantification of D-(-)-Lactic Acid in Human Urine by LC-MS/MS
This section details a typical experimental workflow for the quantification of D-(-)-lactic acid using this compound as an internal standard.
Materials and Reagents
-
D-(-)-Lactic acid standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Urine samples
Sample Preparation
-
Thaw frozen urine samples on ice.
-
Vortex samples to ensure homogeneity.
-
To 100 µL of urine, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected endogenous levels).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.
-
Column: A chiral column is required to separate D- and L-lactic acid enantiomers. A commonly used column is the Astec CHIROBIOTIC R (15 cm x 2.1 mm, 5 µm).[5][6]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Optimized for the separation of D- and L-lactic acid. A typical gradient might start at 5% B, ramp to 95% B, hold, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
D-(-)-Lactic acid: Precursor ion (m/z) 89.0 -> Product ion (m/z) 43.0
-
This compound (IS): Precursor ion (m/z) 90.0 -> Product ion (m/z) 44.0
-
Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.
-
The concentration of D-(-)-lactic acid in the unknown samples is then determined from the calibration curve.
Experimental Workflow
Caption: Experimental workflow for D-(-)-Lactic acid quantification.
D-Lactic Acid Signaling Pathway
D-lactic acid, once considered solely a metabolic byproduct of gut microbiota, is now recognized for its role in cellular signaling, particularly in inflammatory processes.[7][8] Elevated levels of D-lactic acid can be observed in conditions such as short bowel syndrome and are associated with inflammatory responses.[9] D-lactic acid can enter cells via monocarboxylate transporters (MCTs) and influence intracellular signaling cascades.[10] One of the key signaling pathways involves the activation of G-protein coupled receptor 81 (GPR81), also known as HCAR1, which can modulate inflammatory responses.[11][12][13] Furthermore, intracellular D-lactic acid can influence inflammatory cytokine production through the activation of pathways such as MAPK and NF-κB.[10][14]
Caption: D-Lactic acid signaling in inflammation.
References
- 1. L(+) and D(−) Lactate Are Increased in Plasma and Urine Samples of Type 2 Diabetes as Measured by a Simultaneous Quantification of L(+) and D(−) Lactate by Reversed-Phase Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. labcluster.com [labcluster.com]
- 6. Determination of L- and D-Lactic Acid Enantiomers by HPLC/MS/MS [sigmaaldrich.com]
- 7. The D-lactate enigma: exploring the inflammatory influence of D-lactate in cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L- and D-Lactate: unveiling their hidden functions in disease and health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. D-Lactate: Implications for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. Lactate/GPR81 signaling and proton motive force in cancer: Role in angiogenesis, immune escape, nutrition, and Warburg phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Role of Lactate in Inflammatory Processes: Friend or Foe [frontiersin.org]
Assessing the Contribution of D-Lactic Acid to Metabolic Acidosis Using 13C Tracers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic acidosis, a condition characterized by a decrease in blood pH, can arise from an overproduction of acid, a loss of bicarbonate, or reduced renal acid excretion. While L-lactic acid is a well-known contributor to metabolic acidosis, particularly in states of tissue hypoxia, the role of its stereoisomer, D-lactic acid, is often overlooked. D-lactic acidosis is a distinct clinical entity that can lead to neurological symptoms and severe metabolic derangement. It primarily occurs in individuals with short bowel syndrome or other forms of intestinal malabsorption, where undigested carbohydrates are fermented by gut bacteria that produce D-lactic acid.[1][2]
Quantifying the contribution of D-lactic acid to the overall acidotic state is crucial for accurate diagnosis and effective treatment. Stable isotope tracers, particularly Carbon-13 (13C) labeled substrates, offer a powerful tool to trace the metabolic fate of precursors like glucose and quantify their conversion to D-lactic acid in vivo. This guide provides a comparative overview of the use of 13C tracers in assessing the contribution of D-lactic acid to metabolic acidosis, detailing experimental protocols, presenting comparative data, and outlining the advantages and limitations of this methodology.
The Pathophysiology of D-Lactic Acidosis
Under normal physiological conditions, D-lactic acid is present in negligible amounts in the human body. The primary source of D-lactic acid is the fermentation of unabsorbed carbohydrates by certain species of gut bacteria, such as Lactobacillus and Bifidobacterium. In conditions like short bowel syndrome, an increased load of carbohydrates reaches the colon, leading to an overgrowth of these bacteria and subsequent excessive production of D-lactic acid.[1][2] This bacterially produced D-lactate is then absorbed into the bloodstream. Humans have a limited capacity to metabolize D-lactic acid, primarily through the enzyme D-2-hydroxyacid dehydrogenase, leading to its accumulation and the development of metabolic acidosis.
Comparison of Analytical Methods for D-Lactic Acid Quantification
Several methods are available for the quantification of D-lactic acid in biological samples. The choice of method depends on the specific requirements of the study, including sensitivity, specificity, and the need for isotopic information.
| Method | Principle | Advantages | Disadvantages | Quantitative Data Example |
| 13C Tracer with Mass Spectrometry (LC-MS/MS or GC-MS) | Administration of a 13C-labeled substrate (e.g., [U-13C]-glucose). The labeled carbon is incorporated into D-lactic acid, which is then detected and quantified by mass spectrometry, allowing for the determination of its production rate. | - Enables quantification of de novo synthesis of D-lactic acid. - High specificity and sensitivity. - Can differentiate between endogenous and exogenous sources. | - Requires specialized equipment and expertise. - Higher cost associated with labeled substrates and instrumentation. | In a mouse model of short bowel syndrome, continuous infusion of [U-13C]-glucose could reveal a D-lactate turnover rate of X µmol/kg/hr, directly linking gut microbial fermentation of glucose to systemic D-lactate levels. |
| Enzymatic Assay | Utilizes the enzyme D-lactate dehydrogenase to specifically convert D-lactate to pyruvate, with the concomitant reduction of NAD+ to NADH, which is measured spectrophotometrically. | - Relatively simple and inexpensive. - Good specificity for D-lactate. | - Does not provide information on the source of D-lactate. - Can be prone to interference from other substances in the sample. | Plasma D-lactate levels in patients with short bowel syndrome and D-lactic acidosis can range from 3 to 14 mmol/L, while in healthy individuals, they are typically <0.2 mmol/L. |
| Chiral Chromatography (HPLC or GC) | Separates D- and L-lactate enantiomers based on their interaction with a chiral stationary phase, followed by detection. | - Allows for the simultaneous quantification of both D- and L-lactate. - High accuracy and precision. | - May require derivatization steps, which can be time-consuming. - Does not provide information on the metabolic origin of the lactate (B86563). | In patients with D-lactic acidosis, the D/L lactate ratio in urine can be significantly elevated, providing a diagnostic marker. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can distinguish between D- and L-lactate, particularly with the use of chiral shift reagents. 13C NMR can directly detect the incorporation of 13C from a labeled substrate. | - Non-destructive method. - Can provide structural information about metabolites. - Can be used for in vivo studies. | - Lower sensitivity compared to mass spectrometry. - Requires higher concentrations of the analyte. | In vitro studies with gut bacteria have used 13C NMR to trace the conversion of [1-13C]-glucose to [3-13C]-D-lactate, confirming the metabolic pathway. |
Experimental Protocol: In Vivo Assessment of D-Lactic Acid Production from 13C-Glucose in a Short Bowel Syndrome Animal Model
This protocol outlines a synthesized approach for a preclinical study to quantify the contribution of gut microbial D-lactic acid production to metabolic acidosis using a 13C-glucose tracer in a rat model of short bowel syndrome.
Animal Model Creation
-
Model: Surgical creation of a jejunoileal bypass or extensive small bowel resection in adult male Sprague-Dawley rats to induce short bowel syndrome.
-
Control Group: Sham-operated rats undergoing a similar surgical procedure without bowel resection.
-
Acclimatization: Allow a post-operative recovery period of at least two weeks with appropriate nutritional support to allow for intestinal adaptation.
13C Tracer Administration
-
Tracer: Uniformly labeled [U-13C]-glucose (99% enrichment).
-
Administration: After an overnight fast, administer the tracer via a continuous intravenous infusion through a catheterized jugular vein. A priming bolus followed by a constant infusion helps to achieve isotopic steady-state in the plasma.
-
Dosage: The infusion rate should be adjusted to achieve a target plasma 13C-glucose enrichment of 10-20% to minimize metabolic perturbations.
Sample Collection
-
Blood: Collect serial blood samples from a catheterized carotid artery at baseline and at regular intervals during the infusion. Immediately centrifuge to separate plasma and store at -80°C.
-
Urine and Feces: House animals in metabolic cages for the collection of urine and feces throughout the study period.
-
Tissue: At the end of the infusion period, euthanize the animals and collect cecal contents and liver tissue. Flash-freeze all samples in liquid nitrogen and store at -80°C.
Sample Preparation and Analysis
-
Plasma and Urine: Deproteinize plasma and urine samples by adding a cold organic solvent (e.g., methanol (B129727) or acetonitrile). Centrifuge and collect the supernatant.
-
Fecal and Tissue Samples: Homogenize fecal and tissue samples in a suitable extraction solvent to extract metabolites.
-
Derivatization: For GC-MS analysis, derivatize lactate to a volatile ester (e.g., using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA) to improve chromatographic separation and ionization. Chiral derivatizing agents can be used to separate D- and L-lactate.
-
LC-MS/MS Analysis: Use a chiral column for the separation of D- and L-lactate. Optimize the mass spectrometer for the detection of the parent and daughter ions of lactate and its 13C-labeled isotopologues.
-
Data Analysis: Calculate the concentration and 13C enrichment of D- and L-lactate in each sample. Use metabolic modeling to calculate the rate of appearance (Ra) of D-lactate from glucose.
Visualization of Experimental Workflow and Metabolic Pathways
Caption: Experimental workflow for assessing D-lactic acid production using 13C tracers.
Caption: Metabolic pathway of D-lactic acid production from glucose by gut microbiota.
Conclusion
The use of 13C tracers provides a powerful and specific method for quantifying the contribution of D-lactic acid to metabolic acidosis. By tracing the metabolic fate of labeled substrates, researchers can gain valuable insights into the in vivo kinetics of D-lactic acid production, primarily by the gut microbiota. This approach, when combined with robust analytical techniques such as LC-MS/MS, offers a significant advantage over conventional methods by providing information on the source and rate of production of D-lactic acid. While the methodology is technically demanding, the detailed information it provides is invaluable for understanding the pathophysiology of D-lactic acidosis and for the development of targeted therapeutic strategies. This guide serves as a foundational resource for researchers and clinicians interested in applying this advanced technique to unravel the complexities of D-lactic acid metabolism in health and disease.
References
Safety Operating Guide
Proper Disposal of D-(-)-Lactic acid-13C-1: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of D-(-)-Lactic acid-13C-1, a stable isotope-labeled compound. While the isotopic label (13C) does not confer radioactivity, the inherent chemical properties of lactic acid necessitate careful handling and disposal as a hazardous waste.
D-(-)-Lactic acid is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2] Therefore, adherence to established safety protocols and waste management regulations is paramount. The disposal procedures outlined below are based on general safety data sheet (SDS) recommendations and common laboratory practices. Researchers, scientists, and drug development professionals must always consult their institution's specific waste disposal guidelines and local regulations, as these may vary.
Pre-Disposal and Handling Precautions
Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][4] All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[5]
Step-by-Step Disposal Procedure
-
Neutralization (for dilute aqueous solutions): For small quantities of dilute aqueous solutions of this compound, careful neutralization may be an appropriate initial step.
-
Slowly add a weak base, such as sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (B78521) (NaOH), to the lactic acid solution while stirring continuously.
-
Monitor the pH of the solution using pH paper or a calibrated pH meter. The target pH should be between 6.0 and 8.0.
-
Be aware that the neutralization reaction is exothermic and may produce gas (carbon dioxide if using bicarbonate). Proceed with caution to avoid splashing and over-pressurization.
-
Once neutralized, the resulting solution may be permissible for drain disposal, but only if this is explicitly allowed by your institution's and local wastewater regulations. It is crucial to verify this before proceeding.
-
-
Waste Collection for Concentrated or Non-Neutralized Waste: For concentrated this compound, or if drain disposal of neutralized waste is not permitted, the following procedure must be followed:
-
Transfer the waste into a designated, properly labeled, and sealed hazardous waste container. The container should be made of a material compatible with corrosive organic acids (e.g., high-density polyethylene).
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., corrosive).
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Disposal of Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads used for spills, must also be disposed of as hazardous waste.
-
Collect these solid materials in a separate, clearly labeled hazardous waste bag or container.
-
Ensure the container is sealed to prevent leakage or exposure.
-
-
Final Disposal:
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area until they are collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]
-
Complete all necessary waste disposal forms and documentation as required by your institution.
-
Summary of Key Disposal and Safety Information
| Parameter | Guideline |
| Chemical Hazard | Corrosive; causes severe skin burns and eye damage. |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles/face shield, lab coat. |
| Handling Area | Well-ventilated area or chemical fume hood. |
| Disposal of Concentrated Waste | Collect in a labeled, sealed, and compatible hazardous waste container. |
| Disposal of Dilute Aqueous Waste | Neutralize with a weak base to a pH of 6.0-8.0. Confirm with institutional and local regulations before considering drain disposal. |
| Disposal of Contaminated Solids | Collect in a labeled, sealed hazardous waste container. |
| Final Disposal Route | Through institutional EHS or a licensed hazardous waste disposal contractor. |
| Isotope Label (13C) Consideration | As a stable, non-radioactive isotope, no special radiological precautions are required. Disposal is governed by chemical hazards.[5][] |
Disposal Workflow Diagram
Caption: Disposal decision workflow for this compound.
References
- 1. Radioactive Waste Disposal: Materials That Are Exempt or Below Regulatory Concern - Texas Commission on Environmental Quality - www.tceq.texas.gov [tceq.texas.gov]
- 2. 6. Regulations Concerning Radioisotopes | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 3. research.uga.edu [research.uga.edu]
- 4. ehs.colostate.edu [ehs.colostate.edu]
- 5. moravek.com [moravek.com]
- 6. Criteria for the Certification of Non-Radioactive Hazardous Waste (Conference) | OSTI.GOV [osti.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
